Product packaging for 4-chloro-5-fluoro-1H-indole(Cat. No.:CAS No. 169674-02-6)

4-chloro-5-fluoro-1H-indole

Cat. No.: B062759
CAS No.: 169674-02-6
M. Wt: 169.58 g/mol
InChI Key: TUYZSKJQXNCPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-5-fluoro-1H-indole is a high-value, multi-functionalized heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features the privileged indole scaffold, strategically substituted with chloro and fluoro groups at the 4 and 5 positions, respectively. These halogens serve as excellent handles for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClFN B062759 4-chloro-5-fluoro-1H-indole CAS No. 169674-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYZSKJQXNCPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469344
Record name 4-chloro-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-02-6
Record name 4-Chloro-5-fluoro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169674-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-Fluoro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity.[3][4][5][6][7] This guide provides a comprehensive technical overview of a robust synthetic pathway to 4-chloro-5-fluoro-1H-indole, a valuable and functionalized building block for drug discovery. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed experimental protocol, and outline a rigorous analytical workflow for the unambiguous characterization of the final product. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a practical and scientifically grounded understanding of synthesizing and validating substituted indole intermediates.

Strategic Approach to Synthesis: The Fischer Indole Synthesis

For the construction of the this compound ring system, the Fischer indole synthesis stands out as one of the most reliable and historically significant methods.[8][9] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[9][10] Its versatility and tolerance for a wide range of functional groups make it an ideal choice for this target.

Retrosynthetic Analysis & Mechanistic Rationale

The core transformation relies on the formation of a C-C bond between the aromatic ring and the enamine-equivalent portion of the hydrazone. The mechanism is understood to proceed through several key steps after the initial formation of the phenylhydrazone from (3-chloro-4-fluorophenyl)hydrazine and a suitable carbonyl compound.

The key mechanistic steps are:

  • Hydrazone Formation: Condensation of the arylhydrazine with an aldehyde or ketone.

  • Tautomerization: The hydrazone isomerizes to its corresponding enehydrazine tautomer. This step is crucial as it positions the atoms for the subsequent rearrangement.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond, yielding a di-imine intermediate.[9][11]

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the terminal amine onto one of the imine carbons to form a five-membered ring aminal.

  • Elimination of Ammonia: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the stable, aromatic indole ring.[11]

Proposed Synthetic Workflow

The following diagram outlines the proposed synthetic pathway for this compound using the Fischer methodology.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization A 3-Chloro-4-fluorophenylhydrazine C Arylhydrazone Intermediate A->C Condensation A->C B Glyoxylic Acid (or equivalent C2 synthon) B->C D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement F This compound C->F Acid Catalyst (e.g., PPA, ZnCl2) Heat E Aminal Intermediate D->E Cyclization E->F -NH3 (Aromatization)

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[12] Researchers should perform initial small-scale trials to optimize conditions.

Materials and Reagents
  • (3-Chloro-4-fluorophenyl)hydrazine hydrochloride

  • Glyoxylic acid monohydrate

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol (EtOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

Step A: In Situ Hydrazone Formation and Cyclization

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (3-chloro-4-fluorophenyl)hydrazine hydrochloride (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as toluene or ethanol (approx. 10 mL per gram of hydrazine).

  • Carbonyl Addition: Add glyoxylic acid monohydrate (1.1 eq) to the suspension. Using glyoxylic acid will lead to an indole-2-carboxylic acid, which can then be decarboxylated. For a direct synthesis (more complex), a protected acetaldehyde equivalent might be used.

  • Initial Reflux: Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone intermediate. This can be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Addition: Cool the reaction mixture slightly. Cautiously add the acid catalyst. For polyphosphoric acid (PPA), it can often serve as both catalyst and solvent. Alternatively, a Lewis acid like ZnCl₂ (2-3 eq) can be added.[9]

    • Expertise Note: PPA is highly viscous and the reaction can be exothermic. Addition should be slow and controlled. ZnCl₂ must be anhydrous as water can inhibit the reaction.

  • Cyclization: Heat the reaction mixture to a higher temperature (typically 100-160 °C, depending on the catalyst) for 2-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), observing the consumption of the hydrazone and the appearance of a new, UV-active spot corresponding to the indole product.

Step B: Workup and Purification

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If PPA was used, cautiously pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry thoroughly to yield this compound as a solid.

Characterization and Spectroscopic Analysis

Unambiguous confirmation of the structure and purity of the synthesized this compound is paramount. The following section details the expected results from standard analytical techniques.

Analytical Workflow

The identity and purity of the final compound are confirmed through a multi-technique approach.

G Start Purified Solid MP Melting Point Start->MP Purity Check MS Mass Spectrometry (MS) Start->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Start->IR Functional Groups Final Structurally Confirmed This compound MP->Final MS->Final NMR->Final IR->Final

Caption: Comprehensive Characterization Workflow.

Predicted Spectroscopic Data

The following table summarizes the predicted spectral data for this compound based on established principles of spectroscopy for halogenated aromatic compounds.[13]

Technique Parameter Predicted Observation Justification
¹H NMR δ (N-H)~8.1-8.5 ppm (broad singlet)Typical chemical shift for indole N-H proton; broadening due to quadrupolar relaxation and exchange.
δ (H7)~7.3-7.5 ppm (d, J ≈ 9.0 Hz)Aromatic proton ortho to the pyrrole ring fusion.
δ (H2, H3)~7.2-7.3 ppm (m), ~6.5-6.6 ppm (m)Characteristic shifts for pyrrole ring protons in an indole system.
δ (H6)~7.0-7.2 ppm (dd, J ≈ 9.0, 4.0 Hz)Aromatic proton coupled to both H7 (ortho) and the fluorine at C5 (meta).
¹³C NMR δ (C5)~155-158 ppm (d, ¹JCF ≈ 240 Hz)Carbon directly bonded to fluorine shows a very large one-bond coupling constant and is deshielded.
δ (C4)~115-120 ppm (d, ²JCF ≈ 20 Hz)Carbon adjacent to the C-F bond, showing a smaller two-bond coupling.
δ (C-Cl)~118-122 ppmCarbon attached to chlorine.
δ (C2, C3)~124 ppm, ~102 ppmCharacteristic shifts for C2 and C3 of the indole ring.
¹⁹F NMR δ (C5-F)-120 to -125 ppmTypical range for a fluoro group on a benzene ring. The signal would be a doublet of doublets due to coupling with H6 and H7.
Mass Spec. (EI) [M]⁺m/z 169Molecular ion peak corresponding to C₈H₅³⁵ClFN.
[M+2]⁺m/z 171Isotopic peak due to the presence of the ³⁷Cl isotope.
Intensity Ratio~3:1The characteristic isotopic abundance ratio for [M]⁺:[M+2]⁺ confirms the presence of one chlorine atom.
IR ν (N-H)~3400-3450 cm⁻¹ (sharp)Characteristic stretching frequency for the indole N-H bond.
ν (C-F)~1200-1250 cm⁻¹ (strong)Strong absorption band for the aryl C-F stretch.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of this compound via the Fischer indole synthesis. By explaining the causality behind the chosen methodology and providing a framework for a self-validating experimental protocol, researchers are equipped to approach this synthesis with confidence. The outlined characterization workflow provides a necessary and rigorous system for confirming the identity and purity of the final product, ensuring its suitability for subsequent applications in medicinal chemistry and materials science. The strategic placement of both chloro and fluoro substituents makes this molecule a highly valuable intermediate, and the principles outlined herein provide a solid foundation for its successful preparation and validation.

References

4-Chloro-5-fluoro-1H-indole: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Strategic halogenation of the indole ring system, particularly with chlorine and fluorine, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[3][4] The introduction of these halogens can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] 4-Chloro-5-fluoro-1H-indole, in particular, is a versatile building block of significant interest to researchers and drug development professionals. Its unique substitution pattern offers a valuable starting point for the synthesis of novel therapeutic agents across various disease areas, including oncology and antiviral therapies.[2][5] This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, characterization, and applications, tailored for the advanced researcher.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in chemical research. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 169674-02-6[6][7][8][9]
Molecular Formula C₈H₅ClFN[6][7]
Molecular Weight 169.58 g/mol [6][7][10]
IUPAC Name This compound
Synonyms 4-Chloro-5-fluoroindole, 1H-Indole,4-chloro-5-fluoro[7][8]
Appearance Typically a solidN/A
Melting Point Not consistently reportedN/A
Boiling Point Not consistently reportedN/A
Flash Point 135 °C[10]
Refractive Index 1.657[10]
Vapor Pressure 0.002mmHg at 25°C[10]

Synthesis of this compound: A Methodological Overview

For instance, a plausible approach could involve a variation of the Fischer indole synthesis, a robust and widely used method.[11][12] This would likely begin with a correspondingly substituted phenylhydrazine, which is then reacted with a suitable ketone or aldehyde under acidic conditions to induce cyclization.

Conceptual Experimental Protocol (Fischer Indole Synthesis Approach)

Disclaimer: This is a generalized, conceptual protocol and has not been experimentally validated for this specific compound. It is intended for illustrative purposes.

  • Hydrazine Formation: The synthesis would commence with the preparation of (4-chloro-5-fluorophenyl)hydrazine from a suitable aniline precursor.

  • Condensation: The prepared hydrazine is then reacted with a simple aldehyde or ketone, such as pyruvic acid or an acetone equivalent, in an appropriate solvent like ethanol or acetic acid. This reaction forms the corresponding phenylhydrazone intermediate.

  • Cyclization: The key step involves the acid-catalyzed cyclization of the phenylhydrazone. This is typically achieved by heating the intermediate in the presence of a strong acid catalyst like sulfuric acid, polyphosphoric acid, or a Lewis acid such as zinc chloride. The reaction proceeds via a[8][8]-sigmatropic rearrangement.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized and the crude product is extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product Aniline_Precursor Substituted Aniline Hydrazine_Formation Hydrazine Formation Aniline_Precursor->Hydrazine_Formation Aldehyde_Ketone Aldehyde/Ketone Condensation Condensation to Hydrazone Aldehyde_Ketone->Condensation Hydrazine_Formation->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization Purification Work-up & Purification Cyclization->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound via a Fischer indole-type synthesis.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any chemical compound intended for research and development. While a complete set of spectroscopic data for this compound is not available in the provided results, typical characterization would involve the following techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum would show characteristic signals for the protons on the indole ring and the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule. The spectrum would display distinct peaks for each unique carbon atom in the this compound structure.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Given the presence of a fluorine atom, this technique would be highly informative, showing a signal corresponding to the fluorine atom and potentially providing information about its coupling with neighboring protons.

A ¹H NMR spectrum for 4-chloro-5-fluoroindole is available from ChemicalBook, which can be a valuable reference for researchers.[13]

Applications in Drug Discovery and Development

Halogenated indoles, such as this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of both chloro and fluoro substituents offers multiple points for further chemical modification and can significantly impact the pharmacological profile of the final compound.

Key Therapeutic Areas of Interest:

  • Antiviral Agents: The indole nucleus is a common feature in many antiviral drugs. For example, derivatives of 5-chloro-4-fluoro-1H-indole have been explored as key intermediates for inhibitors of the HIV non-nucleoside reverse transcriptase (NNRTI).[14] The specific halogenation pattern can influence the binding of the molecule to the viral enzyme.

  • Kinase Inhibitors in Oncology: Many kinase inhibitors used in cancer therapy incorporate a heterocyclic core, and indole derivatives are no exception. The this compound scaffold can be elaborated to produce potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival.

  • Other Therapeutic Applications: The versatility of the indole scaffold means that derivatives of this compound could also be investigated for a wide range of other therapeutic applications, including as anti-inflammatory, antibacterial, and central nervous system agents.

Applications cluster_derivatization Synthetic Elaboration cluster_targets Potential Therapeutic Targets Core_Scaffold This compound Derivatization Chemical Modification (e.g., N-alkylation, C-H functionalization) Core_Scaffold->Derivatization Antiviral Antiviral Agents (e.g., HIV Reverse Transcriptase) Derivatization->Antiviral Oncology Oncology (e.g., Kinase Inhibitors) Derivatization->Oncology Other Other CNS & Anti-inflammatory Agents Derivatization->Other

Caption: Role of this compound as a scaffold in drug discovery.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, catering to the needs of research and development laboratories. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's reputation for quality and reliability.

SupplierPurityNotes
AK Scientific ≥ 95%Products are for research and development use only.[6]
Molbase Varies (e.g., 96%, 98%)Lists multiple suppliers, primarily based in China.[7]
P&S Chemicals Not specifiedInquire for quotation.[8]
Echemi Industrial GradeSupplied by Jilin Haofei Import and Export trade company.[10]

Note: The availability and specifications from these suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery professionals. Its unique halogenation pattern provides a valuable starting point for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and potential applications is essential for leveraging this compound to its full potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-chloro-5-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR principles and spectral data from analogous structures to provide a robust and scientifically grounded interpretation. This in-depth guide is intended for researchers, scientists, and drug development professionals who rely on NMR for the structural elucidation of novel chemical entities.

Introduction: The Role of NMR in Structural Elucidation

In the rigorous landscape of pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering a detailed roadmap of the atomic connectivity and chemical environment within a molecule.[1] The ability to interpret ¹H and ¹³C NMR spectra is, therefore, a critical skill for any scientist involved in the synthesis and characterization of new chemical entities.

This guide focuses on the predicted NMR spectral characteristics of this compound. Halogenated indoles are a significant class of compounds in medicinal chemistry, often exhibiting unique biological activities. A thorough understanding of their NMR spectra is crucial for confirming their identity and purity.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton and carbon numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
N1-H~ 8.2 - 8.5br s-
H2~ 7.2 - 7.4tJ ≈ 2.5 - 3.0 Hz
H3~ 6.6 - 6.8tJ ≈ 2.0 - 2.5 Hz
H6~ 7.0 - 7.2dd³J(H-F) ≈ 8.5 - 9.5 Hz, ⁴J(H-H) ≈ 1.5 - 2.0 Hz
H7~ 7.3 - 7.5d³J(H-H) ≈ 8.0 - 9.0 Hz

Interpretation and Rationale:

  • N1-H: The proton on the nitrogen of the indole ring is expected to appear as a broad singlet in a downfield region, typically between 8.2 and 8.5 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • H2 and H3: These protons are on the pyrrole ring of the indole. They typically appear as triplets due to coupling with each other and the N1-H proton. Their chemical shifts are influenced by the electron-donating nature of the nitrogen atom.

  • H6 and H7: These protons are on the benzene ring. The presence of the electronegative chlorine and fluorine atoms will deshield these protons, causing them to appear at a lower field compared to unsubstituted indole.

    • H6: This proton will be a doublet of doublets. The larger coupling constant will be due to the three-bond coupling with the fluorine atom at C5. The smaller coupling will be a four-bond (meta) coupling to H7.

    • H7: This proton is expected to be a doublet due to the three-bond (ortho) coupling with H6.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C2~ 125 - 127-
C3~ 103 - 105-
C3a~ 128 - 130~ 4 - 6
C4~ 118 - 120~ 15 - 20
C5~ 155 - 158 (d)~ 240 - 250
C6~ 112 - 114 (d)~ 20 - 25
C7~ 110 - 112 (d)~ 4 - 6
C7a~ 135 - 137-

Interpretation and Rationale:

  • General Trends: The chemical shifts of the carbon atoms in the indole ring are well-established. The presence of the halogen substituents will have a significant impact on the chemical shifts of the carbons in the benzene portion of the molecule.

  • C4 and C5: The carbon atoms directly bonded to the chlorine and fluorine atoms will be most affected.

    • C4: The chloro substituent will cause a downfield shift, but the primary feature will be the coupling to the adjacent fluorine.

    • C5: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR of organofluorine compounds. This will appear as a doublet.

  • C6 and C7: These carbons will also show smaller two- and three-bond couplings to the fluorine atom, respectively, appearing as doublets.

  • Pyrrole Ring Carbons (C2, C3, C3a, C7a): The chemical shifts of these carbons will be less affected by the substituents on the benzene ring but will still show some minor shifts compared to unsubstituted indole.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

Diagram of a Standard NMR Workflow:

workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum (with proton decoupling) G->H I Fourier transform the raw data H->I J Phase and baseline correction I->J K Integrate ¹H signals J->K L Peak pick and assign ¹H and ¹³C signals K->L

Caption: A typical workflow for acquiring NMR spectra of a small molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good first choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Conclusion

While experimental NMR data for this compound is not readily found in the public domain, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be made based on fundamental NMR principles and comparison with structurally related compounds. This guide provides a comprehensive framework for understanding the expected spectral features of this molecule, which will be invaluable for any researcher working with this or similar halogenated indole derivatives. The provided experimental protocol outlines the necessary steps to acquire high-quality data for structural confirmation.

References

Foreword: The Analytical Imperative for Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-chloro-5-fluoro-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] Halogenation of this privileged structure is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.[2][3] Compounds like this compound are of significant interest in drug discovery programs, where precise and reliable analytical characterization is not merely a procedural step but the very foundation of successful development.[4]

This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the why behind the how—elucidating the fragmentation pathways, justifying instrumental choices, and presenting a self-validating analytical workflow. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to confidently characterize this and structurally related molecules.

Part 1: Foundational Mass Spectrometry Principles for this compound

Before delving into specific protocols, it is crucial to understand the inherent mass spectral characteristics of our target analyte, which has a molecular formula of C₈H₅ClFN.[5][6]

Isotopic Signature: The Chlorine Fingerprint

A key identifying feature of any chlorine-containing compound in mass spectrometry is its distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[7][8] This results in a characteristic M+2 peak, where the molecular ion peak (M⁺˙) is accompanied by another peak two mass units higher (M+2)⁺˙, with a relative intensity ratio of approximately 3:1.[9] Observing this pattern is a primary, confirmatory indicator for the presence of a single chlorine atom in the molecule.

Ionization Techniques: Choosing the Right Tool

The choice of ionization source is dictated by the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, serving complementary purposes.

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[10] EI is exceptionally powerful for structural elucidation by creating a detailed "fingerprint" mass spectrum, ideal for library matching and understanding the core structure.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[11][12] ESI is the ion source of choice for coupling with liquid chromatography (LC-MS) and is essential for quantitative studies and for analyzing thermally labile or non-volatile compounds.[13][14] It also serves as the gateway to tandem mass spectrometry (MS/MS) for controlled fragmentation experiments.

Part 2: Experimental Design and Protocols

A robust analytical method is built on a foundation of meticulous sample preparation and optimized instrumental parameters.

Sample Preparation and Chromatography (for LC-MS)

For quantitative analysis or analysis of complex mixtures, coupling High-Performance Liquid Chromatography (HPLC) to the mass spectrometer is standard practice.[15][16]

Protocol 1: Sample Preparation for LC-MS Analysis

  • Standard Solution Preparation: Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with a suitable mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare calibration standards and quality control samples.

  • Matrix Sample Preparation (e.g., Plasma): For biological samples, a protein precipitation step is typically employed.[17] To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at >12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection into the LC-MS system.

HPLC Parameters: A reversed-phase HPLC method is typically employed for indole derivatives.[15]

ParameterRecommended SettingRationale
Column C18, < 3 µm particle size (e.g., 2.1 x 50 mm)Provides excellent retention and separation for moderately polar compounds like indoles.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% to 95% B over 5-10 minutesA gradient elution ensures efficient separation from impurities and matrix components.
Flow Rate 0.3 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLBalances sensitivity with potential for column overloading.
Mass Spectrometer Parameters

The following tables outline starting parameters for both ESI-MS/MS and GC-EI-MS analysis. These must be optimized for the specific instrument in use.

Table 1: ESI-Tandem MS (MS/MS) Parameters (Positive Ion Mode)

ParameterSettingRationale
Ionization Mode ESI PositiveIndole nitrogen is readily protonated.
Capillary Voltage +3.0 to +4.5 kVOptimizes the electrospray process for ion generation.[18]
Source Temp. 120 - 150 °CAids in desolvation without causing thermal degradation.[18]
Desolvation Temp. 350 - 450 °CEnsures complete evaporation of solvent from droplets.[18]
Cone Gas Flow ~50 L/hrHelps in nebulization and droplet formation.
Desolvation Gas Flow 600 - 800 L/hrHigh flow of nitrogen gas facilitates efficient desolvation.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
MRM Transitions See Section 3.2Specific precursor-to-product ion transitions for quantification and confirmation.

Table 2: GC-EI-MS Parameters

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard for generating reproducible fragmentation patterns for library creation.
Electron Energy 70 eVA universal standard that provides sufficient energy for reproducible fragmentation and allows for spectral library comparison.[10]
Ion Source Temp. 230 °CEnsures analyte remains in the gas phase without thermal degradation.
GC Column DB-5ms or equivalentA non-polar column suitable for a wide range of aromatic compounds.
Injection Mode Split/SplitlessChosen based on sample concentration.
Oven Program Start at 100°C, ramp to 280°C at 15°C/minA typical temperature program to ensure good chromatographic separation.

Part 3: Elucidation of Fragmentation Pathways

Understanding the fragmentation of this compound is paramount for its unambiguous identification. The presence of two different halogens on the benzene ring and the indole nucleus itself leads to characteristic fragmentation behavior.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be readily formed at m/z 169, with its corresponding M+2 isotope peak at m/z 171. The fragmentation is expected to proceed through several key pathways initiated by the high energy imparted during ionization.[10][19]

Key Proposed EI Fragments:

  • Loss of HCN: A classic fragmentation pathway for the indole ring system involves the expulsion of hydrogen cyanide, leading to a stable benzocyclobutadiene-type radical cation.[10] For our analyte, this would result in a fragment at m/z 142/144 .

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in a fragment at m/z 134 . This pathway is often less favored for aryl chlorides compared to alkyl chlorides but can be observed.

  • Loss of Hydrogen Cyanide followed by Chlorine (HCN + Cl): Sequential loss from the molecular ion would lead to a fragment at m/z 107 .

  • Retro-Diels-Alder (RDA)-type fragmentation: While less common for the core indole, rearrangements and cleavage of the pyrrole ring can occur, potentially leading to smaller fragments.

EI_Fragmentation M [M]+• m/z 169/171 F1 [M - HCN]+• m/z 142/144 M->F1 - HCN F2 [M - Cl]+• m/z 134 M->F2 - •Cl F3 [M - HCN - Cl]+• m/z 107 F1->F3 - •Cl ESI_Fragmentation Precursor [M+H]+ m/z 170/172 P1 [M+H - HCN]+ m/z 143/145 Precursor->P1 - HCN P2 [M+H - HCl]+ m/z 134 Precursor->P2 - HCl P3 [M+H - C₂H₂N]+ m/z 131/133 Precursor->P3 - C₂H₂N• Workflow Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Elucidation Prep Reference Standard & Sample Preparation LC HPLC Separation (Reversed-Phase) Prep->LC Injection MS Mass Spectrometer LC->MS Ionization (ESI) Qual Qualitative Analysis (EI & ESI-MS/MS) MS->Qual Full Scan / Product Ion Scan Quant Quantitative Analysis (LC-MRM) MS->Quant MRM Data Acquisition Report Final Report Generation Qual->Report Quant->Report

References

"solubility of 4-chloro-5-fluoro-1H-indole in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-1H-indole in Organic Solvents

Introduction: The Challenge of Heterocyclic Solubility

This compound is a halogenated heterocyclic compound, a class of molecules that forms the backbone of numerous pharmaceuticals and advanced materials. Its utility as a synthetic intermediate in drug discovery pipelines is significant, yet its fundamental physicochemical properties, particularly solubility, are not widely documented in public literature. The solubility of an active pharmaceutical ingredient (API) or its precursors is a critical parameter that influences every stage of development, from reaction kinetics and purification to formulation and bioavailability.

This guide addresses the notable gap in experimental data for this compound. Instead of presenting non-existent data, we provide a robust framework for understanding, predicting, and—most importantly—experimentally determining its solubility in relevant organic solvents. We will proceed from a theoretical analysis based on its molecular structure to a practical, step-by-step protocol for generating reliable solubility data in your own laboratory.

Part 1: Physicochemical Profile and Predicted Solubility Behavior

Understanding a molecule's inherent properties is the first step in predicting its behavior in solution. The structure of this compound, with its indole core, N-H proton, and dual halogen substituents, provides critical clues.

PropertyValueImplication for Solubility
Molecular Formula C₈H₅ClFN-
Molecular Weight 169.59 g/mol Moderate molecular weight, typical for drug-like fragments.
Calculated LogP (cLogP) 2.6 to 3.1 (Predicted)Indicates a predominantly lipophilic character, suggesting higher solubility in non-polar to moderately polar organic solvents over aqueous media.
Hydrogen Bond Donor 1 (from the indole N-H)The ability to donate a hydrogen bond is crucial for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good H-bond acceptors (e.g., DMSO, DMF).
Hydrogen Bond Acceptor 1 (from the indole N, potentially F)The nitrogen and fluorine atoms can act as hydrogen bond acceptors, interacting favorably with protic solvents.
pKa (Predicted) ~16-17 (N-H proton)The indole N-H is weakly acidic, meaning the molecule will be overwhelmingly neutral in most organic solvents, simplifying solubility analysis.

Expert Analysis of Structural Features:

  • Indole Core: The aromatic, bicyclic system contributes to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic solvents like toluene or xylene.

  • Halogen Substituents (Cl, F): The chloro and fluoro groups increase the molecule's lipophilicity and molecular weight. While fluorine can sometimes participate in hydrogen bonding, the primary effect of these halogens is the introduction of dipole moments and the potential for halogen bonding—a specific, noncovalent interaction where the halogen acts as an electrophilic region. This can enhance solubility in solvents with electron-donating atoms (e.g., ethers, ketones).

  • N-H Group: This is the most significant feature for predicting solubility in polar solvents. It is a strong hydrogen bond donor, which will be the primary driver of solubility in alcohols (methanol, ethanol), and will also interact favorably with potent hydrogen bond acceptors like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Predicted Solubility Ranking (Qualitative):

Based on this analysis, the expected solubility trend in common organic solvents is:

High Solubility > Moderate Solubility > Low Solubility (DMSO, DMF, THF) > (Methanol, Ethanol, Acetone, Ethyl Acetate) > (Toluene, Heptane, Hexane)

This prediction is grounded in the principle of "like dissolves like," where the polar, hydrogen-bonding capabilities of the molecule are best matched by polar aprotic and protic solvents, while its lipophilic character allows for moderate interaction with less polar systems.

Visualizing Molecular Interactions

The diagram below illustrates the key intermolecular forces governing the dissolution of this compound in different classes of solvents.

cluster_solute This compound cluster_solvents Solvent Classes Solute C₈H₅ClFN Protic Protic (e.g., Methanol) Solute->Protic H-Bonding (N-H donor) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic H-Bonding (N-H donor to S=O) NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar Van der Waals / π-stacking Protic->Solute H-Bonding (O-H donor to N/F) Aprotic->Solute Halogen Bonding (S=O to Cl)

Caption: Key intermolecular forces between the solute and solvents.

Part 2: A Validated Protocol for Experimental Solubility Determination

Theoretical prediction provides a hypothesis; experimental measurement provides the ground truth. The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its robustness and direct measurement of a saturated system at equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance (±0.01 mg)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS system.

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This is your primary stock solution (approx. 1 mg/mL).

    • Causality Check: A precise stock solution is the foundation of an accurate calibration curve, which is non-negotiable for reliable quantification.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range (e.g., 500 µg/mL, 250 µg/mL, 125 µg/mL, 62.5 µg/mL, 31.25 µg/mL).

    • Trustworthiness: A multi-point calibration curve validates the linear response of the detector and ensures accuracy across a range of concentrations, rather than relying on a single-point estimation.

  • Sample Preparation (The Shake-Flask Method):

    • Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed. A general rule is to add at least 2-3 times the estimated amount that will dissolve.

    • Accurately add a known volume of the solvent (e.g., 5 mL) to the vial.

    • Seal the vial tightly. Prepare at least three replicates for each solvent to ensure statistical validity.

    • Causality Check: Using excess solid ensures that the dissolution process reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is the definition of thermodynamic solubility.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48-72 hours is often recommended to ensure equilibrium is fully reached.

    • Expert Insight: Preliminary experiments (kinetic profiles) should be run to determine the time required to reach equilibrium. This is done by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) until the concentration plateaus.

  • Sample Clarification:

    • After equilibration, let the vials stand undisturbed for at least 2 hours to allow excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.

    • Trustworthiness: The filtration step must be rapid and the first few drops should be discarded to avoid any potential adsorption of the analyte onto the filter membrane. This ensures the analyzed liquid phase is truly representative of the dissolved concentration.

  • Quantification:

    • Dilute the filtered, saturated solution with the solvent to bring its concentration into the range of the previously prepared calibration curve. A precise dilution factor is essential.

    • Analyze the calibration standards and the diluted samples via HPLC-UV or a similar analytical method.

    • Construct a calibration curve by plotting the detector response (e.g., peak area) versus concentration for the standards.

    • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent. Report the result in mg/mL or mol/L.

Workflow Visualization

The following diagram outlines the mandatory, self-validating workflow for accurate solubility determination.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Prepare Calibration Standards (5+ levels) F 6. Analyze Standards & Samples (e.g., HPLC-UV) A->F B 2. Add Excess Solid to Solvent (n≥3) C 3. Agitate at Controlled Temp (24-72h to reach equilibrium) B->C D 4. Settle & Filter Supernatant (0.22 µm syringe filter) C->D E 5. Dilute Sample into Calibration Range D->E E->F G 7. Calculate Concentration & Apply Dilution Factor F->G

Caption: The gold-standard shake-flask experimental workflow.

Conclusion

By implementing the detailed shake-flask protocol provided, researchers can confidently generate high-quality, reproducible solubility data. This information is fundamental for optimizing reaction conditions, designing effective crystallization and purification strategies, and informing early-stage formulation decisions, thereby accelerating the drug development process.

The Halogenated Indole Core: A Crystallographic and Synthetic Guide to 4-Chloro-5-fluoro-1H-indole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, with halogenated derivatives offering nuanced control over physicochemical and pharmacokinetic properties. This technical guide provides an in-depth examination of 4-chloro-5-fluoro-1H-indole, a strategically substituted building block with significant potential in drug development. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide establishes a robust framework for its synthesis, crystallization, and structural analysis through analogy with closely related halogenated indoles. We will explore the profound impact of chloro and fluoro substituents on molecular interactions and crystal packing, offering field-proven insights for researchers and scientists. The protocols and analyses herein are designed to be self-validating, providing a comprehensive reference for the rational design of next-generation therapeutics.

Introduction: The Strategic Value of Halogenation in Indole Scaffolds

The indole nucleus is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The introduction of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[2] Chlorine, a larger and more polarizable halogen, can introduce new interaction points, such as halogen bonds, which can be pivotal for molecular recognition and crystal packing.[3]

The compound this compound presents a fascinating case study in multifunctional halogenation. The positioning of these halogens on the benzene ring of the indole scaffold is anticipated to significantly influence its electronic distribution, dipole moment, and intermolecular interactions, thereby dictating its solid-state architecture and, consequently, its suitability as a pharmaceutical intermediate.

Synthesis and Crystallization of this compound

A robust synthetic route is paramount for the accessibility of this key intermediate. While various methods for indole synthesis exist, a common approach for halogenated indoles involves multi-step sequences starting from commercially available anilines.[4]

Synthetic Pathway Overview

A plausible synthetic approach, adapted from methodologies for similar compounds, is outlined below.[4] This multi-step process ensures regioselective introduction of the desired functionalities.

Synthesis_Workflow A 4-Chloro-3-fluoroaniline B Boc Protection A->B C N-Boc-4-chloro-3-fluoroaniline B->C D Regioselective Iodination C->D E N-Boc-4-chloro-3-fluoro-2-iodoaniline D->E F Boc Deprotection E->F G 4-Chloro-3-fluoro-2-iodoaniline F->G H Cyclization G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of halogenated indoles, adapted for the target molecule.

Step 1: Protection of the Aniline

  • Dissolve 4-chloro-3-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base (e.g., triethylamine).

  • Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work up the reaction and purify by column chromatography to yield N-Boc-4-chloro-3-fluoroaniline.

Step 2: Regioselective Iodination

  • Dissolve the protected aniline in an anhydrous solvent (e.g., tetrahydrofuran).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base (e.g., n-butyllithium) dropwise to effect ortho-lithiation.

  • Introduce an iodine source (e.g., iodine in THF) to quench the lithiated species.

  • Purify the resulting N-Boc-4-chloro-3-fluoro-2-iodoaniline.

Step 3: Deprotection

  • Treat the iodinated compound with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent.

  • Monitor the reaction by TLC until the Boc group is fully cleaved.

  • Neutralize the reaction mixture and extract the product, 4-chloro-3-fluoro-2-iodoaniline.

Step 4: Cyclization

  • The final cyclization to form the indole ring can be achieved via a palladium-catalyzed reaction, such as a Sonogashira coupling with a protected acetylene followed by cyclization, or a Heck-type reaction.[4]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is the most critical step for structural elucidation.

Protocol: Slow Evaporation Method

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the solution to a clean vial and loosely cap it to allow for slow evaporation of the solvent over several days at room temperature.

  • Monitor for the formation of well-defined single crystals.

Crystal Structure Analysis: An Analog-Based Approach

In the absence of a deposited crystal structure for this compound, we can infer its likely structural properties by examining the crystallographic data of analogous halogenated indoles.[5][6][7]

Predicted Crystallographic Parameters

The following table presents a reasoned prediction of the crystallographic parameters for this compound, based on analyses of similar structures like 5-chloro-7-azaindole-3-carbaldehyde and various bromoindoles.[6][8]

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for indole derivatives.[5][8]
Space GroupP2₁/c or PnmaThese space groups are frequently observed for halogenated aromatic compounds.[8][9]
Z (Molecules/Unit Cell)4A common value for molecules of this size.[8]
Key Intermolecular InteractionsN-H···π interactions, Halogen bonds (C-Cl···π, C-F···H), π-π stackingThese are the dominant non-covalent interactions in similar indole crystal structures.[4][5]
The Role of Halogen Bonds and Hydrogen Bonds in Crystal Packing

The crystal packing of this compound will be a delicate balance of several key intermolecular forces.

Interactions cluster_stack π-π Stacking indole1 N-H This compound Cl F indole2 N-H This compound Cl F indole1:n->indole2:f N-H···F Hydrogen Bond indole3 N-H This compound Cl F indole2:cl->indole3 C-Cl···π Halogen Bond indole4 ... indole5 ...

Caption: Key intermolecular interactions in halogenated indoles.

  • Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. It is expected to form N-H···F or N-H···N hydrogen bonds, which are significant driving forces in the crystal packing of indole analogs.[5]

  • Halogen Bonding: The chlorine atom at the 4-position is a potential halogen bond donor. This directional interaction, where the electrophilic region of the chlorine interacts with a nucleophilic partner (like a π-system of an adjacent molecule), can strongly influence the supramolecular architecture.[4]

  • π-π Stacking: The aromatic indole ring system will likely participate in π-π stacking interactions, further stabilizing the crystal lattice.[5]

Single-Crystal X-ray Diffraction: A Standard Protocol

The definitive determination of the crystal structure requires single-crystal X-ray diffraction (SCXRD).

Experimental Workflow

SCXRD_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Validation & Analysis E->F

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their intensities. Absorption corrections are applied.[8]

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.[8]

  • Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric soundness.

Applications in Drug Discovery and Development

Halogenated indoles, including this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The indole scaffold is present in drugs targeting various diseases, including cancer, viral infections, and neurological disorders.[9][10] The specific halogenation pattern of this compound can be exploited to fine-tune the pharmacological profile of a lead compound, enhancing its efficacy and safety.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis based on established principles and data from analogous compounds. The interplay of hydrogen and halogen bonding, driven by the strategic placement of chloro and fluoro substituents, is predicted to be a defining feature of its solid-state architecture. The methodologies and insights presented herein offer a valuable resource for researchers in medicinal chemistry and materials science, enabling the rational design and development of novel indole-based compounds with tailored properties.

References

"spectroscopic data interpretation for 4-chloro-5-fluoro-1H-indole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4-Chloro-5-fluoro-1H-indole

Introduction: The Significance of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Halogenation of this privileged structure provides a powerful tool for modulating its physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability. This compound is a synthetically important intermediate, offering multiple vectors for further functionalization in drug discovery programs, particularly in the development of antifungal agents and kinase inhibitors.[1]

Accurate and unambiguous structural confirmation is paramount in the development of any new chemical entity. This guide provides a comprehensive, field-proven framework for the interpretation of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for this compound. The causality behind the expected spectral features is explained, grounding predictions in established physicochemical principles and authoritative literature.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is the initial and most crucial step for determining the molecular weight and obtaining foundational structural information through fragmentation analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₅ClFN. The nominal molecular weight is 169 g/mol . A key feature to anticipate is the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a molecular ion cluster with a characteristic M⁺ peak at m/z 169 and an M+2 peak at m/z 171, with a relative intensity ratio of approximately 3:1. The presence of this ratio is a definitive indicator of a single chlorine atom in the molecule.

Fragmentation Pathway Analysis

The fragmentation of indole derivatives under EI conditions is well-documented.[2] The energetically unstable molecular ion undergoes a series of bond cleavages to yield smaller, stable fragment ions. The primary fragmentation is driven by the stability of the aromatic system and involves characteristic losses.

  • Loss of HCN (m/z 142/144): A hallmark of indole fragmentation is the expulsion of a neutral hydrogen cyanide (HCN) molecule from the pyrrole ring, leading to a fragment ion at m/z 142 (for ³⁵Cl) and 144 (for ³⁷Cl).

  • Loss of Chlorine Radical (m/z 134): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), producing an ion at m/z 134. This fragment would no longer exhibit the 3:1 isotopic pattern.

  • Sequential Loss of HCN and Cl (m/z 107): Following the initial loss of a chlorine radical, the resulting ion at m/z 134 can subsequently lose HCN, yielding a fragment at m/z 107.

Fragmentation_Pathway M C₈H₅ClFN⁺˙ m/z 169/171 (M⁺) F1 C₇H₄FN⁺˙ m/z 142/144 M->F1 - HCN F2 C₈H₅FN⁺˙ m/z 134 M->F2 - •Cl F3 C₇H₄N⁺ m/z 107 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted MS Data
m/z (³⁵Cl / ³⁷Cl)Predicted FragmentNotes
169 / 171[C₈H₅ClFN]⁺˙Molecular ion (M⁺); expected ~3:1 intensity ratio.
142 / 144[C₇H₄FN]⁺˙Loss of HCN from the molecular ion.
134[C₈H₅FN]⁺˙Loss of a chlorine radical (•Cl) from the molecular ion.
107[C₇H₄N]⁺Sequential loss of •Cl and then HCN.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR will be heavily influenced by the fluorine atom, resulting in characteristic splitting patterns due to H-F and C-F coupling.[3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: one broad singlet for the N-H proton and four signals in the aromatic region for the protons on the indole ring. Predictions are based on the standard indole spectrum, modified by the substituent chemical shift (SCS) effects of chlorine and fluorine.

  • H1 (N-H): Expected to be a broad singlet around δ 8.2-8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

  • H2 & H3: These protons on the pyrrole ring are adjacent to the nitrogen. H3 is typically upfield of H2. They will appear as multiplets (likely triplet or doublet of doublets) due to coupling to each other and potentially long-range coupling to other protons. Expected around δ 6.6 (H3) and δ 7.3 (H2) ppm.

  • H6 & H7: These protons are on the benzene portion of the ring.

    • H6: This proton is ortho to the fluorine at C5 and meta to the chlorine at C4. It will be split by the adjacent H7 (³JHH ≈ 8-9 Hz) and by the fluorine (³JHF ≈ 6-9 Hz), appearing as a doublet of doublets.

    • H7: This proton is ortho to H6 (³JHH ≈ 8-9 Hz) and will experience a weaker, four-bond coupling to fluorine (⁴JHF ≈ 2-4 Hz). It will likely appear as a doublet, potentially broadened or showing finer splitting.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display eight signals, all of which will be split by the fluorine atom. The magnitude of the nJCF coupling constant is highly diagnostic, decreasing with the number of bonds separating the carbon and fluorine atoms.[5][6]

  • C5 (C-F bond): This carbon will exhibit a very large one-bond coupling (¹JCF) of approximately 240-250 Hz, appearing as a large doublet. Its chemical shift will be significantly downfield.

  • C4 (C-Cl bond): This carbon is adjacent to the fluorine-bearing carbon and will show a two-bond coupling (²JCF) of around 20-25 Hz, appearing as a doublet.

  • C6: Also adjacent to the C-F bond, this carbon will show a ²JCF of similar magnitude (20-25 Hz) and will also appear as a doublet.

  • Other Carbons (C3a, C7, C7a, C2, C3): These carbons will show smaller three-bond (³JCF) and four-bond (⁴JCF) couplings, typically in the range of 2-10 Hz, resulting in smaller doublet splittings on each peak.

Summary of Predicted NMR Data (in CDCl₃)

¹H NMR Predictions

ProtonPredicted δ (ppm)Predicted MultiplicityCoupling Constant(s) (Hz)
H1 (N-H)~8.3br s-
H7~7.4d³JHH ≈ 8.5
H2~7.3tJ ≈ 2.8
H6~7.0dd³JHH ≈ 8.5, ³JHF ≈ 7.0
H3~6.6tJ ≈ 2.8

¹³C NMR Predictions

CarbonPredicted δ (ppm)Predicted MultiplicityCoupling Constant (nJCF, Hz)
C5~155d¹JCF ≈ 245
C7a~133d³JCF ≈ 10
C4~118d²JCF ≈ 22
C3a~128d²JCF ≈ 20
C2~125d⁴JCF ≈ 4
C7~112d⁴JCF ≈ 4
C6~110d³JCF ≈ 8
C3~103d⁵JCF ≈ 3
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Parameters: Spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay (d1) of 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H).

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Acquisition Parameters: Spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay (d1) of 2 seconds.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

Predicted Infrared (IR) Spectrum

FTIR spectroscopy is ideal for identifying key functional groups. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • N-H Stretch: A sharp, distinct peak is expected in the range of 3400-3450 cm⁻¹, characteristic of the indole N-H bond.

  • Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

  • C=C Aromatic Ring Stretch: Several medium-to-strong sharp peaks will be present in the 1620-1450 cm⁻¹ region, confirming the aromatic nature of the indole core.

  • C-F and C-Cl Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be found in the fingerprint region. The C-F stretch typically appears as a strong band between 1250-1050 cm⁻¹, while the C-Cl stretch is found at a lower frequency, usually between 800-600 cm⁻¹.

Summary of Predicted IR Absorptions

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3420N-H StretchMedium, Sharp
~3100Aromatic C-H StretchWeak
~1610, 1580, 1470C=C Aromatic StretchMedium to Strong
~1150C-F StretchStrong
~750C-Cl StretchStrong
Predicted UV-Visible (UV-Vis) Spectrum

The indole ring system is a strong chromophore that absorbs in the UV region due to π→π* electronic transitions. Unsubstituted indole in a non-polar solvent typically shows two main absorption bands: a stronger band (¹La) around 260-270 nm and a weaker, longer-wavelength band (¹Lb) around 280-290 nm.[7]

Halogen substituents act as auxochromes, typically causing a slight bathochromic (red) shift in the absorption maxima. For this compound, the λmax values are expected to shift slightly to longer wavelengths compared to unsubstituted indole.

  • Predicted λmax: ~275 nm and ~295 nm in a solvent like methanol or ethanol.

Experimental Protocols

FTIR Spectroscopy (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade methanol (~1 mg/mL). Dilute this stock solution to achieve an absorbance reading between 0.5 and 1.0 AU (typically in the 10-20 µg/mL range).

  • Acquisition:

    • Use a matched pair of quartz cuvettes. Fill the reference cuvette with methanol.

    • Autozero the instrument with the blank.

    • Record the spectrum of the sample from 400 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where each technique provides a piece of the puzzle. The logical flow of analysis ensures a confident and robust structural assignment.

Workflow cluster_start Initial Analysis cluster_structure Core Structure Elucidation cluster_functional Functional Group Confirmation Start Sample: this compound MS Mass Spectrometry (GC-MS) Start->MS H_NMR ¹H NMR MS->H_NMR Confirm MW (169) Confirm Cl presence C_NMR ¹³C NMR H_NMR->C_NMR Proton environment & connectivity IR FTIR Spectroscopy C_NMR->IR Carbon framework & C-F coupling UV UV-Vis Spectroscopy IR->UV Confirm N-H, C=C, C-X bonds Conclusion Structure Confirmed UV->Conclusion Confirm aromatic chromophore

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic profile of this compound is rich with distinct features that enable its unambiguous identification. The 3:1 isotopic cluster in the mass spectrum immediately confirms the presence of chlorine. The ¹H and ¹³C NMR spectra are definitively characterized by the various nJHF and nJCF coupling constants, which not only confirm the presence of fluorine but also its precise location on the aromatic ring. Finally, IR and UV-Vis spectroscopy corroborate the presence of the indole functional group and its conjugated π-system. By integrating these techniques as outlined, researchers and drug development professionals can ensure the structural integrity of this valuable synthetic intermediate with the highest degree of scientific confidence.

References

A Technical Guide to the Potential Biological Activities of 4-Chloro-5-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Impact of Halogenation

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, often described as a "privileged scaffold."[1] Its structural motif is prevalent in a vast array of natural products, essential biomolecules like the amino acid tryptophan, and numerous FDA-approved pharmaceuticals.[2] The versatility of the indole ring allows it to interact with a multitude of biological targets through various non-covalent interactions, making it a fertile ground for the development of novel therapeutic agents.[1] Derivatives of indole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The strategic modification of the core indole structure is a key tactic in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Among these modifications, halogenation plays a pivotal role. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's biological activity.[5][6] Fluorine, with its high electronegativity and small size, can alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[7] Chlorine can also enhance biological activity, and its position on the indole ring is critical for its effect.[8][9]

This technical guide provides an in-depth exploration of the potential biological activities of a specific, dually-halogenated scaffold: 4-chloro-5-fluoro-1H-indole . We will synthesize field-proven insights and published data to elucidate its therapeutic potential, focusing on anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and mechanistic underpinnings of this promising class of compounds.

Synthetic Strategies for the this compound Core

The development of robust and efficient synthetic routes is paramount to exploring the therapeutic potential of any chemical scaffold. The synthesis of substituted indoles can be challenging, often requiring multi-step processes to achieve the desired regioselectivity. For the this compound core, established methods like the Fischer indole synthesis can be adapted, though they may present challenges with yield and byproduct formation.[10]

A more targeted approach often involves starting with a pre-functionalized aniline. For instance, a plausible route to a key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, begins with the commercially available 4-chloro-3-fluoroaniline.[11] This process involves a five-step sequence including Boc protection, regioselective iodination, deprotection, cyclization, and esterification.[11] Another reported method involves the direct chlorination of a 4-fluoroindole precursor.[12]

The general workflow illustrates a conceptual pathway for accessing the core structure, which can then be further derivatized to build a library of compounds for biological screening.

A 4-Chloro-3-fluoroaniline (Starting Material) B Protection & Regioselective Functionalization (e.g., Iodination) A->B Step 1 C Functionalized Aniline Intermediate B->C Step 2 D Cyclization Reaction (e.g., Larock or Heck) C->D Step 3 E This compound Core D->E Step 4 F Derivatization at N1, C2, C3, etc. E->F Step 5 G Library of Bioactive Derivatives F->G Screening cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Kinase RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Indole 4-Chloro-5-fluoro -indole Derivative Indole->EGFR Inhibition cluster_workflow Antimicrobial Screening Workflow Start Synthesized Indole Derivatives MIC Determine Minimum Inhibitory Conc. (MIC) Start->MIC Primary Screen Biofilm Biofilm Inhibition Assay MIC->Biofilm Sub-MIC Conc. Virulence Virulence Factor Assays (e.g., Motility) Biofilm->Virulence Mechanism Mechanism of Action (e.g., Gene Expression) Virulence->Mechanism Lead Lead Compound Identification Mechanism->Lead AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Indole Indole Derivative (e.g., Indomethacin) Indole->COX Inhibition

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5-fluoro-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Indoles in Drug Discovery

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and approved pharmaceuticals.[1] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto this privileged scaffold has become a powerful tactic for modulating a molecule's physicochemical and pharmacological properties.[2][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can introduce favorable steric and electronic interactions, often improving potency and selectivity.[2][4]

The 4-chloro-5-fluoro-1H-indole moiety, in particular, presents a unique substitution pattern that offers medicinal chemists a valuable building block for creating novel therapeutic agents. The distinct electronic properties arising from the vicinal chloro and fluoro groups can significantly influence the reactivity of the indole ring and the biological activity of its derivatives. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of potential drug candidates, with a focus on kinase inhibition.

Key Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules. Its structural features make it particularly suitable for, but not limited to, the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors for Oncology and Immunology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The indole scaffold and its bioisosteres, such as azaindoles, are well-established hinge-binding motifs that can mimic the adenine region of ATP, the natural substrate for kinases.

A closely related analog, 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole), has been utilized in the synthesis of inhibitors for TANK-binding kinase 1 (TBK1).[5] TBK1 is a key kinase in innate immunity signaling pathways and has emerged as a therapeutic target in both inflammatory diseases and certain types of cancer.[5] The derivatization of the 4-chloro-5-fluoro-indole core at the N1 and C3 positions can yield potent and selective kinase inhibitors.

Illustrative Signaling Pathway: TBK1 in Innate Immunity

The following diagram illustrates a simplified signaling pathway involving TBK1, a potential target for inhibitors derived from the this compound scaffold.

TBK1_Signaling cluster_upstream Upstream Activation cluster_core Core Kinase Complex cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors Ligand Binding TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Phosphorylation of IκB IKKi IKKε IFN Type I Interferons (IFN-α/β) IRF3->IFN Gene Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription Inhibitor 4-Chloro-5-fluoro- 1H-indole Derivative Inhibitor->TBK1

Caption: Simplified TBK1 signaling pathway and the point of inhibition.

Antiviral Agents: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of halogenated indoles have shown promise as antiviral agents. Specifically, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a direct derivative of the title compound, has been identified as a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (NNRTIs).[6] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. The 4-chloro-5-fluoro substitution pattern can contribute to favorable binding interactions within the NNRTI binding pocket.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

While specific biological data for derivatives of this compound are not extensively published, we can infer potential structure-activity relationships (SAR) from related series of halogenated indole and azaindole kinase inhibitors.

Compound ScaffoldTarget KinaseKey SubstitutionsIC50 (nM)Reference
4-Azaindolec-MetVaried C3 and N1 substitutionsRanged from <10 to >1000--INVALID-LINK--
5-Chloro-1H-indoleDVL1N-((1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl))- at C2 and (3,5-dimethylphenyl)sulfonyl at C3490 (S-enantiomer)[7]
6-Chloro-quinolineP. falciparum2-arylvinyl substitution4.8 - 55.9[8]
Indole-ChalconeTubulin6-fluoro-indole with 3,4,5-trimethoxyphenyl6[9]

Key SAR Insights:

  • N1-Substitution: Functionalization of the indole nitrogen is a common strategy to modulate solubility and cell permeability. Large, flexible groups at N1 can also probe for additional binding pockets in the target protein.

  • C3-Substitution: The C3 position is often a key vector for introducing substituents that can target the solvent-exposed region of the kinase ATP-binding site, thereby enhancing potency and selectivity.

  • Halogen Positioning: The relative positions of chloro and fluoro atoms are critical. In the 4-chloro-5-fluoro arrangement, the electron-withdrawing nature of both halogens can influence the hydrogen-bonding potential of the indole N-H group, which is crucial for hinge binding in many kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical N1-Aryl-4-chloro-5-fluoro-1H-indole Derivative

This protocol describes a representative N-arylation of this compound using a Buchwald-Hartwig cross-coupling reaction, a common method for forming C-N bonds.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, aryl halide, and ligand to a dry flask. B 2. Add palladium catalyst and base. A->B C 3. Purge flask with inert gas (e.g., Argon). B->C D 4. Add anhydrous solvent (e.g., Toluene or Dioxane). C->D E 5. Heat the reaction mixture (e.g., 80-110 °C). D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and filter through Celite. F->G H 8. Concentrate the filtrate in vacuo. G->H I 9. Purify the crude product by flash column chromatography. H->I

Caption: Workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Aryl bromide or iodide (1.2 eq)

    • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

    • Cs₂CO₃ (Cesium carbonate) (2.0 eq)

    • Anhydrous toluene

    • Inert atmosphere (Argon or Nitrogen)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a dry, oven-baked round-bottom flask, add this compound, the desired aryl halide, Xantphos, and cesium carbonate.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add Pd₂(dba)₃ to the flask under a positive pressure of argon.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed (typically 12-24 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N1-arylated product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a general method for assessing the inhibitory potential of a synthesized compound against a target kinase, such as TBK1, using a commercially available FRET-based binding assay.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Synthesized inhibitor compound (e.g., N1-aryl-4-chloro-5-fluoro-1H-indole derivative)

    • Target Kinase (e.g., recombinant human TBK1)

    • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

    • Alexa Fluor® 647-labeled kinase tracer (a fluorescent ATP-competitive ligand)

    • Assay buffer

    • 384-well microplate

    • Fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer to the desired final concentrations (typically in a range from 100 µM to 0.1 nM).

    • In a 384-well plate, add the diluted inhibitor compounds. Include wells for positive control (no inhibitor) and negative control (no kinase).

    • Prepare a kinase/antibody mixture by diluting the target kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to all wells except the negative controls.

    • Prepare a tracer solution by diluting the Alexa Fluor® 647-labeled tracer in the assay buffer. Add this solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology and immunology, and as intermediates for antiviral compounds. The unique electronic properties conferred by the vicinal halogen atoms provide a distinct advantage for fine-tuning molecular interactions and pharmacokinetic profiles. The protocols and insights provided herein serve as a foundational guide for researchers to explore the rich medicinal chemistry of this versatile building block.

References

"synthesis of HIV NNRTI candidates using 4-chloro-5-fluoro-1H-indole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel HIV NNRTI Candidates Utilizing the 4-Chloro-5-fluoro-1H-indole Scaffold

Abstract

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infections.[1][2] The indole scaffold has emerged as a "privileged structure" in the design of novel NNRTIs, offering a versatile template for chemical modification to enhance potency and overcome drug resistance.[3][4][5] This application note provides a detailed guide for medicinal chemists and drug development scientists on the synthesis of promising NNRTI candidates using this compound as a key starting material. We will explore the strategic rationale for using this di-halogenated indole and provide detailed, field-proven protocols for its functionalization at the N1, C2, and C3 positions to generate a diverse library of potential drug candidates.

Introduction: The Strategic Value of the this compound Core

The clinical utility of first-generation NNRTIs is often hampered by the rapid emergence of resistant HIV-1 strains and undesirable side effects. This has driven the development of new agents with improved resistance profiles and pharmacodynamic properties. The 4-chloro-5-fluoro substitution pattern on the indole ring is not arbitrary; it is a deliberate design choice rooted in established structure-activity relationships (SAR).

Causality Behind the Choice of Scaffold:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the chlorine and fluorine atoms can modulate the electronic properties of the indole ring system, potentially enhancing key hydrogen bonding and π-π stacking interactions within the allosteric NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase.

  • Improved Resistance Profile: Certain substitution patterns on the indole core have been shown to confer potent activity against common resistant mutant strains of HIV-1, such as K103N and Y181C.[6] The 5-chloro-4-fluoro pattern, in particular, has been incorporated into indolylarylsulfone (IAS) derivatives that show high potency against these challenging mutations.[6]

  • Metabolic Stability: Halogenation is a common strategy in medicinal chemistry to block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the resulting drug candidates.

This guide details the core synthetic transformations required to leverage the this compound scaffold for the generation of next-generation NNRTIs.

Overall Synthetic Workflow

The construction of indole-based NNRTIs from the this compound core typically involves a multi-step sequence of reactions to install the necessary pharmacophoric elements at three key positions: N1, C2, and C3. Each position plays a distinct role in the molecule's interaction with the reverse transcriptase enzyme.

  • N1-Position: Typically bears a small alkyl or functionalized side chain that can influence solubility and interact with the solvent-exposed region of the binding pocket.

  • C2-Position: Often functionalized with a group capable of acting as a hydrogen bond acceptor, such as a carboxamide, which can form a critical hydrogen bond with the backbone amide of Lys101.[5]

  • C3-Position: This position is typically decorated with a larger, often aromatic or heteroaromatic group (e.g., an arylsulfonyl moiety) that occupies a hydrophobic pocket defined by aromatic residues like Tyr181, Tyr188, and Trp229.[7][8]

The following workflow diagram illustrates the general strategic approach.

G A This compound (Starting Material) B Protocol 1: N1-Alkylation A->B Introduce R1 side chain C Protocol 2: C2-Esterification & Amidation B->C Install H-bond acceptor at C2 D Protocol 3: C3-Sulfonylation / Cross-Coupling C->D Add hydrophobic wing at C3 E Final NNRTI Candidate D->E Final Compound Assembly

Caption: General workflow for NNRTI synthesis.

Experimental Protocols

The following protocols are presented as robust, standalone procedures that can be integrated into a larger synthetic campaign. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: N-Alkylation of the this compound Core

Rationale: The introduction of a substituent at the N1 position is a critical first step in many synthetic routes. The classical method involves deprotonation of the indole nitrogen with a strong base, followed by quenching with an electrophilic alkylating agent.[9][10] Sodium hydride (NaH) is a common and effective base for this transformation.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of C2-Carboxamides via an Ester Intermediate

Rationale: The C2-carboxamide is a key pharmacophore for hydrogen bonding. This is typically achieved in a two-step process: formation of a C2-carboxylate ester, followed by amidation. A robust synthesis of the key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been reported and serves as an excellent entry point for diversification.[11] Microwave-assisted amidation can significantly accelerate the reaction time.[6]

Part A: Synthesis of Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate Note: This synthesis can be achieved via a multi-step route starting from 4-chloro-3-fluoroaniline as detailed in the literature.[11] For the purpose of this guide, we assume this key intermediate is available.

Part B: Microwave-Assisted Amidation

Materials:

  • Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate (1.0 eq)

  • Desired primary or secondary amine (e.g., cyclopropylamine, morpholine) (3.0 eq)

  • Ethanol

  • Microwave reactor vials

Procedure:

  • Preparation: In a microwave reactor vial, combine the indole ester (1.0 eq) and the desired amine (3.0 eq).

  • Dissolution: Add ethanol to dissolve or suspend the reactants.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a suitable temperature and power (e.g., 120 °C, 150 W) for 15-60 minutes.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

  • Purification: The crude residue is then purified by flash column chromatography or preparative HPLC to yield the desired C2-carboxamide.

Protocol 3: C3-Arylsulfonylation

Rationale: The introduction of an arylsulfonyl group at the C3 position is a hallmark of many potent indolylarylsulfone (IAS) NNRTIs.[6][8] This transformation is typically achieved via an electrophilic substitution reaction using an arylsulfonyl chloride in the presence of a Lewis acid catalyst.

Materials:

  • N1-alkylated, C2-functionalized 4-chloro-5-fluoro-indole (1.0 eq)

  • Arylsulfonyl chloride (e.g., 3,5-dimethylphenylsulfonyl chloride) (1.5 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) or other suitable Lewis acid (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the indole starting material (1.0 eq) and dissolve it in anhydrous DCM.

  • Catalyst Addition: Add the anhydrous Lewis acid (e.g., ZnCl₂) (2.0 eq) and stir the suspension.

  • Electrophile Addition: Add the arylsulfonyl chloride (1.5 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by carefully pouring it into a stirred mixture of ice and saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. The crude product is purified by flash column chromatography to afford the C3-sulfonylated NNRTI candidate.

Data Summary and Characterization

Successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides representative data for these transformations, which should be adapted based on the specific substrates used.

Transformation Protocol Typical Yield Purification Method Key Characterization Peaks (¹H NMR)
N-Benzylation180-95%Column ChromatographyAppearance of benzylic CH₂ protons (~5.5 ppm) and aromatic protons from the benzyl group.
C2-Amidation265-90%Column ChromatographyDisappearance of methyl ester singlet (~3.9 ppm), appearance of amide N-H proton.
C3-Sulfonylation350-75%Column ChromatographyAppearance of aromatic protons from the arylsulfonyl group, downfield shift of indole protons.

Analytical Confirmation:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the synthesized compounds.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine the purity of the final compounds before biological evaluation.

Synthetic Pathway Visualization

The following diagram illustrates a specific, integrated pathway for synthesizing a potential NNRTI candidate, combining the protocols described above.

G cluster_0 Synthetic Pathway A This compound B 1-Benzyl-4-chloro-5-fluoro-1H-indole A->B Protocol 1: NaH, BnBr, DMF C Methyl 1-Benzyl-4-chloro-5-fluoro -1H-indole-2-carboxylate B->C Multi-step C2-functionalization (e.g., Vilsmeier-Haack, Oxidation, Esterification) D 1-Benzyl-4-chloro-5-fluoro-N-cyclopropyl -1H-indole-2-carboxamide C->D Protocol 2: Cyclopropylamine, EtOH, MW E Final NNRTI Candidate: C3-Sulfonylated Product D->E Protocol 3: ArSO2Cl, ZnCl2, DCM

Caption: A representative multi-step synthesis route.

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform for the development of novel HIV-1 NNRTIs. The protocols outlined in this application note provide a robust and versatile framework for accessing a wide range of analogues through systematic functionalization of the N1, C2, and C3 positions. Upon successful synthesis and characterization, these compounds should be subjected to rigorous biological evaluation, including anti-HIV activity assays against wild-type and clinically relevant mutant strains, as well as cytotoxicity assessments.[1][12] The resulting SAR data will be invaluable for guiding further lead optimization and the design of NNRTI candidates with superior clinical potential.

References

Application Note: 4-Chloro-5-fluoro-1H-indole as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made kinase inhibition a cornerstone of modern drug discovery.[2] The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its versatile chemistry and ability to form key interactions within the ATP-binding site.[3][4] This application note provides a detailed guide to using 4-chloro-5-fluoro-1H-indole, a strategically halogenated building block, for the development of potent and selective kinase inhibitors. We provide an in-depth analysis of its properties, the rationale for its use based on structure-activity relationships (SAR), detailed protocols for its incorporation into lead compounds, and methodologies for subsequent biological evaluation.

Physicochemical Properties of this compound

Understanding the fundamental properties of a building block is the first step in rational drug design. The dual halogenation at the 4- and 5-positions of the indole scaffold significantly modulates its electronic and lipophilic character, influencing its reactivity, metabolic stability, and potential for specific interactions with target kinases.

PropertyValueSource
CAS Number 169674-02-6[5]
Molecular Formula C₈H₅ClFN[5][6]
Molecular Weight 169.58 g/mol [7]
Monoisotopic Mass 169.009455 Da[7]
Predicted LogP 2.8 - 2.96[5][6]
Appearance Off-white to light brown solidN/A
Solubility Soluble in DMF, DMSO, MethanolN/A

Rationale for Use in Kinase Inhibitor Design: The Role of Halogenation

The strategic placement of halogen atoms is a powerful tool in medicinal chemistry to enhance binding affinity, modulate selectivity, and improve pharmacokinetic profiles.[8] The 4-chloro and 5-fluoro substituents on the indole ring are not merely passive additions; they are chosen to exploit specific features of the kinase ATP-binding site.

  • Electron-Withdrawing Nature : Both chlorine and fluorine are electron-withdrawing, which can influence the pKa of the indole N-H proton. This modulation can affect the strength of hydrogen bonds formed with the kinase "hinge" region, a critical interaction for many Type I and Type II inhibitors.[9]

  • Chlorine at Position 4 : The larger, lipophilic chlorine atom at the C4 position can occupy hydrophobic pockets within the ATP-binding site. It can form favorable van der Waals interactions or specific halogen bonds, potentially displacing water molecules and leading to an entropic gain in binding affinity. Research has shown that substitutions at the 4th position of the indole ring can lead to potent PI3K inhibition.[2][3][10]

  • Fluorine at Position 5 : The small, highly electronegative fluorine atom at the C5 position is a versatile functional group. It is a weak hydrogen bond acceptor and can engage in favorable electrostatic or dipole-dipole interactions with the protein backbone or side chains.[11] Furthermore, replacing a C-H bond with a C-F bond often enhances metabolic stability by blocking potential sites of oxidative metabolism, thereby improving the drug's half-life.

The diagram below illustrates a hypothetical binding mode where a kinase inhibitor derived from the this compound scaffold interacts with a generic kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (e.g., Met, Thr) hydro_pocket Hydrophobic Pocket d_loop DFG Loop (Aspartate) indole 4-Chloro-5-fluoro-indole Core indole->hinge H-Bond (from Indole N-H) indole->gatekeeper Steric/Electronic Interaction (from 5-Fluoro) indole->hydro_pocket Hydrophobic Interaction (from 4-Chloro) aryl_group N-Aryl Group aryl_group->d_loop Interaction with DFG motif

Caption: Hypothetical binding of an indole inhibitor in a kinase active site.

Synthetic Protocols for Incorporating the Scaffold

One of the most effective strategies for elaborating the this compound core is through N-arylation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a robust and versatile method for forming the C-N bond between the indole nitrogen and a variety of aryl or heteroaryl halides.[12][13]

The general workflow for synthesizing and evaluating a novel kinase inhibitor using this building block is depicted below.

G start Building Blocks: - this compound - Aryl Halide (Ar-X) reaction Buchwald-Hartwig N-Arylation start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification Crude Product characterization Structural Characterization (NMR, MS, HPLC) purification->characterization Purified Compound assay In Vitro Kinase Assay (IC50 Determination) characterization->assay sar SAR Analysis & Lead Optimization assay->sar Activity Data sar->start Design New Analogs

Caption: Workflow for synthesis and evaluation of indole-based inhibitors.

Protocol 3.1: Synthesis of N-Aryl Derivatives via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide.

Objective: To synthesize N-(aryl)-4-chloro-5-fluoro-1H-indole.

Materials:

  • This compound

  • Aryl bromide (Ar-Br) of choice

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • A base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.1 - 1.2 eq.), and the base (2.0 - 2.5 eq.).

    • Rationale: Using a slight excess of the aryl halide ensures complete consumption of the more valuable indole starting material. The strong, non-nucleophilic base is crucial for deprotonating the indole N-H to form the active nucleophile.[14]

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (1-5 mol%) and the phosphine ligand (2-10 mol%). Add this catalyst/ligand mixture to the reaction vessel.

    • Rationale: The phosphine ligand coordinates to the palladium center, stabilizing it and facilitating the catalytic cycle (oxidative addition, reductive elimination). The choice of ligand is critical and often needs to be optimized for specific substrates.[15]

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is essential for catalytic efficiency.[16]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Rationale: Using anhydrous and degassed solvent prevents quenching of the base and deactivation of the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heat is required to drive the reaction, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Biological Evaluation: In Vitro Kinase Inhibition Assay

After successful synthesis and characterization, the next critical step is to determine the compound's biological activity. A luminescence-based kinase assay that measures ADP production is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[17]

G prep 1. Compound Preparation (Serial Dilution in DMSO) plate 2. Plate Compounds & Kinase (Pre-incubation) prep->plate initiate 3. Initiate Reaction (Add ATP/Substrate) plate->initiate stop 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) initiate->stop detect 5. Detect ADP (Add Detection Reagent, Generate Light) stop->detect read 6. Read Luminescence (Plate Reader) detect->read analyze 7. Data Analysis (Plot Dose-Response, Calculate IC50) read->analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 4.1: Determination of IC₅₀ Values using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the IC₅₀ value of a synthesized inhibitor against a specific protein kinase.

Materials:

  • Synthesized inhibitor compound

  • Kinase of interest, substrate (peptide or protein), and ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well or 96-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a range of concentrations for the dose-response curve.

    • Rationale: A wide range of concentrations is necessary to accurately define the top and bottom plateaus of the sigmoidal curve, which is essential for a reliable IC₅₀ calculation.

  • Kinase Reaction Setup:

    • In the wells of the assay plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase assay buffer) to each well. Mix the plate gently. Incubate at 30°C for 60 minutes.

    • Rationale: The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure competitive inhibitors are evaluated under appropriate conditions.

  • Reaction Termination and ATP Depletion: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Rationale: This reagent simultaneously stops the kinase reaction and depletes all remaining unconsumed ATP, which would otherwise interfere with the subsequent signal generation.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Subtract the background (0% activity control) from all data points.

    • Normalize the data by setting the average of the DMSO-only wells (no inhibitor) to 100% activity.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The specific halogenation pattern provides a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity. By employing robust synthetic strategies like palladium-catalyzed N-arylation and systematic biological evaluation using quantitative in vitro assays, researchers can efficiently navigate the process of lead generation and optimization. The protocols and rationale presented in this guide offer a comprehensive framework for drug development professionals to leverage this promising building block in their kinase inhibitor discovery programs.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-5-fluoro-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Chloro-5-fluoro-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of halogen substituents, specifically chlorine and fluorine, onto the indole core dramatically influences its physicochemical and pharmacological properties. The this compound scaffold has emerged as a particularly valuable starting material in drug discovery. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the electron density of the indole ring, impacting pKa, metabolic stability, and receptor binding affinity. This unique substitution pattern offers medicinal chemists a versatile platform for generating diverse molecular libraries, particularly in the development of targeted therapies such as kinase inhibitors.

This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols and an exploration of the chemical principles underpinning these transformations. The methodologies discussed are central to modern synthetic and medicinal chemistry, enabling the targeted functionalization of this important heterocyclic system.

Core Derivatization Strategies: A Multi-pronged Approach

The functionalization of this compound can be systematically approached by targeting several key reactive sites. The primary avenues for derivatization include:

  • N-Functionalization: Modification of the indole nitrogen (N-1) is a primary and often straightforward strategy to introduce diverse side chains, significantly impacting the molecule's overall properties and biological activity.

  • Palladium-Catalyzed Cross-Coupling: The chloro substituent at the C-4 position serves as a versatile handle for a suite of powerful palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • C-H Functionalization: Direct activation and functionalization of the indole's C-H bonds represent a modern, atom-economical approach to introduce further complexity, often with high regioselectivity.

The following sections will delve into the practical application of these strategies, providing both the "how" and the "why" for each experimental design.

Part 1: N-Functionalization of the Indole Core

The acidic proton on the indole nitrogen (N-H) is the most readily accessible site for derivatization. N-alkylation and N-arylation are fundamental transformations that can profoundly alter a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

N-Alkylation: Introducing Aliphatic Diversity

The classical approach to N-alkylation involves the deprotonation of the indole nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile. The choice of base and solvent is critical to ensure efficient and selective N-alkylation over potential C-alkylation.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this purpose. Its use ensures complete deprotonation of the indole N-H. The reaction evolves hydrogen gas, providing a visual cue for the progress of the deprotonation step.

  • Solvent System: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the resulting sodium indolide salt, enhancing its nucleophilicity, while not interfering with the reaction through proton transfer.

  • Temperature Control: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent alkylation can often be conducted at room temperature, although for less reactive alkyl halides, gentle heating may be necessary.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30–60 minutes, or until gas evolution ceases.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Work-up: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table 1: Representative N-Alkylation Reaction Parameters

Alkylating AgentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
IodomethaneNaHDMF0 to RT2>90
Benzyl bromideNaHTHF0 to RT4>90
Ethyl bromoacetateK₂CO₃AcetoneReflux875-85

Note: Yields are estimates and highly dependent on the specific substrate and reaction scale.

Part 2: Palladium-Catalyzed Cross-Coupling at the C-4 Position

The chlorine atom at the C-4 position of the indole ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The choice of catalyst, ligand, and base is paramount for achieving high yields and selectivity.

Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_start Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Work-up start This compound + Coupling Partner catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) start->catalyst ligand Add Ligand (e.g., SPhos, XPhos) catalyst->ligand base Add Base (e.g., K₂CO₃, Cs₂CO₃) ligand->base solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene) base->solvent heat Heat under Inert Atmosphere solvent->heat quench Quench Reaction heat->quench extract Extract & Wash quench->extract purify Purify Product extract->purify

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) and is a robust method for creating biaryl structures, which are common motifs in kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: For coupling with an aryl chloride, which is generally less reactive than a bromide or iodide, a highly active catalyst system is required. This often involves a palladium(0) source (like Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (such as SPhos or XPhos). These bulky ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water can help to dissolve the inorganic base and facilitate the transmetalation process.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-protected this compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Preparation: To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the N-protected this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Degassing: Seal the vessel and degas the mixture by purging with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80–110 °C for 4–24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can serve as a rigid linker or be further elaborated. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction. It often serves as the solvent as well.

Experimental Protocol: Sonogashira Coupling

Materials:

  • N-protected this compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine)

  • Co-solvent (e.g., THF or DMF, if needed)

Procedure:

  • Preparation: In a Schlenk tube under an inert atmosphere, combine the N-protected this compound, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the solvent (if used) followed by the amine base and the terminal alkyne.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–80 °C) for 2–24 hours. Monitor by TLC.

  • Work-up: Once complete, concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming anilines and other N-aryl compounds by coupling the aryl chloride with an amine. It is particularly useful for installing key pharmacophores in many kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling of aryl chlorides, this reaction requires a highly active catalyst system, typically a palladium precursor and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a common choice.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • N-protected this compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Preparation (Glovebox): In an inert atmosphere glovebox, charge a vial with the palladium precatalyst, base, N-protected this compound, and a stir bar.

  • Reagent Addition: Add the solvent, followed by the amine.

  • Reaction: Seal the vial and heat the mixture with stirring at 80–110 °C for 12–24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsProduct Type
Suzuki-Miyaura Boronic Acid/EsterPd Catalyst, Ligand, BaseBiaryl / Aryl-Alkenyl
Sonogashira Terminal AlkynePd Catalyst, Cu(I) salt, Amine BaseAryl Alkyne
Buchwald-Hartwig Primary/Secondary AminePd Catalyst, Ligand, Strong BaseAryl Amine

Part 3: Advanced Strategies - Direct C-H Functionalization

Direct C-H functionalization is an evolving field that offers a more atom- and step-economical approach to modifying the indole scaffold, avoiding the need for pre-functionalized starting materials.[1] While the C-3 position of indole is inherently nucleophilic and reactive, functionalizing the less reactive C-H bonds on the benzene ring (C-2, C-6, C-7) often requires a directing group strategy.

Conceptual Framework for Directed C-H Functionalization

This strategy involves installing a directing group (DG), often at the N-1 position, which can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.

G Indole Indole Scaffold (4-Cl, 5-F) DG Directing Group (DG) (e.g., Pyridyl, Amide) at N-1 Indole->DG 1. Install DG Intermediate Intermediate DG->Intermediate Catalyst Transition Metal Catalyst (M-L) Catalyst->Intermediate CouplingPartner Coupling Partner (R-X) CouplingPartner->Intermediate Product Functionalized Indole Intermediate->Product 2. C-H Activation & Coupling

Caption: Directed C-H functionalization workflow.

While specific, validated protocols for C-H functionalization of this compound are not yet widely published, the general principles are well-established. Researchers can adapt existing methods for indole C-7 or C-2 arylation by first installing a suitable directing group (e.g., a picolinamide) at the N-1 position.

Considerations for C-H Functionalization:

  • Directing Group Selection: The choice of directing group is crucial for regioselectivity.

  • Catalyst System: The metal catalyst and its ligand environment dictate the efficiency and scope of the transformation.

  • Oxidant: Many C-H activation cycles require an oxidant to regenerate the active catalyst.

Conclusion and Future Outlook

The this compound scaffold is a powerful platform for the generation of novel therapeutics. The derivatization strategies outlined in this guide—N-functionalization, palladium-catalyzed cross-coupling, and C-H functionalization—provide a robust toolkit for medicinal chemists to explore the chemical space around this core. The provided protocols, grounded in established chemical principles, serve as a starting point for the synthesis of complex and biologically active molecules. As synthetic methodologies continue to advance, particularly in the realm of C-H activation, the potential to rapidly and selectively derivatize this and other valuable scaffolds will undoubtedly accelerate the pace of drug discovery.

References

Application Note: Strategic Electrophilic Functionalization of 4-Chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-5-fluoro-1H-indole

The this compound scaffold is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing halogens on the carbocyclic ring, imparts distinct electronic properties that are leveraged in the design of targeted therapeutics and functional organic materials. Understanding the reactivity of this heterocycle towards electrophiles is paramount for its effective utilization in multi-step synthetic campaigns.

The indole ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic aromatic substitution (EAS).[1][2] The delocalization of the nitrogen lone pair into the bicyclic system significantly enhances the nucleophilicity of the pyrrole ring, particularly at the C3 position.[3] Electrophilic attack at C3 is kinetically and thermodynamically favored because the resulting cationic intermediate (the σ-complex or arenium ion) is stabilized through resonance without disrupting the aromaticity of the fused benzene ring.[3]

The presence of the C4-chloro and C5-fluoro substituents introduces a nuanced electronic landscape. Both halogens exert a dual electronic effect:

  • Inductive Effect (-I): As highly electronegative atoms, they withdraw electron density from the ring through the sigma framework, leading to an overall deactivation of the indole system compared to its unsubstituted parent.

  • Resonance Effect (+M): Their lone pair electrons can be donated into the π-system, directing incoming electrophiles.

However, the intrinsic high reactivity of the indole C3-position typically overrides the directing effects of substituents on the benzene ring.[4][5] The primary consequence of the C4-Cl and C5-F groups is a modulation of the overall reaction rate, often requiring carefully optimized conditions to achieve efficient transformation. This guide provides detailed protocols and mechanistic rationale for key electrophilic substitution reactions on this compound, offering researchers a robust framework for its synthetic manipulation.

Regioselectivity in Electrophilic Attack: The Predominance of C3-Substitution

For a standard indole system, electrophilic attack at C3 is strongly preferred over attack at C2. The rationale lies in the stability of the cationic intermediate formed.

  • Attack at C3: The positive charge in the resulting σ-complex can be delocalized over the nitrogen atom and the C2 carbon while keeping the aromatic sextet of the benzene ring intact. This creates a more stable, non-aromaticity-disrupted intermediate.[3]

  • Attack at C2: The corresponding intermediate disrupts the aromaticity of the benzene ring in its resonance forms, resulting in a significantly less stable species.

The electron-withdrawing nature of the chloro and fluoro groups on the benzenoid ring further disfavors any electrophilic attack on that ring (C6 or C7), reinforcing the inherent preference for substitution on the electron-rich pyrrole moiety. Therefore, for virtually all common electrophilic reactions, substitution on this compound is expected to occur selectively at the C3 position.

References

Application Notes and Protocols for the N-Alkylation of 4-Chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Functionalization of the indole nitrogen (the N-1 position) is a pivotal strategy in drug discovery, as the nature of the N-substituent can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[2][3] The target molecule, 4-chloro-5-fluoro-1H-indole, is an electron-deficient heterocyclic system, a feature that enhances the acidity of the N-H proton and influences its reactivity in N-alkylation reactions. This guide provides a detailed exploration of various protocols for the N-alkylation of this specific indole, offering insights into the rationale behind experimental choices and providing step-by-step methodologies.

The Impact of Chloro and Fluoro Substituents

The presence of electron-withdrawing chloro and fluoro groups on the benzene portion of the indole ring decreases the electron density of the molecule. This has two primary consequences for N-alkylation:

  • Increased Acidity: The inductive effect of the halogens increases the acidity of the N-H proton (pKa ≈ 16-17 in DMSO for unsubstituted indole), making deprotonation easier.[4] This allows for the use of a wider range of bases compared to electron-rich indoles.

  • Decreased Nucleophilicity: While the resulting indolide anion is more stable, its nucleophilicity is reduced. This may necessitate more forcing reaction conditions (e.g., higher temperatures or more reactive alkylating agents) to achieve efficient alkylation.[4]

Core N-Alkylation Strategies and Protocols

Several robust methods can be employed for the N-alkylation of this compound. The choice of protocol will depend on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.

Classical N-Alkylation with a Strong Base

This is the most traditional and widely used method for N-alkylation of indoles. It involves the deprotonation of the indole nitrogen with a strong base to form a nucleophilic indolide anion, which then reacts with an alkylating agent in an SN2 reaction.[3]

Causality Behind Experimental Choices:

  • Base Selection: Due to the increased acidity of this compound, moderately strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can be effective.[4] For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) is a reliable choice.[2][4] NaH offers the advantage of an irreversible deprotonation, driving the reaction to completion.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred as they can effectively solvate the indolide anion and the counter-ion, promoting the SN2 reaction.[2][4]

  • Temperature Control: The initial deprotonation with highly reactive bases like NaH is typically performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent alkylation may require heating, depending on the reactivity of the alkyl halide.[2]

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30–60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.0–1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary.[2]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Classical N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent deprotonation Deprotonate with NaH at 0°C start->deprotonation alkylation Add alkyl halide deprotonation->alkylation stir Stir at RT or heat alkylation->stir quench Quench with aq. NH4Cl stir->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product N-alkylated product purify->product

Caption: Workflow for classical N-alkylation of this compound.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent alternative, particularly for larger-scale reactions, as it avoids the need for strictly anhydrous conditions and strong, hazardous bases like NaH. The reaction occurs in a two-phase system (typically aqueous and organic), with a phase-transfer catalyst shuttling the indolide anion into the organic phase to react with the alkylating agent.[5][6][7]

Causality Behind Experimental Choices:

  • Catalyst: Quaternary ammonium salts, such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), are commonly used catalysts.[5]

  • Base: A concentrated aqueous solution of a strong base like NaOH or KOH is used in the aqueous phase.[5]

  • Solvent System: A water-immiscible organic solvent such as toluene or benzene is used to dissolve the indole and the alkylating agent.[5][8]

Detailed Protocol:

  • Preparation: In a round-bottom flask, combine this compound (1.0 equivalent), the alkylating agent (1.0–1.5 equivalents), and a catalytic amount of tetrabutylammonium hydrogen sulfate (5–10 mol%) in toluene.

  • Addition of Base: Add a 50% aqueous solution of NaOH.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40–60 °C) for 4–24 hours, monitoring by TLC.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mitsunobu Reaction

Causality Behind Experimental Choices:

  • Reagents: The reaction requires a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

  • Mechanism: The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The acidic indole proton is removed, and the resulting indolide anion acts as a nucleophile, displacing the activated hydroxyl group. The electron-withdrawing groups on the this compound facilitate this reaction by increasing the N-H acidity.[12]

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 equivalent), the desired alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add DIAD (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture and purify directly by column chromatography to separate the N-alkylated product from the triphenylphosphine oxide and hydrazide byproducts.

Reaction Mechanism: Mitsunobu N-Alkylation

G cluster_activation Activation Indole 4-Cl-5-F-Indole-H Phosphonium [Ph3P-O-R]+ Indole->Phosphonium Formation of alkoxyphosphonium salt Indolide Indolide Anion Indole->Indolide Deprotonation Alcohol R-OH Alcohol->Phosphonium Formation of alkoxyphosphonium salt PPh3 PPh3 PPh3->Phosphonium Formation of alkoxyphosphonium salt DIAD DIAD DIAD->Phosphonium Formation of alkoxyphosphonium salt Product N-Alkyl Indole Phosphonium->Product SN2 Attack Indolide->Product SN2 Attack Byproducts Ph3P=O + DIAD-H2

Caption: Simplified mechanism of the Mitsunobu N-alkylation of an indole.

Metal-Catalyzed N-Alkylation and N-Arylation

Transition metal catalysis offers powerful methods for forming C-N bonds, including the N-alkylation and N-arylation of indoles.

  • Copper-Catalyzed N-Alkylation: Copper catalysts can facilitate the N-alkylation of indoles with various alkylating agents, including N-tosylhydrazones.[12][13] This method is advantageous as N-tosylhydrazones are easily prepared from corresponding aldehydes or ketones.[12]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a premier method for forming N-aryl indoles. It involves the cross-coupling of an indole with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[14][15][16][17]

Detailed Protocol (Buchwald-Hartwig N-Arylation):

  • Preparation: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (1–5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos; 2–10 mol%), and a base such as NaOt-Bu or K₃PO₄ (1.5–2.0 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the aryl halide (1.0–1.2 equivalents) in an anhydrous solvent like toluene or dioxane.

  • Reaction: Heat the mixture at 80–120 °C for 4–24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Comparison of N-Alkylation Protocols

ProtocolAlkylating AgentBaseKey AdvantagesKey Considerations
Classical Alkyl halides, tosylatesNaH, KOH, Cs₂CO₃Widely applicable, reliable, straightforwardRequires anhydrous conditions, strong bases can be hazardous
Phase-Transfer Alkyl halidesNaOH, KOH (aq.)No need for anhydrous conditions, scalableRequires vigorous stirring, catalyst may need removal
Mitsunobu Alcohols-Uses alcohols directly, stereochemical inversionStoichiometric byproducts (PPh₃=O), purification can be challenging
Cu-Catalyzed N-TosylhydrazonesKOHUtilizes readily available carbonyl precursorsRequires catalyst and ligand, optimization may be needed
Pd-Catalyzed Aryl halides, triflatesNaOt-Bu, K₃PO₄Excellent for N-arylation, broad scopeExpensive catalyst/ligand, requires inert atmosphere

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMF or DMSO to improve solubility and reaction rates.[4]

  • C-3 Alkylation: While N-alkylation is generally favored, competing C-3 alkylation can occur. Using a strong base to fully deprotonate the indole nitrogen before adding the alkylating agent can minimize this side reaction.

  • Substrate Decomposition: For sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ and lower reaction temperatures should be employed.

Conclusion

The N-alkylation of this compound is a critical transformation for accessing novel chemical entities in drug discovery. The choice of methodology should be guided by the specific alkyl or aryl group to be introduced, the scale of the synthesis, and the overall synthetic strategy. The protocols outlined in this guide, from classical methods using strong bases to modern metal-catalyzed reactions, provide a robust toolkit for researchers to efficiently synthesize a diverse range of N-substituted indole derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Functionalized Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] Specifically, the 4-chloro-5-fluoro-1H-indole scaffold presents a unique combination of electronic properties and metabolic stability, making it a highly valuable building block in drug discovery programs. The strategic placement of the halogen atoms allows for selective functionalization, enabling the synthesis of diverse molecular architectures for structure-activity relationship (SAR) studies.[1][2]

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[3][4][5][6] However, the successful application of these reactions to electron-rich heterocyclic substrates like this compound requires a nuanced understanding of the underlying mechanisms and careful optimization of reaction parameters. The C-Cl bond, in particular, is notoriously less reactive than its C-Br or C-I counterparts, necessitating the use of specialized, highly active catalyst systems.[2][7][8]

This guide provides in-depth technical notes and field-proven protocols for the three most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the this compound core.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for rational protocol design and troubleshooting. These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[4][9] The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the indole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for robust C-Cl bonds.[7] The use of electron-rich, sterically bulky phosphine ligands is crucial here, as they increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[7][10]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the Pd(II) complex. In the Suzuki reaction, a base is required to activate the organoboron species for this step.[1] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a strong base to form a palladium-amido complex.[11][12]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[9]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation or Amine Coordination PdII_Aryl->Transmetal PdII_Coupling Aryl-Pd(II)-R(L)₂ Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product ArylX Ar-X (this compound) ArylX->OxAdd CouplingPartner R-M or R₂NH (Coupling Partner) CouplingPartner->Transmetal

General Palladium Catalytic Cycle for Cross-Coupling Reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl and hetero-biaryl linkages, which are common motifs in kinase inhibitors and other pharmaceuticals.[2][13] The challenge with this compound lies in activating the C-Cl bond. This protocol employs a modern catalyst system designed for this purpose.

Experimental Protocol: Synthesis of 4-(Aryl)-5-fluoro-1H-indole

Suzuki_Workflow Suzuki-Miyaura Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Combine Indole, Boronic Acid, Base (K₃PO₄) in Schlenk Flask Inert Evacuate and backfill with Argon (3x) Reagents->Inert Catalyst Add Pd₂(dba)₃ and SPhos Inert->Catalyst Solvent Add degassed Dioxane/Water Catalyst->Solvent Heat Heat to 100-110 °C with vigorous stirring Solvent->Heat Monitor Monitor by TLC/LC-MS (8-24 h) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Ethyl Acetate and Water Cool->Dilute Extract Separate layers, extract aqueous phase Dilute->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water, deionized (degassed)

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Briefly open the flask under a positive pressure of argon and add the Pd₂(dba)₃ and SPhos ligand. Causality Note: Using a pre-catalyst is an option, but building the catalyst in situ from a stable Pd(0) source and a specific ligand allows for modularity. SPhos is a bulky, electron-rich Buchwald ligand highly effective for activating stubborn aryl chlorides.[2]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously for 8-24 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / E-E-A-T Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Stable, reliable Pd(0) or Pd(II) precursors. Pd(II) is reduced in situ to the active Pd(0) state.[14]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines are essential for the difficult oxidative addition of the C-Cl bond.[7][10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is critical for the transmetalation step. K₃PO₄ is often superior for challenging couplings.[2][13]
Solvent System Dioxane/H₂O, Toluene/H₂OThe aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Temperature 100-120 °CHigher temperatures are required to overcome the activation energy for C-Cl bond cleavage.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forging C(aryl)-N bonds, a transformation of immense importance in synthesizing compounds targeting biological systems.[11][15][16] This reaction is sensitive to ligand, base, and substrate choice.

Experimental Protocol: Synthesis of 4-(Amino)-5-fluoro-1H-indole

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or a G3-XPhos Precatalyst (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%, if using Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene or CPME (Cyclopentyl methyl ether), anhydrous

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium source, ligand (if not using a precatalyst), and NaOtBu to a dry Schlenk flask with a stir bar. Trustworthiness Note: NaOtBu is highly hygroscopic; handling in a glovebox ensures its reactivity is not compromised by moisture.

  • Reagent Addition: Remove the flask from the glovebox. Add the this compound and the amine coupling partner under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction to 90-110 °C with vigorous stirring for 4-18 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Aryl-Pd(II)-Cl(L)(R₂NH)] AmineCoord->PdII_Amine Deprotonation Base (e.g., NaOtBu) PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArylCl Ar-Cl ArylCl->OxAdd Amine R₂NH Amine->AmineCoord

Catalytic Cycle for the Buchwald-Hartwig Amination.
ParameterRecommended ConditionRationale / E-E-A-T Insights
Catalyst System Pd(OAc)₂/XPhos or G3-XPhos PrecatalystXPhos and related ligands are essential for coupling aryl chlorides. Precatalysts offer convenience and higher activity.[10]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the key amido-complex.[12]
Solvent Toluene, CPME, DioxaneAnhydrous, non-protic solvents are required. CPME is a greener alternative to toluene or dioxane.
N-H Protection OptionalThe indole N-H can compete. While coupling often works without protection, N-protection (e.g., with a tosyl or SEM group) can prevent side reactions and improve yields, but adds synthetic steps.

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction provides a direct route to aryl alkynes, which are exceptionally versatile intermediates for further transformations, including cyclizations and click chemistry.[17][18] The classic protocol involves a dual palladium and copper(I) catalytic system.

Experimental Protocol: Synthesis of 4-(Alkynyl)-5-fluoro-1H-indole

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

Step-by-Step Methodology:

  • Preparation: Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask with a stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Base & Reagent Addition: Add anhydrous, degassed triethylamine and the terminal alkyne via syringe. Causality Note: The amine serves as both the base and the solvent in many cases. It neutralizes the HCl generated and facilitates the formation of the key copper(I) acetylide intermediate.[17][19]

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The coupling of aryl chlorides often requires elevated temperatures compared to bromides or iodides.[17]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-16 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with water, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale / E-E-A-T Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are classic, reliable catalysts for Sonogashira couplings.[20][21]
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is critical for the copper cycle, where it reacts with the terminal alkyne to form a copper acetylide, which then transmetalates to palladium.[17]
Base Et₃N, DIPA, PiperidineA liquid amine base is typically used, often serving as the solvent. It must be free of water.
Copper-Free Variant PossibleCopper-free Sonogashira reactions exist and can be advantageous for sensitive substrates, but often require specialized ligands and stronger bases.[19]

References

A Robust and Scalable Synthesis of 4-Chloro-5-fluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active agents. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available 2-chloro-3-fluoroaniline. The described methodology leverages the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole cyclization. This guide explains the chemical principles behind the chosen strategy, offers step-by-step experimental procedures, and includes guidance on characterization and process optimization, ensuring a reliable and reproducible synthesis for research and development applications.

Introduction: Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. Halogenated indoles, such as this compound-2-carboxylic acid, are of particular interest as the halogen substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3] The title compound, with its specific substitution pattern, serves as a crucial precursor for developing novel therapeutics, including inhibitors of HIV integrase and other enzymes.[4]

This document presents a robust synthetic route designed for clarity, reliability, and scalability.

Synthetic Strategy and Rationale

The synthesis of the indole core can be achieved through various classic reactions. For this specific target, we have selected a powerful and convergent strategy that combines the Japp-Klingemann reaction with the Fischer indole synthesis.[5][6]

Causality Behind the Chosen Route:

  • Expertise: This pathway is built upon two of the most reliable and well-understood named reactions in heterocyclic chemistry. The Japp-Klingemann reaction provides a highly efficient method for converting an aryl diazonium salt into a hydrazone, which is the direct precursor needed for the subsequent cyclization.[7][8]

  • Trustworthiness: The Fischer indole synthesis is a time-tested method for constructing the indole ring system.[6][9][10] By using a strong acid catalyst, the reaction reliably proceeds through a[5][5]-sigmatropic rearrangement to yield the desired aromatic heterocycle.[11]

  • Efficiency: This approach avoids the need to isolate potentially unstable hydrazine intermediates and proceeds from readily available starting materials.

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic pathway for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Aryl diazonium salts are potentially explosive when dry and should be kept in solution.

Protocol 1: Synthesis of Ethyl 2-((2-(2-chloro-3-fluorophenyl)hydrazono)propanoate (Hydrazone Intermediate) via Japp-Klingemann Reaction

This protocol details the conversion of 2-chloro-3-fluoroaniline into the key hydrazone intermediate.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Chloro-3-fluoroaniline145.5610.0 g68.7
Concentrated HCl (37%)36.4620 mL~240
Sodium Nitrite (NaNO₂)69.005.2 g75.5
Ethyl 2-methyl-3-oxobutanoate144.1710.9 g (10.6 mL)75.5
Sodium Acetate (NaOAc)82.0328.2 g344
Ethanol (EtOH)46.07200 mL-
Deionized Water18.02300 mL-
Diethyl Ether74.12As needed-

Step-by-Step Procedure:

  • Diazotization:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-3-fluoroaniline (10.0 g, 68.7 mmol) and deionized water (100 mL).

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add concentrated HCl (20 mL) while maintaining the temperature below 5 °C. Stir until a clear solution of the aniline hydrochloride salt is formed.

    • Prepare a solution of sodium nitrite (5.2 g, 75.5 mmol) in deionized water (20 mL).

    • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 30 minutes, ensuring the temperature remains between 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. Do not isolate the diazonium salt.

  • Japp-Klingemann Coupling:

    • In a separate 1 L beaker, dissolve ethyl 2-methyl-3-oxobutanoate (10.9 g, 75.5 mmol) and sodium acetate (28.2 g, 344 mmol) in a mixture of ethanol (200 mL) and water (100 mL).

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the β-ketoester solution over 45-60 minutes. A yellow-orange precipitate will form.

    • Continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

    • Recrystallize the crude product from an ethanol/water mixture or purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure hydrazone as a crystalline solid.

    • Dry the product under vacuum. The expected yield is typically in the range of 75-85%.

Protocol 2: Fischer Indole Cyclization and Saponification

This protocol describes the cyclization of the hydrazone to form the indole ester, followed by hydrolysis to the target carboxylic acid.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityNotes
Hydrazone Intermediate274.6910.0 gFrom Protocol 1
Polyphosphoric Acid (PPA)-~100 g (10x w/w)Can be preheated to 80 °C
Sodium Hydroxide (NaOH)40.004.0 gFor saponification
Ethanol (EtOH)46.07100 mLFor saponification
Deionized Water18.02As needed-
Ethyl Acetate88.11As neededFor extraction
6M Hydrochloric Acid (HCl)36.46As neededFor acidification

Step-by-Step Procedure:

  • Fischer Indole Cyclization:

    • Place the hydrazone intermediate (10.0 g) and polyphosphoric acid (~100 g) into a 250 mL flask equipped with a mechanical stirrer and a thermometer.

    • Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

    • The mechanism involves an acid-catalyzed intramolecular electrophilic substitution followed by elimination of ammonia.[6][10]

    • After completion, cool the reaction mixture to approximately 60 °C.

  • Workup and Isolation of the Ester:

    • Carefully pour the warm, viscous mixture onto crushed ice (~500 g) in a 1 L beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl this compound-2-carboxylate.

  • Saponification (Hydrolysis):

    • Dissolve the crude ester in ethanol (100 mL) in a round-bottomed flask.

    • Add a solution of sodium hydroxide (4.0 g) in water (20 mL).

    • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours until TLC analysis indicates complete consumption of the ester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Final Isolation and Purification:

    • Dilute the remaining aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 6M HCl.

    • The target this compound-2-carboxylic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum at 50 °C.

    • The final product can be recrystallized from an appropriate solvent system like ethanol/water or acetonitrile if further purification is needed. The expected overall yield from the hydrazone is 60-75%.

Workflow and Characterization

The entire process from starting material to final product is summarized in the workflow diagram below.

Caption: Experimental workflow from aniline to the final acid.

Expected Characterization:

The identity and purity of the final product, this compound-2-carboxylic acid (C₉H₅ClFNO₂; M.W.: 213.59 g/mol )[12], should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals for the aromatic protons on the indole ring and the N-H proton (typically a broad singlet > 11 ppm). The C3-H proton should appear as a singlet.

  • ¹³C NMR: Expect 9 distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): The ESI-negative mode should show a prominent ion at m/z [M-H]⁻ = 212.6.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and well-documented method for preparing this compound-2-carboxylic acid. By employing the Japp-Klingemann reaction followed by a Fischer indole cyclization, this guide offers researchers a clear pathway to access this important building block for drug discovery and development. The step-by-step instructions and explanations of the underlying chemical principles are designed to ensure successful and reproducible outcomes in the laboratory.

References

Application Notes and Protocols for the Exploration of Halogenated Indoles in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging 5-Fluoro-1H-Indole Derivatives as Potent Antiviral Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Pivotal Role of the 5-Fluoro-1H-Indole Scaffold

While the inquiry into 4-chloro-5-fluoro-1H-indole is specific, a comprehensive review of current antiviral research literature reveals a more significant and well-documented role for derivatives of 5-fluoro-1H-indole . The indole scaffold is a "privileged structure" in medicinal chemistry, and the strategic placement of a fluorine atom at the 5-position has been shown to significantly enhance biological activity. This modification improves metabolic stability and binding affinity to various biological targets. This guide, therefore, focuses on the robust data available for 5-fluoro-1H-indole derivatives, providing a detailed exploration of their synthesis, antiviral activity, and mechanisms of action against a spectrum of clinically relevant viruses.

Application Notes: Unveiling the Antiviral Potential

The 5-fluoroindole core has been successfully elaborated into several chemical series, demonstrating broad-spectrum antiviral activity. The most prominent among these are thiosemicarbazone and 4-thiazolidinone derivatives.

Antiviral Spectrum and Therapeutic Promise

Derivatives of 5-fluoro-1H-indole have shown potent inhibitory effects against both RNA and DNA viruses. Key findings include:

  • Picornaviruses: Certain novel thiosemicarbazide derivatives of 5-fluoro-3-phenyl-1H-indole have exhibited significant and selective inhibitory effects on the replication of Coxsackie B4 virus , with EC₅₀ values ranging from 0.4 to 2.1 μg/mL.[1] These compounds also showed activity against other RNA viruses like Sindbis virus and respiratory syncytial virus (RSV), albeit at higher concentrations.[1]

  • Herpesviruses and Poxviruses: A series of 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones has demonstrated notable activity against Herpes Simplex Virus-1 (HSV-1) , Herpes Simplex Virus-2 (HSV-2) , and Vaccinia Virus (VV) in HEL cell cultures.[2][3]

  • Orthomyxoviruses: A dihydrofuropyridinone derivative incorporating a 5-fluoro-1H-indol-3-yl moiety was identified as an inhibitor of influenza A (H1N1 and H3N2) and B viruses .[4] Structure-activity relationship (SAR) studies revealed that the removal of the 5-fluorine atom resulted in a complete loss of antiviral activity, highlighting its critical role.[4]

  • Retroviruses: The broader class of indole derivatives has been extensively studied as HIV-1 inhibitors . Specifically, they have been developed as small molecule fusion inhibitors that target the gp41 glycoprotein, a crucial component of the viral entry machinery.[5][6]

  • Flaviviruses: Indole-based compounds have also been investigated as inhibitors of the Hepatitis C Virus (HCV) .[7] Some derivatives function by inducing pro-inflammatory cytokines, representing a host-targeting antiviral strategy.[8]

Mechanisms of Antiviral Action

The versatility of the 5-fluoroindole scaffold allows for the targeting of various stages of the viral life cycle:

  • Inhibition of Viral Enzymes: The anti-influenza activity of (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one is attributed to the inhibition of viral neuraminidase (NA) , an enzyme essential for the release of progeny virions from infected cells.[4]

  • Blocking Viral Entry: For herpesviruses, molecular modeling studies suggest that 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones may bind to glycoprotein B and D on HSV-1 and glycoprotein B on HSV-2 , interfering with viral attachment and entry into host cells.[3] In the context of HIV-1, indole derivatives have been designed to bind to a hydrophobic pocket on the gp41 fusion protein , preventing the conformational changes required for membrane fusion.[5][6]

Structure-Activity Relationship (SAR) Insights
  • The presence of the 5-fluoro substituent is often crucial for potent antiviral activity, as its removal can lead to a complete loss of function.[4]

  • For the 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone series, modifications at the R₂ position (N-alkylation of the indole) and the R₁ position (substituents on the phenyl ring of the thiosemicarbazone) significantly impact potency and viral specificity. Ethyl substitution at R₂ was found to be effective against a range of viruses.[2][3]

  • In the development of HIV-1 fusion inhibitors, the overall shape, contact surface area, and amphipathic nature of the indole compounds are critical for both binding to gp41 and activity in cell-based assays.[9][10]

Data Presentation: Antiviral Activity of 5-Fluoroindole Derivatives

Compound SeriesCompound IDTarget VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones 7d (R₁= 4-CF₃, R₂= ethyl)HSV-1 (KOS)HEL1.6>40>25[11]
7d (R₁= 4-CF₃, R₂= ethyl)HSV-2 (G)HEL1.6>40>25[11]
7d (R₁= 4-CF₃, R₂= ethyl)Vaccinia Virus (VV)HEL3.2>40>12.5[11]
7n (R₁= 4-Br, R₂= ethyl)Coxsackie B4Vero---[3]
5-fluoro-3-phenyl-1H-indole thiosemicarbazides 6aCoxsackie B4HeLa0.4 µg/mL11 µg/mL27.5[1]
6bCoxsackie B4HeLa0.4 µg/mL>22 µg/mL>55[1]
6cCoxsackie B4HeLa2.1 µg/mL>22 µg/mL>10.5[1]
Dihydrofuropyridinones 15aInfluenza A/H1N1MDCK17.4-21.1>900>42[4]
15aInfluenza A/H3N2MDCK17.4-21.1>900>42[4]
15aInfluenza BMDCK17.4-21.1>900>42[4]

Experimental Protocols

Protocol 1: General Synthesis of 5-Fluoro-1H-indole-2,3-dione 3-Thiosemicarbazones

This protocol describes a common method for synthesizing the thiosemicarbazone derivatives from a 5-fluoro-isatin precursor.

Causality: This is a condensation reaction where the nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic C3-carbonyl group of the isatin ring, followed by dehydration to form the C=N double bond of the thiosemicarbazone.

Materials:

  • 5-Fluoro-1H-indole-2,3-dione (5-fluoroisatin)

  • Substituted 4-phenylthiosemicarbazide

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-fluoro-1H-indole-2,3-dione (1 equivalent) in hot absolute ethanol.

  • In a separate flask, dissolve the appropriately substituted 4-phenylthiosemicarbazide (1 equivalent) in absolute ethanol.

  • Add the thiosemicarbazide solution to the hot isatin solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

G reagents 5-Fluoroisatin + Substituted Thiosemicarbazide solvent Ethanol, Acetic Acid (cat.) Reflux, 3-4h reagents->solvent product 5-Fluoro-1H-indole-2,3-dione 3-Thiosemicarbazone solvent->product caption Synthetic Scheme for Thiosemicarbazones G cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed 1. Seed cells in 96-well plate prepare_cpd 2. Prepare compound serial dilutions infect 3. Infect cells with virus & add compounds prepare_cpd->infect incubate 4. Incubate until CPE in virus control infect->incubate stain 5. Stain with Crystal Violet incubate->stain read 6. Read absorbance at 570 nm stain->read analyze 7. Calculate EC50, CC50, SI read->analyze caption Workflow for CPE Reduction Antiviral Assay G MUNANA MUNANA (Non-fluorescent) NA Influenza Neuraminidase MUNANA->NA Cleavage Product 4-Methylumbelliferone (Fluorescent) NA->Product Inhibitor 5-Fluoroindole Derivative Inhibitor->NA Binding/ Inhibition caption Mechanism of Neuraminidase Inhibition

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from 4-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved anticancer agents.[1][2][3] Its versatile structure allows for interaction with a multitude of biological targets, including protein kinases, tubulin, and DNA topoisomerases, through various non-covalent interactions.[2][4][5] This guide provides a comprehensive framework for the development of novel anticancer agents derived from the halogenated starting material, 4-chloro-5-fluoro-1H-indole. The presence of chloro and fluoro substituents offers unique opportunities to modulate the physicochemical properties, metabolic stability, and target-binding affinity of potential drug candidates. We present detailed, field-tested protocols for the chemical synthesis of new derivatives, followed by a suite of robust in vitro assays to evaluate their cytotoxic and mechanistic properties.

Introduction: The Rationale for this compound in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutics with improved efficacy and reduced side effects.[1] The indole nucleus is a "privileged scaffold," meaning it is a recurring motif in a wide array of pharmacologically active compounds, including the FDA-approved drugs sunitinib and nintedanib.[2][6] Indole derivatives can exert their anticancer effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways like the PI3K/Akt/mTOR and VEGFR pathways.[1][5][7]

The choice of this compound as a starting scaffold is strategic. Halogenation is a well-established strategy in medicinal chemistry to enhance biological activity. The electron-withdrawing nature of chlorine and fluorine can significantly alter the electron distribution of the indole ring, potentially leading to:

  • Enhanced Binding Affinity: Halogen bonds can form specific, stabilizing interactions with protein targets.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of metabolic oxidation, increasing the drug's half-life.

  • Modulated Lipophilicity: Halogens can increase lipophilicity, which may improve cell membrane permeability.

This guide will walk researchers through the logical progression of drug discovery, from initial synthesis to biological characterization, using this promising starting material.

Synthesis of Novel this compound Derivatives

The functionalization of the indole scaffold is key to exploring the structure-activity relationship (SAR). The most common and synthetically accessible positions for modification are the N1 and C3 positions. The chloro group at C4 also presents an opportunity for cross-coupling reactions.

Workflow for Synthesis and Purification

Synthesis_Workflow start Start with This compound reaction Select Functionalization Strategy (N-Alkylation, C3-Acylation, Suzuki Coupling) start->reaction protocol Execute Synthetic Protocol (See Protocols 2.1 - 2.3) reaction->protocol monitor Monitor Reaction Progress (TLC/LC-MS) protocol->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize end Pure Novel Derivative characterize->end

Caption: General workflow for the synthesis and purification of novel indole derivatives.

Protocol 2.1: N-Alkylation of this compound (General Protocol)

Rationale: Introducing substituents on the indole nitrogen is a primary strategy to modulate pharmacological properties. This protocol uses a standard base-mediated alkylation. The choice of a strong base like sodium hydride (NaH) is necessary to deprotonate the relatively acidic indole N-H.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium salt of the indole forms.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2.2: C3-Acylation via Friedel-Crafts Reaction (General Protocol)

Rationale: The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. Friedel-Crafts acylation introduces a keto group, which can serve as a handle for further derivatization or as a key pharmacophoric element.

Materials:

  • This compound derivative (N-protected or unprotected)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)

  • Lewis Acid (e.g., AlCl₃, SnCl₄) or a milder alternative like diethylaluminum chloride.

  • Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., nitrobenzene)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, dissolve the this compound derivative (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the Lewis Acid (e.g., AlCl₃, 1.2 eq) portion-wise.

  • Stir for 15 minutes at 0 °C.

  • Add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water to quench.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2.3: C4-Arylation via Suzuki-Miyaura Cross-Coupling (General Protocol)

Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. It allows for the coupling of the C4-chloro substituent with various aryl or heteroaryl boronic acids, dramatically increasing molecular complexity.[8][9] The choice of palladium catalyst and ligand is crucial for success.[6]

Materials:

  • N-protected this compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/EtOH/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the N-protected this compound (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the C4-arylated product.

Note on Synthetic Protocols: These protocols are generalized and based on standard procedures for indole functionalization.[2][10][11][12] The specific reactivity of this compound may require optimization of base, solvent, temperature, and reaction times.

In Vitro Evaluation of Anticancer Activity

Once a library of novel derivatives is synthesized and purified, the next critical step is to assess their biological activity. A tiered screening approach is recommended, starting with a broad cytotoxicity assay, followed by more specific mechanistic assays for the most potent compounds.

Workflow for In Vitro Anticancer Screening

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary (Mechanistic) Screening start Library of Pure Novel Derivatives mtt Cytotoxicity Screening (MTT Assay) [Protocol 3.1] start->mtt ic50 Determine IC50 Values (Dose-Response Curve) mtt->ic50 select Select 'Hit' Compounds (Potent & Selective) ic50->select apoptosis Apoptosis Assay (Annexin V/PI) [Protocol 3.2] select->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) [Protocol 3.3] select->cell_cycle kinase Target-Based Assay (e.g., VEGFR-2 Kinase Assay) [Protocol 3.4] select->kinase end Lead Candidate Identification & Further Optimization apoptosis->end cell_cycle->end kinase->end

Caption: Tiered workflow for evaluating the anticancer potential of synthesized compounds.

Protocol 3.1: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a rapid, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5][13] It is an essential first-pass screen to determine the concentration-dependent cytotoxic effects of the synthesized compounds and to calculate the half-maximal inhibitory concentration (IC₅₀).[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HCT-116 [colon])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3.2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Rationale: A key mechanism of many anticancer drugs is the induction of apoptosis (programmed cell death). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).[16]

Materials:

  • 'Hit' compounds identified from the MTT assay

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. Treat cells with the 'hit' compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol 3.3: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific phases (G1, S, or G2/M), which ultimately prevents cell proliferation.[18] This protocol uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for quantification of cells in each phase of the cell cycle.[19]

Materials:

  • 'Hit' compounds

  • Cancer cell line of interest

  • Cold 70% ethanol

  • Cold PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with compounds at their IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest cells as described in Protocol 3.2.

  • Fixation: Resuspend the cell pellet and add it dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (can be stored at -20°C for weeks).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3.4: Target-Based Kinase Inhibition (VEGFR-2 Assay)

Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[1] Many indole-based anticancer drugs, such as Sunitinib, are potent VEGFR-2 inhibitors. This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • VEGFR-2 Kinase Assay Kit (e.g., from BPS Bioscience, Promega) which typically includes kinase buffer, substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP.

  • ADP-Glo™ Kinase Assay reagents (or similar detection system)

  • Test compounds

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in kinase assay buffer.

  • Reaction Setup: To the wells of the microplate, add the kinase buffer, the test compound at various concentrations, and the diluted VEGFR-2 enzyme.[1]

  • Initiation: Initiate the kinase reaction by adding a master mix of the substrate and ATP. The final ATP concentration should be near its Km for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Subtract background luminescence and calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value for VEGFR-2 inhibition.

Data Presentation and Interpretation

Systematic presentation of quantitative data is essential for comparing the efficacy of newly synthesized compounds and for understanding structure-activity relationships.

Table 1: In Vitro Cytotoxicity of Novel Indole Derivatives
Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Lead-001 N-benzylDataDataDataData
Lead-002 N-ethylDataDataDataData
Lead-003 C3-acetylDataDataDataData
Lead-004 C4-phenylDataDataDataData
Cisplatin (Reference)~15.0Data~7.5Data
Staurosporine (Reference)~8.32DataDataData

IC₅₀ values are determined from dose-response curves after 48h or 72h treatment. Data should be presented as mean ± SD from at least three independent experiments.

Table 2: Mechanistic Profile of Lead Compounds
Compound IDApoptosis Induction (% Annexin V+ at IC₅₀)Cell Cycle Arrest (Phase at IC₅₀)VEGFR-2 Inhibition IC₅₀ (µM)
Lead-001 DataDataData
Lead-003 DataDataData
Sunitinib (Reference)G0/G1~0.139

Conclusion and Future Directions

This guide provides a foundational yet detailed framework for the rational design, synthesis, and biological evaluation of novel anticancer agents derived from this compound. By systematically applying the synthetic protocols and the tiered in vitro screening workflow, researchers can efficiently identify lead compounds with potent cytotoxic activity. Subsequent mechanistic studies, such as apoptosis and cell cycle analysis, will elucidate their mode of action, while target-based assays can confirm engagement with specific oncogenic drivers like VEGFR-2. The data generated will be instrumental in establishing a robust structure-activity relationship, guiding the next cycle of chemical optimization toward the development of a clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 4-chloro-5-fluoro-1H-indole. Our goal is to provide actionable insights and troubleshooting strategies in a direct question-and-answer format to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, notably as a precursor for various therapeutic agents. However, its synthesis can be challenging, often plagued by low yields and the formation of difficult-to-separate byproducts. This guide addresses the most common issues encountered during its synthesis, with a primary focus on the widely used Fischer indole synthesis and a discussion of higher-yielding alternative routes.

Troubleshooting Guide & FAQs

Section 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a cornerstone of indole chemistry but is notoriously sensitive to reaction conditions.[1][2] Low yields are a frequent challenge when dealing with halogenated phenylhydrazines.[3]

Question 1: My Fischer indole synthesis of this compound is giving a very low yield. What are the most likely causes and how can I fix it?

Low yields in this specific synthesis can typically be traced back to a few critical factors: the quality of starting materials, the choice and concentration of the acid catalyst, and the reaction temperature.[1][3]

dot

Troubleshooting_Low_Yield cluster_causes Primary Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Acid Catalyst start->cause2 cause3 Incorrect Reaction Conditions start->cause3 cause4 Inefficient Cyclization start->cause4 sol1 Verify purity of (4-chloro-5-fluorophenyl)hydrazine. Use freshly prepared or purified reagents. cause1->sol1 Solution sol2 Screen various Brønsted & Lewis acids (PPA, ZnCl₂, H₂SO₄). Titrate catalyst concentration. cause2->sol2 Solution sol3 Systematically vary temperature (80-150°C). Monitor reaction by TLC to find optimal time. cause3->sol3 Solution sol4 Ensure anhydrous conditions. Consider microwave-assisted heating. cause4->sol4 Solution

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: The stability of the (4-chloro-5-fluorophenyl)hydrazine is paramount. Ensure it is of high purity, as impurities can drastically inhibit the catalyst and promote side reactions.[3] If possible, use freshly prepared hydrazine or purify it before use.

  • Acid Catalyst Selection: The choice of acid is critical and often substrate-dependent.[2] Both Brønsted acids (like sulfuric acid, polyphosphoric acid - PPA) and Lewis acids (like zinc chloride, boron trifluoride) are used.[3] For halogenated indoles, PPA is often effective but can lead to charring if not controlled. A systematic screening is recommended.

Catalyst TypeExamplesCommon Issues & Considerations
Brønsted Acids Polyphosphoric Acid (PPA), Sulfuric Acid (H₂SO₄), p-TSAPPA can be viscous and difficult to stir; overheating can cause decomposition. H₂SO₄ is very harsh.[3]
Lewis Acids Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃)Often requires higher temperatures. Must be anhydrous as water inhibits catalytic activity.[3][4]
Low Melting Mixtures Tartaric acid-dimethylureaA milder, greener alternative that can tolerate sensitive functional groups.[5]
  • Reaction Temperature and Time: Fischer indole synthesis typically requires elevated temperatures (80-150°C) for the key[3][3]-sigmatropic rearrangement.[3][4] However, the 4-chloro-5-fluoro substitution pattern can influence the electronic properties and stability of intermediates.

    • Too Low: The reaction may stall after hydrazone formation.

    • Too High: Can lead to decomposition and the formation of tarry byproducts.

    • Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and time.[3]

Question 2: My TLC plate shows multiple spots, and purification of the crude product is extremely difficult. What are these byproducts and how can I minimize them?

The formation of multiple byproducts is a known issue, especially under harsh acidic conditions. These can include regioisomers (if using an unsymmetrical ketone), rearrangement products, or dimers.

Minimization Strategies:

  • Milder Conditions: Opt for a less aggressive acid catalyst or lower the reaction temperature and extend the reaction time.[3]

  • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields, often leading to cleaner reaction profiles.[1]

  • Alternative Synthetic Routes: If byproducts remain a persistent issue, switching to a different synthetic strategy, such as the Leimgruber-Batcho synthesis, is a highly effective solution.[6]

Question 3: I am having trouble with the final purification. The product seems to degrade on the silica gel column. What should I do?

Indoles, particularly those with certain substitution patterns, can be sensitive to the acidic nature of standard silica gel.[3]

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (~1% v/v). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, for your column chromatography.

  • Crystallization: If the product is a solid, crystallization is often a superior method for purification, avoiding potential degradation on a column and being more scalable.[7][8]

Section 2: Higher-Yielding Alternative Synthetic Routes

When the Fischer synthesis proves inefficient, several modern methods can offer significantly better yields and cleaner reaction profiles for substituted indoles.

Question 4: Are there reliable, higher-yielding alternatives to the Fischer indole synthesis for preparing this compound?

Yes. The Leimgruber-Batcho indole synthesis is an excellent alternative, particularly for indoles that are unsubstituted at the 2- and 3-positions.[6] This two-step method generally proceeds under milder conditions and avoids the strongly acidic environments that can cause degradation.[6]

dot

Leimgruber_Batcho start 3-Chloro-4-fluoro-6-nitrotoluene step1 Step 1: Enamine Formation start->step1 intermediate (E)-N,N-dimethyl-2-(3-chloro-4-fluoro-6-nitrophenyl)vinanamine step1->intermediate reagent1 DMF-DMA (or Pyrrolidine/DMF) reagent1->step1 step2 Step 2: Reductive Cyclization intermediate->step2 product This compound step2->product reagent2 Reducing Agent (e.g., Fe/Acetic Acid, Pd/C, H₂) reagent2->step2

Caption: Simplified workflow of the Leimgruber-Batcho indole synthesis.

Advantages of Leimgruber-Batcho:

  • Milder Conditions: Avoids the high temperatures and strong acids of the Fischer synthesis.[6]

  • High Yields: Often provides superior yields for electron-deficient indoles.

  • Scalability: The procedure is robust and has been successfully scaled for industrial production.

Another powerful alternative involves palladium-catalyzed cyclization reactions . These methods offer excellent functional group tolerance but may require more specialized catalysts and ligands.[7][8] A five-step synthesis starting from 4-chloro-3-fluoroaniline involving a regioselective iodination followed by cyclization has been reported to produce the related methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate in a 56% overall yield, a significant improvement over previous methods.[7][8] This route also avoids hazardous intermediates like diazonium salts.[7]

dot

Route_Selection start Need to Synthesize This compound q2 Is the Fischer synthesis providing low yield or unmanageable byproducts? start->q2 q1 Are starting materials (e.g., 3-chloro-4-fluoro-6-nitrotoluene) commercially available? route_lb Leimgruber-Batcho Synthesis q1->route_lb Yes route_pd Consider Pd-catalyzed Cyclization Routes q1->route_pd No q2->q1 Yes route_fischer Optimize Fischer Indole Synthesis q2->route_fischer No

Caption: Decision tree for selecting a synthetic route.

Experimental Protocols

Protocol 1: General Optimized Fischer Indole Synthesis

This protocol is a general guideline. Optimal conditions must be determined empirically.

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (4-chloro-5-fluorophenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the desired aldehyde or ketone (1.05 equivalents) dropwise. If necessary, add a catalytic amount of acetic acid. Stir at room temperature or with gentle heating (40-60°C) until TLC analysis shows complete consumption of the hydrazine.

  • Cyclization: Carefully add the acid catalyst (e.g., 5-10 equivalents of PPA or 1-2 equivalents of ZnCl₂) to the reaction mixture.

  • Heat the mixture to the optimized temperature (e.g., 80-120°C) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate, 10M NaOH), ensuring the temperature is kept low with an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (using neutralized silica gel if necessary) or by recrystallization.

Protocol 2: Leimgruber-Batcho Synthesis (Adapted from literature)

  • Enamine Formation: To a solution of 3-chloro-4-fluoro-6-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide di-isopropyl acetal (2 equivalents).

  • Heat the reaction mixture to approximately 100°C and stir for 3-4 hours, monitoring by TLC for the formation of the deep-colored enamine intermediate.

  • Cool the mixture to room temperature. This solution is often used directly in the next step.

  • Reductive Cyclization: In a separate flask, prepare a mixture of iron powder (4-5 equivalents), acetic acid, and a solvent like toluene. Heat this mixture to 60°C.

  • Add the enamine solution from the previous step dropwise to the iron/acetic acid slurry, maintaining the temperature below 80°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 2 hours or until the reaction is complete by HPLC or TLC analysis.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter to remove the iron salts. Wash the filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the crude solid by column chromatography or recrystallization to yield this compound.

References

"overcoming regioselectivity issues in 4-chloro-5-fluoro-1H-indole reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex reaction landscape of 4-chloro-5-fluoro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter regioselectivity challenges with this versatile but nuanced heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve your desired synthetic outcomes with precision and reliability.

Introduction: The Challenge of Regioselectivity

The this compound core is a valuable building block in pharmaceutical and materials science. However, its substitution pattern presents a unique set of challenges. The inherent electronic properties of the indole nucleus, which favor reactions at the C3 position, are perturbed by the electron-withdrawing inductive effects and weak resonance-donating effects of the C4-chloro and C5-fluoro substituents.[1][2] This electronic tug-of-war often leads to mixtures of isomers, making predictable and selective functionalization a significant hurdle. This guide will dissect these issues and provide actionable, field-proven solutions.

Section 1: Core Reactivity & General Principles (FAQs)

This section addresses fundamental questions about the electronic nature of the this compound system.

Q1: What are the most reactive sites on the this compound ring for electrophilic substitution, and why?

A1: The reactivity of the indole ring is primarily governed by the electron-donating pyrrole nitrogen, which increases electron density most significantly at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack. The general order of reactivity for electrophilic substitution on an unsubstituted indole is C3 > N1 > C2 > C6 > C4 > C5 > C7.

However, the C4-chloro and C5-fluoro substituents complicate this picture. Both halogens exert a strong electron-withdrawing inductive effect (-I), which deactivates the entire benzene portion of the molecule.[1][3] This effect further solidifies the C3 position as the most reactive site for nearly all electrophilic additions (e.g., Vilsmeier-Haack, Friedel-Crafts, Mannich reactions). Functionalization of the benzene ring (C6, C7) is exceptionally challenging via classical electrophilic substitution and typically requires advanced methods like directed metalation or C-H activation.[4][5]

Q2: How do I choose an appropriate N-protecting group for my reaction?

A2: The choice of the nitrogen protecting group is one of the most critical decisions for controlling regioselectivity. The ideal group depends on the desired reaction type:[6]

  • For C3 Electrophilic Substitution: Often, no protecting group (N-H) is sufficient, as the C3 position is intrinsically activated. However, if harsh acidic conditions are used, an acid-stable group like tosyl (Ts) may be necessary.

  • For C2-Lithiation: A directing group that can coordinate with the lithium reagent is essential. Pivaloyl (Piv) and carbamoyl groups are effective for directing lithiation to the C2 position.

  • For C7-Lithiation: A bulky protecting group that also possesses directing capabilities is required. The di-tert-butylphosphinoyl (P(O)tBu₂) group has been shown to be highly effective in directing metalation to the C7 position.[5]

  • For Halogenation Control: The electronic nature of the protecting group is decisive. Electron-withdrawing groups (e.g., tosyl, acetyl) on the nitrogen can steer halogenation towards the C2 position, whereas reactions on N-alkyl or unprotected indoles typically favor C3.[7][8]

The diagram below illustrates the decision-making process for selecting a protecting group based on the target functionalization site.

G start Desired Functionalization Site? decision1 Protecting Group Strategy start->decision1 c3 C3 Position (Electrophilic Attack) pg_none N-H (unprotected) or N-Alkyl for simple cases c3->pg_none c2 C2 Position (via Lithiation) pg_directing Use Directing Group: e.g., Pivaloyl (Piv), Carbamoyl c2->pg_directing c7 C7 Position (via Lithiation) pg_bulky Use Bulky Directing Group: e.g., P(O)tBu₂ c7->pg_bulky c4 C4 Position (Cross-Coupling) pg_coupling Protect N1 to improve solubility/stability if needed: e.g., SEM, Boc, Ts c4->pg_coupling decision1->c3 C3 decision1->c2 C2 decision1->c7 C7 decision1->c4 C4

Caption: Decision tree for N-protecting group selection.

Section 2: Troubleshooting Guide for Directed Metalation

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing specific C-H bonds that are otherwise unreactive. Success hinges on the correct combination of directing group, base, solvent, and temperature.

Problem: Low yield or incorrect regioselectivity during lithiation.

This common issue can arise from several factors. The table below outlines potential causes and validated solutions.

Potential Cause Troubleshooting Steps & Explanation Recommended Protocol
Inefficient Deprotonation The base may not be strong enough, or the temperature may be too high, leading to decomposition. Solution: Use a stronger base like sec-BuLi or t-BuLi. Ensure the reaction is maintained at a very low temperature (-78 °C) to stabilize the lithiated intermediate.See Protocol 1 below.
Wrong Directing Group The chosen N-protecting group is not effectively directing the base to the desired position. For C7, steric bulk is key. For C2, chelation is dominant. Solution: Switch to a more appropriate directing group. Use N-P(O)tBu₂ for C7 or N-Pivaloyl for C2 functionalization.[5]See Protocol 1 for N-protection.
Scrambling of Lithiated Species The lithiated intermediate may not be stable at the reaction temperature, leading to equilibration and a mixture of products. Solution: Trap the lithiated species with the electrophile at -78 °C and avoid allowing the reaction to warm before the quench.During the protocol, add the electrophile slowly while maintaining the temperature at -78 °C.
Competitive Reaction with Halogens Strong organolithium reagents can potentially undergo lithium-halogen exchange, especially with the C4-chloro bond. Solution: Use a hindered base like Lithium diisopropylamide (LDA) which is less prone to exchange. Perform the reaction at the lowest possible temperature for the shortest duration required.Substitute n-BuLi with freshly prepared LDA (1.5 eq) in THF at -78 °C.
Protocol 1: Regioselective C7-Silylation via Directed Lithiation

This protocol details the N-protection and subsequent directed lithiation to achieve functionalization at the C7 position.

Part A: N-Protection with Di-tert-butylphosphinoyl (P(O)tBu₂) Chloride

  • Preparation: In a flame-dried flask under Argon, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Protection: Add a solution of di-tert-butylphosphinoyl chloride (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Quench the reaction with saturated aq. NH₄Cl. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Hexanes:EtOAc gradient) to yield N-P(O)tBu₂-4-chloro-5-fluoro-1H-indole.

Part B: C7-Lithiation and Quench

  • Setup: Dissolve the N-protected indole (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Lithiation: Cool the solution to -78 °C (acetone/dry ice bath). Add sec-BuLi (1.3 eq, 1.4 M in cyclohexanes) dropwise over 10 minutes. Stir at -78 °C for 1 hour.

  • Quench: Add trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise. Maintain the temperature at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Workup & Purification: Quench with saturated aq. NaHCO₃. Extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to isolate the C7-silylated product.

G cluster_0 DoM Mechanism start N-Protected Indole (e.g., N-P(O)tBu₂) base Strong Base (sec-BuLi, -78°C) start->base Coordination intermediate Chelated Intermediate (Directed Deprotonation at C7) base->intermediate Deprotonation electrophile Electrophile (E+) (e.g., TMSCl) intermediate->electrophile Nucleophilic Attack product C7-Functionalized Product electrophile->product

Caption: Simplified workflow for Directed ortho-Metalation (DoM).

Section 3: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

The C4-chloro group provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[9] The primary challenge is to achieve selective reaction at C4 without inducing undesired C-H activation at other positions.[10]

Problem: Low conversion or side-product formation in Suzuki-Miyaura coupling at C4.

Potential Cause Troubleshooting Steps & Explanation Recommended Conditions
Catalyst Deactivation The N-H group of indole can interfere with the palladium catalyst. Solution: Protect the indole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc, which can enhance catalyst stability and improve substrate solubility.[11][12]See Table 1 for catalyst systems.
Poor Ligand Choice The ligand may not be suitable for activating the relatively inert C-Cl bond. Solution: For C-Cl bonds, electron-rich, bulky phosphine ligands are generally required. Ligands like SPhos, XPhos, or RuPhos are excellent candidates for promoting the oxidative addition step.[10]SPhos or RuPhos (2-4 mol %)
Ineffective Base/Solvent System The base may be too weak, or the solvent system may not be optimal for both the organic substrate and the boronic acid partner. Solution: A strong inorganic base like Cs₂CO₃ or K₃PO₄ is often necessary. A polar aprotic solvent system, such as 1,4-dioxane/water or DME/water, is typically effective.K₃PO₄ (3.0 eq), 1,4-Dioxane/H₂O (4:1)
Competing C-H Activation Under certain conditions, especially with highly active catalysts, direct C-H arylation can compete with the cross-coupling reaction. Solution: Use a catalyst system known for C-Cl bond activation over C-H activation. Avoid excessively high temperatures, which can favor C-H functionalization pathways.[13]Maintain reaction temperature between 80-100 °C.
Table 1: Recommended Conditions for C4-Cl Suzuki-Miyaura Coupling
Parameter Recommended Condition Rationale
Substrate N-SEM-4-chloro-5-fluoro-1H-indoleN-protection prevents catalyst inhibition and improves solubility.
Coupling Partner Arylboronic Acid (1.5 eq)Slight excess ensures complete consumption of the indole substrate.
Pd Pre-catalyst Pd₂(dba)₃ (2 mol %) or Pd(OAc)₂ (2 mol %)Common, reliable, and commercially available Pd(0) or Pd(II) sources.[14]
Ligand SPhos (4 mol %) or RuPhos (4 mol %)Bulky, electron-rich ligand promotes oxidative addition of the C-Cl bond.
Base K₃PO₄ (3.0 eq)Strong, non-nucleophilic base effective for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1, 0.1 M)Aprotic/protic mixture facilitates dissolution of all components.
Temperature 90 - 100 °CProvides sufficient thermal energy for catalysis without promoting degradation.

References

"stability issues of 4-chloro-5-fluoro-1H-indole under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Acid-Mediated Stability Challenges

Welcome to the technical support center for 4-chloro-5-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this halogenated indole intermediate. Due to the inherent reactivity of the indole nucleus, particularly its susceptibility to degradation under acidic conditions, users may encounter challenges such as low yields, complex reaction mixtures, and purification difficulties.

This guide provides in-depth, field-proven insights into the root causes of these stability issues and offers practical, validated solutions. The content is structured to move from foundational knowledge (FAQs) to actionable troubleshooting and preventative protocols.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the most common initial questions regarding the handling and reactivity of this compound in acidic environments.

Q1: My reaction mixture containing this compound turned dark brown or black upon addition of a strong acid. What is causing this?

A1: This is a classic sign of indole decomposition, primarily through acid-catalyzed dimerization and polymerization. The indole nucleus, while aromatic, is electron-rich and possesses a high propensity for protonation, especially at the C3 position. This protonation event disrupts the aromaticity of the pyrrole ring, forming a highly reactive indoleninium ion. This cation is a potent electrophile that can be attacked by a nucleophilic, neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and ultimately, insoluble polymeric materials, which are often highly colored.[1][2][3]

Q2: I am observing multiple new spots on my TLC plate and unexpected masses in my LC-MS analysis after an acidic workup. Are these impurities from my starting materials?

A2: While starting material impurities are always a possibility, it is highly probable that these new species are acid-induced degradation products of your indole. The indoleninium ion intermediate is not only susceptible to attack by other indole molecules but also by other nucleophiles present in your reaction medium (e.g., water, alcohols). This can lead to a variety of side products. Forced degradation studies are often used to intentionally produce and identify such potential degradants.[4][5]

Q3: How do the 4-chloro and 5-fluoro substituents affect the stability of the indole ring compared to unsubstituted indole?

A3: The chloro and fluoro groups are both electron-withdrawing via the inductive effect. This reduces the electron density of the entire ring system. A lower electron density at the C3 position makes the initial protonation event less favorable compared to unsubstituted indole, which might confer a slight increase in stability. However, this effect is often not sufficient to prevent degradation in the presence of strong acids. Furthermore, these halogens can influence the reactivity of the benzene portion of the molecule and the overall pharmacokinetic properties of any final compound.[6][7] The primary driver of instability—the nucleophilicity of the pyrrole ring and the reactivity of the resulting indoleninium ion—remains the dominant factor.

Q4: Are there general "safe" pH ranges for working with this indole?

A4: Generally, neutral to mildly basic conditions (pH 7-9) are safest for storing and handling unprotected indoles. Significant degradation can be expected to begin in moderately acidic conditions (pH < 4) and will be rapid in strongly acidic solutions (pH < 2), especially at elevated temperatures. However, the exact tolerance depends on the solvent, temperature, and reaction time. A systematic chemical stability or forced degradation study is the only definitive way to establish a safe operating pH range for your specific application.[8][9]

Troubleshooting Guide: Diagnosing and Solving Experimental Failures

This guide provides a structured approach to resolving specific issues encountered during reactions involving this compound.

Observed Problem Probable Cause(s) Recommended Solutions & Rationale
Low or No Yield in Acid-Catalyzed Reaction (e.g., Pictet-Spengler, Friedel-Crafts)1. Product/Starting Material Degradation: The required acidic conditions are destroying the indole faster than the desired reaction can proceed. 2. Dimerization/Polymerization: The indole is self-condensing, consuming the starting material.[2]1. Modify Reaction Conditions:     a. Lower Temperature: Reduces the rate of all reactions, but often disproportionately slows degradation pathways.     b. Use Milder Acid: Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a weaker Brønsted acid (e.g., p-TsOH, acetic acid).[10] Lewis acids may coordinate differently and avoid full C3 protonation.     c. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed, before significant product degradation occurs. 2. Implement N-Protection: This is the most robust solution. See "Preventative Measures" section below.
Inseparable Mixture of Products Formation of Isomers or Degradants: Acid can sometimes catalyze the formation of isomeric byproducts.[10] Degradation products may have similar polarities to the desired product.1. Re-evaluate Purification Strategy:     a. Try an alternative chromatography solvent system or switch to reverse-phase HPLC.     b. Consider crystallization or trituration to selectively isolate the desired product. 2. Prevent Formation: The most effective strategy is to prevent the formation of these byproducts by using N-protection or milder reaction conditions as described above.
Formation of Insoluble "Tar" or Precipitate Extensive Polymerization: The reaction conditions are too harsh, leading to the formation of high-molecular-weight, insoluble oligomers.1. Drastically Alter Conditions: This indicates a severe mismatch between the indole's stability and the reaction environment. A fundamental redesign is needed.     a. Immediate N-Protection: Protect the indole nitrogen before proceeding with any acid-dependent steps.[11][12]     b. Reverse Addition: If possible, add the indole solution slowly to the acidic reaction mixture to keep its instantaneous concentration low, minimizing self-reaction.[1]
Logical Flow for Troubleshooting Indole Stability

The following diagram outlines a decision-making process for addressing stability issues.

G start Stability Issue Encountered? (e.g., Low Yield, Dark Color, Multiple Spots) check_severity Is the issue severe? (e.g., tar formation, <10% yield) start->check_severity severe_action IMMEDIATE ACTION: 1. Stop current approach. 2. Implement N-Protection Strategy (See Protocol 2). 3. Re-design synthesis. check_severity->severe_action Yes mild_issue MILD/MODERATE ISSUE: (e.g., 30-60% yield, some coloration, distinct byproduct spots) cond_mods Optimize Reaction Conditions mild_issue->cond_mods temp Lower Reaction Temperature cond_mods->temp acid Use Milder Acid (Lewis or weaker Brønsted) cond_mods->acid time Reduce Reaction Time (Monitor closely) cond_mods->time re_eval Re-evaluate Results temp->re_eval acid->re_eval time->re_eval success Problem Solved. Proceed with optimized conditions. re_eval->success Success fail Issue Persists re_eval->fail Failure fail->severe_action check_severit check_severit y y y->mild_issue No

Caption: Troubleshooting Decision Flowchart.

Preventative Measures: The Power of N-Protection

The most effective strategy to prevent acid-mediated degradation is to protect the indole nitrogen. An N-protecting group significantly alters the electronic properties of the pyrrole ring, rendering it far less susceptible to protonation at C3 and subsequent decomposition.

Mechanism of Instability vs. Protection

The following diagram illustrates the key mechanistic difference between an unprotected and a protected indole in the presence of acid (H⁺).

Caption: Acid-Catalyzed Dimerization Mechanism.

Comparison of Common N-Protecting Groups

The choice of protecting group is critical and depends on the downstream chemistry planned.

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability & Notes
tert-Butoxycarbonyl Boc(Boc)₂O, DMAP, Base (e.g., NaH, KHMDS)Strong Acid (TFA, HCl)Not suitable if subsequent steps require strong acid. Excellent for reactions under basic, neutral, or mildly acidic conditions.
Tosyl (p-Toluenesulfonyl) TsTsCl, Base (e.g., NaH, Pyridine)Strong Base (NaOH, KOH), Reductive (SmI₂, Mg/MeOH)Very robust and stable to a wide range of conditions, including strong acids and organometallics. Removal can be harsh.[13]
2-(Trimethylsilyl)ethoxymethyl SEMSEMCl, Base (e.g., NaH, DBU)Fluoride source (TBAF), Strong Acid (TFA)Stable to a wide variety of conditions. Offers an orthogonal deprotection strategy using fluoride ions, avoiding harsh acids or bases.

Experimental Protocols

Protocol 1: Forced Degradation Study via HPLC

This protocol provides a framework for assessing the stability of this compound under various acidic conditions, as recommended by ICH guidelines.[4][14]

Objective: To quantify the rate of degradation at different pH levels and identify major degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • 0.1 M Hydrochloric acid (for pH 1.2)

  • Acetate buffer (for pH 4.5)

  • Phosphate buffer (for pH 6.8 - control)

  • HPLC system with UV detector (monitor at ~270 nm) and/or MS detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Constant temperature incubator/water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the indole in acetonitrile.

  • Sample Preparation:

    • For each pH condition (1.2, 4.5, 6.8), dilute the stock solution with the respective aqueous buffer to a final concentration of ~50 µg/mL. The final solution should contain a small percentage of acetonitrile (~5-10%) to ensure solubility.

    • Prepare enough volume for all time points.

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC to establish the initial peak area of the parent compound.

  • Incubation: Place the remaining sample vials in an incubator set to a specified temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from each pH condition, cool to room temperature, and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the indole remaining at each time point relative to T₀.

    • Plot % Remaining vs. Time for each pH condition.

    • Monitor the appearance and growth of new peaks, which represent degradation products. If using LC-MS, attempt to identify their masses.[8]

Workflow for Stability Assessment

G cluster_0 Time-Point Loop prep_stock Prepare 1 mg/mL Indole Stock in ACN prep_samples Dilute Stock into Buffers (pH 1.2, 4.5, 6.8) prep_stock->prep_samples t0 Inject T₀ Sample (Establish Initial Peak Area) prep_samples->t0 incubate Incubate Samples (e.g., 40°C) t0->incubate t_x Inject Sample at Tₓ (e.g., 2, 4, 8, 24h) incubate->t_x analyze Analyze HPLC Data: - Calculate % Parent Remaining - Monitor Degradant Peaks t_x->analyze

Caption: Experimental Workflow for Stability Assessment.

Protocol 2: N-Tosylation of this compound

Objective: To protect the indole nitrogen with a robust, acid-stable tosyl group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

Procedure (handle NaH with extreme care):

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed. Stir at 0°C for 30-45 minutes until gas evolution ceases.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the TsCl solution dropwise to the cold indole anion solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl at 0°C.

  • Workup: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization.

References

Technical Support Center: Optimizing N-Protection of 4-Chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-protection of 4-chloro-5-fluoro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this specific transformation. We will delve into the underlying principles, provide actionable troubleshooting advice, and present detailed protocols to ensure successful and reproducible outcomes.

Introduction: The Challenge of Protecting Halogenated Indoles

The N-protection of the indole nucleus is a fundamental step in many synthetic routes, preventing undesired side reactions and enabling selective functionalization at other positions.[1][2] The substrate in focus, this compound, presents a unique set of challenges due to the electron-withdrawing nature of the halogen substituents. These groups decrease the nucleophilicity of the indole nitrogen, potentially making the N-H bond more acidic but also influencing the overall reactivity of the heterocyclic ring.[3]

This guide will provide a framework for selecting the optimal protecting group and reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the N-protection of this compound in a practical question-and-answer format.

Q1: My N-protection reaction shows low conversion, and I recover a significant amount of starting material. What are the likely causes?

A1: Low conversion is a frequent issue and can often be traced back to several factors:

  • Inadequate Deprotonation: The indole N-H has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for complete deprotonation.[3] For a less nucleophilic substrate like this compound, incomplete deprotonation is a primary suspect.

    • Solution: Ensure you are using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use a slight excess (1.1-1.2 equivalents) to ensure the reaction drives to completion. The quality of the base is also critical; use freshly opened or properly stored reagents.[3]

  • Poor Solubility: The indole starting material or its corresponding salt may have limited solubility in the chosen solvent, impeding the reaction.

    • Solution: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for their ability to dissolve both the indole and the resulting anion.[3][4] If solubility remains an issue, consider gentle warming or exploring solvent mixtures.

  • Reagent Quality: The protecting group reagent (e.g., Boc-anhydride, tosyl chloride) may have degraded.

    • Solution: Use fresh or properly stored reagents. For liquid reagents, ensure they have not been exposed to moisture.

Q2: I am observing a significant amount of C3-alkylation as a side product. How can I improve selectivity for N-protection?

A2: The regioselectivity of indole alkylation (N- vs. C3-alkylation) is a classic challenge.[3] The deprotonated indole is an ambident nucleophile, with potential reactivity at both N1 and C3.

  • Counterion and Solvent Effects: The choice of base and solvent system plays a crucial role. Using a strong base like NaH in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[4] This is because the sodium counterion remains associated with the solvent, leaving the nitrogen as the more accessible nucleophilic site. In contrast, less polar solvents can lead to ion pairing, which may favor C3-alkylation.

  • Reaction Temperature: In some cases, higher temperatures can favor N-alkylation. However, this should be approached with caution as it can also lead to degradation. A systematic temperature screen is recommended.[4]

  • Protecting Group Choice: For bulky protecting groups like Boc, C3-alkylation is generally less of a concern due to steric hindrance. If you are using a smaller protecting group and observing C3-alkylation, switching to a bulkier alternative may resolve the issue.

Q3: The chosen protecting group is proving difficult to remove. What are some effective deprotection strategies?

A3: The ease of removal is a critical factor in choosing a protecting group. Some common protecting groups and their deprotection strategies are outlined below:

Protecting GroupCommon Deprotection ReagentsKey Considerations
Boc (tert-Butoxycarbonyl)Trifluoroacetic acid (TFA), HCl in dioxaneGenerally labile to acid. For sensitive substrates, milder methods like using oxalyl chloride in methanol can be employed.[3]
Ts (Tosyl)Strong reducing agents (e.g., Na/NH3), Mg/MeOH, Cs2CO3 in THF/MeOHNotoriously difficult to remove. The cesium carbonate method offers a milder alternative.[5]
SEM (2-(Trimethylsilyl)ethoxymethyl)Tetrabutylammonium fluoride (TBAF), strong acidCleaved by fluoride ions or strong acid.
Pivaloyl Lithium diisopropylamide (LDA) in THF at elevated temperaturesA robust group, often requiring strong basic conditions for removal.[1][2]

Q4: I am concerned about the stability of the this compound under strongly basic conditions. Are there milder alternatives for N-protection?

A4: Yes, while strong bases are common, several milder methods can be employed, which may be particularly suitable for sensitive substrates.

  • Phase-Transfer Catalysis (PTC): Using a base like KOH in a biphasic system (e.g., THF/water) with a phase-transfer catalyst can be a greener and milder approach.[3]

  • Cesium Carbonate: In some cases, cesium carbonate in DMF or acetonitrile can be effective for N-alkylation and N-arylation reactions under milder conditions.

  • Copper-Catalyzed Reactions: For certain N-arylations or N-vinylations, copper-catalyzed conditions can be employed, often under milder basic conditions than traditional methods.

Experimental Protocols

The following are detailed, step-by-step protocols for the N-protection of this compound with commonly used protecting groups.

Protocol 1: N-Boc Protection using Sodium Hydride

N_Boc_Protection

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add Boc₂O (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: N-Tosyl Protection

N_Tosyl_Protection

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow steps 1-5 from Protocol 1, using anhydrous THF as the solvent.

  • Dissolve TsCl (1.1 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected influence of key reaction parameters on the N-protection of indoles. This should serve as a guide for optimization.

ParameterCondition AExpected Outcome ACondition BExpected Outcome BRationale
Base NaHHigh N-selectivityK₂CO₃Potentially lower conversion, possible C3-alkylationNaH is a stronger, non-nucleophilic base that ensures complete deprotonation, favoring reaction at the nitrogen.
Solvent DMFFavors N-alkylationTolueneIncreased risk of C3-alkylationPolar aprotic solvents like DMF solvate the cation, leaving the nitrogen anion more accessible for reaction.[4]
Temperature 0 °C to RTControlled reactionRefluxFaster reaction, potential for side productsHigher temperatures can increase the rate but may also lead to decomposition or undesired side reactions.

Logical Relationships in Troubleshooting

Troubleshooting_Logic

References

Technical Support Center: Palladium-Catalyzed Reactions of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving halogenated indole scaffolds. The indole moiety is a privileged structure in medicinal chemistry, and its functionalization via palladium catalysis is a cornerstone of modern drug discovery.[1] However, the electron-rich nature of the indole ring, its potential for N-H reactivity, and other substrate-specific factors can present unique challenges.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to provide actionable solutions to common problems encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. What are the first things I should check?

A1: Low or no conversion is a common issue. Before making significant changes to the reaction composition, perform these initial checks:

  • Inert Atmosphere Integrity: Palladium(0) catalytic species are highly sensitive to oxygen.[4] Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were sparged with an inert gas.

  • Reagent and Solvent Quality: Moisture is detrimental. Solvents should be anhydrous, and bases should be freshly opened or dried. Boronic acids, in particular, can dehydrate to form unreactive boroxines; using a slight excess (1.2-1.5 eq.) is often recommended.[5][6]

  • Catalyst Activity: Palladium precatalysts, especially Pd(OAc)₂, require in situ reduction to the active Pd(0) state. If this is inefficient, the catalytic cycle will not initiate.[4] Consider if your catalyst source is old or has been improperly stored.

Q2: How do I choose the right palladium source and ligand for my haloindole?

A2: The choice of catalyst and ligand is critical and depends on the halogen and its position.

  • Palladium Source: For routine couplings, Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are common starting points.[7][8] Pd(PPh₃)₄ is a pre-activated Pd(0) source but can be thermally sensitive. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is often effective for Suzuki-Miyaura reactions.[1]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates key steps of the catalytic cycle. For electron-rich indoles, bulky, electron-donating phosphine ligands are often required to promote the rate-limiting reductive elimination step.

    • For Bromoindoles: Start with ligands like PPh₃ or dppf. If yields are low, move to more electron-rich and bulky ligands like P(t-Bu)₃ or biarylphosphine ligands (e.g., SPhos, XPhos).[9]

    • For Chloroindoles: Chloroindoles are less reactive due to the strong C-Cl bond. Oxidative addition is typically the rate-limiting step. Highly active catalysts generated from bulky, electron-rich biarylphosphine ligands (like SPhos, XPhos, or RuPhos) are often necessary.[6]

Table 1: Comparison of Common Palladium Precatalysts & Ligands
Catalyst/Ligand SystemTypical Loading (mol%)Key Characteristics & Applications
Pd(PPh₃)₄ 1 - 5%Pd(0) source. Good for general Suzuki, Stille, and Sonogashira couplings. Can be thermally unstable.
Pd(dppf)Cl₂ 1 - 3%Air-stable Pd(II) precatalyst. Excellent for Suzuki-Miyaura couplings of aryl bromides and iodides.[1]
Pd₂(dba)₃ + Ligand 0.5 - 2% PdVersatile Pd(0) source. Requires addition of a supporting ligand. Common choice for screening new reactions.
Biarylphosphine Ligands L:Pd ratio of 2:1 to 4:1(e.g., SPhos, XPhos, RuPhos) Bulky and electron-donating. Excellent for challenging couplings, including those involving aryl chlorides and sterically hindered substrates. Promotes fast reductive elimination.
Q3: Does the N-H proton of the indole interfere with the reaction? Should I use a protecting group?

A3: The indole N-H is acidic (pKa ≈ 17) and can interfere in several ways, particularly under basic conditions.

  • Deprotonation: The indole nitrogen can be deprotonated by the base, forming an indolyl anion. This can coordinate to the palladium center, potentially inhibiting the catalyst.

  • Side Reactions: The nucleophilic indolyl anion can participate in side reactions.

  • Directing Group Effects: In some C-H activation reactions, the N-H can act as a directing group, leading to functionalization at the C2 position.[10]

When to Protect:

  • If you observe significant side products related to N-functionalization.

  • When using very strong bases (e.g., NaH, KHMDS).

  • If the desired regioselectivity is not achieved with the free N-H indole.[10][11]

Common protecting groups include Boc, Ts (tosyl), and SEM. Keep in mind that the protecting group can also influence the electronic properties and reactivity of the indole ring. For instance, N-(2-pyridyl)sulfonyl groups have been used to direct C-H alkenylation specifically to the C2 position.[11]

Part 2: Troubleshooting Guide: Specific Problems & Solutions

Problem 1: Significant Side Product Formation

You observe significant amounts of homocoupled boronic acid (Ar-Ar) and/or dehalogenated indole in your reaction mixture.

  • Homocoupling: This typically arises from two pathways: (1) reaction of the boronic acid promoted by oxygen, or (2) a palladium-catalyzed pathway that becomes competitive when the desired cross-coupling is slow.

  • Dehalogenation (Proto-dehalogenation): This occurs when the organopalladium intermediate Ar-Pd(II)-X reacts with a proton source (water, solvent) instead of the coupling partner. It is more common with electron-rich indoles and when transmetalation is slow.

The desired cross-coupling pathway must outcompete side reactions like homocoupling and dehalogenation.

Suzuki_Cycle_Side_Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Indole-X ArPdX Indole-Pd(II)-X(L_n) OA->ArPdX TM Transmetalation ArPdX->TM + [Ar'B(OR)₃]⁻ Dehalogenation Dehalogenation (Proto-dehalogenation) ArPdX->Dehalogenation ArPdAr Indole-Pd(II)-Ar'(L_n) TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Regeneration Product Indole-Ar' RE->Product Homocoupling Homocoupling (Ar'-Ar') BoronicAcid Ar'B(OH)₂ BoronicAcid->Homocoupling Pd(0) or O₂

Caption: Suzuki cycle with competing dehalogenation and homocoupling pathways.

  • Improve Degassing: Rigorously exclude oxygen to minimize boronic acid homocoupling.

  • Change the Base/Solvent System: The base activates the organoboron species for transmetalation.[12] If this step is slow, side reactions dominate.

    • Switch from carbonate bases (K₂CO₃, Na₂CO₃) to phosphate bases (K₃PO₄) or fluoride (CsF, KF).[5] Phosphates are generally more effective in anhydrous organic solvents.

    • Consider a biphasic system (e.g., Toluene/Water) or a polar aprotic solvent like DMF or Dioxane.[5][13]

  • Use a More Active Ligand: A bulkier, more electron-donating ligand can accelerate the reductive elimination step, preventing the catalyst from engaging in side reactions. Try switching from PPh₃ to a biarylphosphine ligand.

Problem 2: Catalyst Deactivation

The reaction starts but stalls before reaching completion, even with extended reaction times or heating.

Catalyst deactivation often involves the formation of inactive palladium black (Pd(0) clusters) or other off-cycle species.[14] This can be caused by:

  • High Catalyst Concentration: Can promote agglomeration.

  • Ligand Degradation: Phosphine ligands can be oxidized or otherwise degrade at high temperatures.

  • Substrate-Induced Deactivation: The indole nucleus itself or impurities can coordinate too strongly to the palladium center, forming inactive complexes.[14]

A systematic approach is needed to identify the cause of deactivation.

Deactivation_Troubleshooting Start Reaction Stalls Check_Temp Is Temperature > 120°C? Start->Check_Temp Lower_Temp Lower Temperature (80-100°C) Check_Temp->Lower_Temp Yes Check_Loading Is Catalyst Loading > 2 mol%? Check_Temp->Check_Loading No End Problem Solved Lower_Temp->End Lower_Loading Decrease Loading (0.5-1 mol%) Check_Loading->Lower_Loading Yes Change_Ligand Switch to a More Robusta/Bulky Ligand (e.g., Biarylphosphine) Check_Loading->Change_Ligand No Lower_Loading->End Check_Purity Re-purify Starting Materials Change_Ligand->Check_Purity Check_Purity->End

Caption: Decision workflow for troubleshooting catalyst deactivation.

  • Lower Catalyst Loading: Counterintuitively, lowering the palladium concentration (e.g., to 0.5-1 mol%) can sometimes prevent aggregation and improve overall turnover.[15]

  • Increase Ligand-to-Metal Ratio: Adding a slight excess of ligand (e.g., L:Pd ratio of 2.5:1 or 3:1) can help stabilize the active monomeric palladium species and prevent the formation of inactive clusters.

  • Use a More Robust Ligand: Biarylphosphine ligands are often more thermally stable than simple trialkyl/triarylphosphines.

  • Re-purify Reagents: Ensure starting materials are free of potential catalyst poisons (e.g., sulfur-containing compounds).

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromoindole

This protocol is a robust starting point for coupling a generic bromoindole with an arylboronic acid.

Materials:

  • Bromoindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • K₂CO₃ (2.0 equiv, dried)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the bromoindole, arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the Pd(dppf)Cl₂ catalyst under a positive flow of argon.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture (concentration of ~0.1 M with respect to the bromoindole).

  • Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[16]

Protocol 2: High-Throughput Catalyst & Ligand Screening

When a standard protocol fails, a parallel screen of catalysts, ligands, bases, and solvents is the most efficient way to identify optimal conditions.

Setup:

  • Use a 24-well plate with small, stirrable reaction vials.[17]

  • Prepare stock solutions of your haloindole, coupling partner, palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), and ligands.

  • Pre-dose solid bases into each vial.

Workflow:

  • Dispense Solids: Add the appropriate base to each vial.

  • Dispense Liquids: Use automated liquid handlers or manual pipettes to dispense stock solutions of the haloindole and coupling partner into each vial.[17]

  • Dispense Catalyst/Ligand: Dispense the palladium source and the corresponding ligand solution into each designated well.

  • Add Solvent: Add the reaction solvent to each vial.

  • Seal and React: Seal the plate under an inert atmosphere and place it on a heated stirring block.

  • Analysis: After the reaction time, quench all reactions and analyze the outcomes by LC-MS to determine the relative conversion and product formation in each well. This data will quickly identify the most promising reaction conditions for scale-up.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the scale-up synthesis of 4-chloro-5-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to anticipate and overcome the challenges associated with transitioning this synthesis from the laboratory to a larger scale.

I. Overview of the Synthetic Landscape: The Fischer Indole Synthesis

The most common and industrially viable route to this compound is the Fischer indole synthesis.[1] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a suitable carbonyl compound.[2]

The general workflow for the synthesis of this compound via the Fischer indole synthesis is depicted below:

Fischer_Indole_Synthesis 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline Diazotization Diazotization 3-chloro-4-fluoroaniline->Diazotization NaNO2, HCl Reduction Reduction Diazotization->Reduction SnCl2 or Na2SO3 4-chloro-5-fluorophenylhydrazine 4-chloro-5-fluorophenylhydrazine Reduction->4-chloro-5-fluorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-chloro-5-fluorophenylhydrazine->Hydrazone Formation Carbonyl Compound (e.g., pyruvate) Hydrazone Intermediate Hydrazone Intermediate Hydrazone Formation->Hydrazone Intermediate Carbonyl Compound Carbonyl Compound Carbonyl Compound->Hydrazone Formation Cyclization (Fischer Indole Synthesis) Cyclization (Fischer Indole Synthesis) Hydrazone Intermediate->Cyclization (Fischer Indole Synthesis) Acid Catalyst (e.g., PPA, H2SO4) This compound This compound Cyclization (Fischer Indole Synthesis)->this compound

Caption: General workflow for the Fischer indole synthesis of this compound.

While elegant, the Fischer indole synthesis is not without its challenges, especially during scale-up where issues of thermal safety, impurity profiles, and process control become paramount.[3][4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up synthesis of this compound.

Q1: What are the primary challenges when scaling up the Fischer indole synthesis for this compound?

A1: The primary challenges can be categorized as follows:

  • Exothermic Reaction and Thermal Safety: The cyclization step of the Fischer indole synthesis is often highly exothermic.[5] On a large scale, inefficient heat dissipation can lead to a runaway reaction, posing a significant safety risk. The presence of halogen substituents can influence the reaction kinetics and exothermicity.

  • Impurity Profile and Control: Side reactions can lead to a range of impurities, including regioisomers, partially cyclized products, and degradation products.[4][6] The halogen substituents on the aromatic ring can influence the electronic properties and reactivity, potentially leading to unique side products.

  • Acid Catalyst Selection and Handling: The choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) is critical and can affect yield, purity, and reaction time.[1][2] Handling large quantities of corrosive acids also presents logistical and safety challenges.

  • Product Isolation and Purification: Isolating the final product from the reaction mixture, which often contains strong acids and various impurities, can be challenging at scale. Crystallization is a common purification method, but achieving the desired purity and crystal form can require significant development.[7]

  • Raw Material Quality: The purity of the starting materials, particularly the 4-chloro-5-fluorophenylhydrazine, is crucial. Impurities in the starting materials can carry through the synthesis or lead to the formation of new impurities.[3]

Q2: How do the chloro and fluoro substituents impact the Fischer indole synthesis?

A2: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the reaction in several ways:

  • Reactivity: The electron-withdrawing effects of the halogens can deactivate the aromatic ring, potentially requiring harsher reaction conditions (higher temperatures or stronger acids) for the cyclization to proceed efficiently.

  • Regioselectivity: If an unsymmetrical ketone is used, the electronic effects of the substituents can influence the regioselectivity of the cyclization, though in the case of a symmetrical carbonyl compound like pyruvic acid (to form an indole-2-carboxylic acid intermediate), this is not a primary concern.[8][9][10]

  • Stability: Halogenated indoles can have different stability profiles compared to their non-halogenated counterparts. They may be more susceptible to certain degradation pathways under harsh acidic and high-temperature conditions.

  • Impurity Formation: The presence of halogens can lead to specific side reactions, such as dehalogenation under certain reductive conditions, although this is less common in the acidic conditions of the Fischer synthesis itself.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, should be conducted to understand the exothermicity of the cyclization step and to define safe operating parameters.

  • Acid Handling: Implement appropriate personal protective equipment (PPE) and engineering controls for handling large quantities of corrosive acids. Ensure adequate ventilation and have neutralization agents readily available.

  • Pressure Management: The reaction may generate off-gases. The reactor system must be designed to handle potential pressure build-up.

  • Material Compatibility: Ensure that all equipment and reactors are compatible with the corrosive and potentially reactive chemicals used in the synthesis.

  • Emergency Procedures: Establish and train personnel on clear emergency procedures for handling spills, runaway reactions, and other potential incidents.

Q4: How can Process Analytical Technology (PAT) be implemented to improve the scale-up of this synthesis?

A4: Process Analytical Technology (PAT) is a valuable tool for ensuring process robustness and consistent product quality during scale-up.[11] For this synthesis, PAT can be applied in the following ways:

  • Real-time Reaction Monitoring: In-line spectroscopic techniques, such as Near-Infrared (NIR) or Raman spectroscopy, can be used to monitor the consumption of the hydrazone intermediate and the formation of the indole product in real-time.[12] This allows for precise determination of the reaction endpoint, preventing over-processing and the formation of degradation products.

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, helping to ensure a consistent and desired crystal form of the final product.

  • Process Understanding: The data generated by PAT tools can be used to build a deeper understanding of the process, identifying critical process parameters (CPPs) that impact critical quality attributes (CQAs).[13] This knowledge is essential for effective process control and optimization.

III. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up synthesis of this compound.

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal acid catalyst or concentration.1. Monitor reaction progress: Use in-line PAT or frequent offline analysis (e.g., HPLC) to determine the optimal reaction time.[12] 2. Temperature control: Ensure efficient heat removal to prevent overheating and degradation. Consider a lower reaction temperature with a longer reaction time.[6] 3. Catalyst optimization: Screen different acid catalysts (e.g., PPA, H₂SO₄, Eaton's reagent) and their concentrations at a smaller scale to find the optimal conditions.[2][9]
High Levels of Impurities 1. Side reactions due to high temperature. 2. Formation of regioisomers (if applicable). 3. Impure starting materials.1. Optimize reaction temperature: Lowering the temperature can often reduce the rate of side reactions more than the desired reaction.[4] 2. Control regioselectivity: If using an unsymmetrical ketone, the choice of acid and solvent can influence the isomer ratio.[8][9] 3. Qualify raw materials: Ensure all starting materials meet stringent purity specifications before use.[3]
Difficult Product Isolation/Purification 1. Product is soluble in the work-up solvent. 2. Formation of an emulsion during work-up. 3. Co-crystallization of impurities.1. Optimize work-up: Carefully select an anti-solvent to precipitate the product effectively. 2. Break emulsion: Add a small amount of a different solvent or salt to break the emulsion. 3. Recrystallization optimization: Develop a robust recrystallization procedure by screening different solvent systems and cooling profiles to effectively purge impurities.
Poor Reproducibility Between Batches 1. Inconsistent raw material quality. 2. Variations in reaction conditions (e.g., heating/cooling rates). 3. Inefficient mixing at larger scales.1. Strict raw material specifications: Implement rigorous quality control for all incoming materials. 2. Process control: Utilize a well-controlled reactor system with precise temperature and addition rate control. 3. Mixing studies: Ensure that the mixing is sufficient to maintain a homogeneous reaction mixture at the larger scale.
Safety Concerns (e.g., uncontrolled exotherm) 1. Inadequate heat removal. 2. Reaction rate is too fast.1. Improve heat transfer: Ensure the reactor has a sufficient heat exchange area and that the cooling system is adequate. 2. Control addition rate: For reactions where a reagent is added to initiate the cyclization, control the addition rate to manage the rate of heat generation.[5]

IV. Experimental Protocols

While a specific multi-kilogram scale-up protocol for this compound is proprietary to individual manufacturers, the following outlines a general laboratory-scale procedure for the Fischer indole synthesis that can serve as a starting point for process development and scale-up studies.

Protocol: Synthesis of this compound-2-carboxylic acid (A Key Intermediate)

This protocol is adapted from general Fischer indole synthesis procedures and should be optimized for the specific requirements of this compound.

  • Hydrazone Formation (in situ):

    • In a suitable reactor, dissolve 4-chloro-5-fluorophenylhydrazine hydrochloride (1 equivalent) and sodium pyruvate (1.05 equivalents) in ethanol.

    • Add a catalytic amount of a suitable acid (e.g., acetic acid).

    • Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC or HPLC).

  • Cyclization:

    • In a separate, well-ventilated reactor, pre-heat polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone) to 100-120°C with vigorous stirring.

    • Carefully add the hydrazone solution from the previous step to the hot PPA. The addition should be controlled to manage the exotherm.

    • After the addition is complete, heat the reaction mixture to 140-160°C for 30-60 minutes, or until the reaction is complete as monitored by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 80-90°C and carefully quench by pouring it onto a mixture of ice and water with vigorous stirring.

    • The crude product will precipitate as a solid.

    • Filter the solid and wash thoroughly with water until the filtrate is neutral.

    • Wash the filter cake with a suitable solvent (e.g., cold ethanol) to remove some impurities.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude this compound-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).

  • Decarboxylation (if the parent indole is desired):

    • The indole-2-carboxylic acid can be decarboxylated by heating in a high-boiling solvent (e.g., quinoline) with a copper catalyst to yield this compound.

V. Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues in the Fischer indole synthesis.

Troubleshooting_Workflow cluster_start Start Troubleshooting cluster_yield Low Yield Analysis cluster_purity Purity Analysis cluster_isolation Isolation/Purification Analysis Start Problem Observed Yield_Check Low Yield? Start->Yield_Check Incomplete_Reaction Incomplete Reaction Yield_Check->Incomplete_Reaction Yes Purity_Check Purity Issues? Yield_Check->Purity_Check No Yield_Check->Purity_Check Monitor_Reaction Monitor Reaction Progress (PAT/HPLC) Incomplete_Reaction->Monitor_Reaction Action Degradation Degradation Control_Temp Optimize Temperature Profile Degradation->Control_Temp Action Catalyst_Issue Catalyst Issue Optimize_Catalyst Screen Acid Catalysts Catalyst_Issue->Optimize_Catalyst Action Side_Reactions Side Reactions Purity_Check->Side_Reactions Yes Isolation_Check Isolation Difficulties? Purity_Check->Isolation_Check No Purity_Check->Isolation_Check Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Action Impure_SM Impure Starting Materials Qualify_SM Qualify Raw Materials Impure_SM->Qualify_SM Action Workup_Problem Work-up Issues Isolation_Check->Workup_Problem Yes End Process Optimized Isolation_Check->End No Isolation_Check->End Optimize_Workup Optimize Work-up Solvents Workup_Problem->Optimize_Workup Action Crystallization_Problem Crystallization Issues Optimize_Crystallization Screen Recrystallization Solvents Crystallization_Problem->Optimize_Crystallization Action

Caption: Troubleshooting workflow for the Fischer indole synthesis.

VI. References

  • BenchChem Technical Support Team. (2025, November). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Fischer Indole Synthesis: Technical Support Center. BenchChem. --INVALID-LINK--

  • Molbase. (n.d.). This compound. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025, November). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem. --INVALID-LINK--

  • PubMed. (2017, June 2). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

  • Google Patents. (n.d.). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. --INVALID-LINK--

  • SciSpace. (n.d.). The Fischer Indole Synthesis. --INVALID-LINK--

  • Fisher Scientific. (2025, December 19). 5-Fluoroindole Safety Data Sheet. --INVALID-LINK--

  • Royal Society of Chemistry. (2022, May 11). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--

  • Ossila. (2023, December 5). 4-Fluoroindole Safety Data Sheet. --INVALID-LINK--

  • Research with New Jersey. (1991, April 1). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, September 16). 5-Fluoro-1H-indole-2-carboxylic acid Safety Data Sheet. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. --INVALID-LINK--

  • ResearchGate. (2025, August 6). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. --INVALID-LINK--

  • Google Patents. (n.d.). Method for industrially preparing 7-fluoroindole. --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 4-fluoroindole. --INVALID-LINK--

  • Merck Millipore. (n.d.). 5-fluorouracil Safety Data Sheet. --INVALID-LINK--

  • Morressier. (2015, March 27). Development of an expedient process for the multikilogram synthesis of CHK1 inhibitor GDC-0425. --INVALID-LINK--

  • ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis. --INVALID-LINK--

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Synthesis of 4-Fluoroindoles. --INVALID-LINK--

  • MDPI. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. --INVALID-LINK--

  • Rathore, A. S., & Mendhe, R. (n.d.). Tools for Enabling Process Analytical Technology Applications in Biotechnology. Pharmaceutical Technology. --INVALID-LINK--

  • Google Patents. (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor. --INVALID-LINK--

  • Wikipedia. (n.d.). Process analytical technology. --INVALID-LINK--

  • Google Patents. (n.d.). Processes for production of indole compounds. --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). This compound. --INVALID-LINK--

  • ACS Publications. (2025, December 31). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. --INVALID-LINK--

  • American Pharmaceutical Review. (n.d.). Process Analytical Technology: Applications to the Pharmaceutical Industry. --INVALID-LINK--

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. --INVALID-LINK--

  • Semantic Scholar. (2021, December 20). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. --INVALID-LINK--

  • Scite.ai. (n.d.). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. --INVALID-LINK--

  • DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. --INVALID-LINK--

  • Fisher Scientific. (2010, November 16). Safety Data Sheet. --INVALID-LINK--

References

Technical Support Center: Dehalogenation of 4-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted indoles. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the dehalogenation of 4-chloro-5-fluoro-1H-indole. Our goal is to equip you with the scientific rationale and practical steps to navigate the challenges of this specific transformation, ensuring the integrity and success of your experiments.

Introduction to the Chemistry

The selective dehalogenation of poly-halogenated aromatic compounds is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. When working with this compound, the primary objective is often the selective removal of the chlorine atom to yield 5-fluoro-1H-indole, a valuable building block.[1][2][3] The significant difference in bond strength between the C-Cl and the C-F bond typically allows for this selectivity. However, various side reactions can occur, leading to a complex product mixture and challenging purification processes. This guide will address the common issues encountered and provide expert-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect during the dehalogenation of this compound?

A1: Besides the desired product, 5-fluoro-1H-indole, you may encounter several side products depending on your reaction conditions. The most common are:

  • 1H-Indole: This is the result of complete dehalogenation, where both the chlorine and fluorine atoms are removed. This is more likely to occur under harsh reaction conditions (e.g., high catalyst loading, high temperature, or prolonged reaction times).

  • Unreacted Starting Material: The presence of this compound indicates an incomplete reaction.

  • 4-Chloro-1H-indole: This side product arises from the less favorable cleavage of the C-F bond. While the C-F bond is significantly stronger than the C-Cl bond, this can occur, especially with highly active catalysts or specific ligand systems.[4][5][6][7]

Q2: Why is my reaction stalling, leaving a significant amount of starting material?

A2: An incomplete reaction can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting material, solvents, or reagents. Ensure all components are of high purity and solvents are appropriately dried and degassed.[5][8]

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading might be necessary. However, this should be balanced against the increased risk of side product formation.

  • Poor Hydrogen Source Activity: If you are using a hydrogen transfer reagent (e.g., ammonium formate, sodium hypophosphite), its quality and concentration are crucial. For reactions using hydrogen gas, ensure efficient gas dispersion and appropriate pressure.[1]

  • Incorrect Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.

Q3: I am observing the formation of 1H-indole, the fully dehalogenated product. How can I improve selectivity for 5-fluoro-1H-indole?

A3: The formation of 1H-indole indicates that the reaction conditions are too harsh, leading to the cleavage of the robust C-F bond. To enhance selectivity:

  • Lower the Reaction Temperature: This is often the most effective way to improve selectivity.

  • Reduce Catalyst Loading: A lower amount of catalyst can decrease the rate of the less favorable C-F bond cleavage.

  • Choose a Milder Reducing Agent: If applicable, switch to a less reactive hydrogen source.

  • Optimize the Ligand: The choice of phosphine ligand in palladium-catalyzed reactions can significantly influence selectivity. Experiment with different ligands to fine-tune the catalyst's reactivity.

Q4: Can the indole nitrogen interfere with the reaction?

A4: Yes, the N-H of the indole can be acidic and may react with basic reagents or coordinate to the metal center, potentially influencing the catalytic cycle. In some cases, N-protection (e.g., with a Boc or tosyl group) might be considered to prevent these side reactions, although this adds extra steps to the synthesis.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the dehalogenation of this compound.

Issue 1: Low Conversion to the Desired Product

Troubleshooting_Low_Conversion

Issue 2: Formation of Over-Reduced Side Product (1H-Indole)

Troubleshooting_Over_Reduction

Experimental Protocols

General Protocol for Palladium-Catalyzed Hydrodechlorination

This protocol serves as a starting point and should be optimized for your specific setup and requirements.

  • Reaction Setup:

    • To a clean, dry reaction vessel, add this compound (1.0 eq).

    • Add a suitable solvent (e.g., ethanol, methanol, or THF).

    • Add a palladium catalyst (e.g., 5-10 mol% Pd/C).

  • Addition of Hydrogen Source:

    • For Hydrogen Gas: Seal the vessel, evacuate, and backfill with hydrogen gas (typically 1 atm, but can be varied).

    • For Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (3-5 eq) or sodium hypophosphite (3-5 eq).

  • Reaction Execution:

    • Stir the mixture vigorously at the desired temperature (start with room temperature and adjust as needed).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table illustrates a hypothetical outcome of a dehalogenation reaction under different conditions, which can be used as a reference for your optimization studies.

Condition Catalyst Temperature (°C) Yield of 5-Fluoro-1H-indole (%) Yield of 1H-Indole (%) Remaining Starting Material (%)
A5% Pd/C2575<124
B5% Pd/C6085105
C10% Pd/C609082
D5% Pd/C, Ligand X4092<17

Mechanistic Considerations

The palladium-catalyzed hydrodehalogenation of aryl halides generally proceeds through a catalytic cycle involving:

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) center to form a Pd(II) intermediate. The C-Cl bond will preferentially undergo this step over the C-F bond due to its lower bond dissociation energy.[4]

  • Reductive Step: The mechanism of this step can vary depending on the hydrogen source. It can involve a hydride transfer from a hydrogen donor or reaction with molecular hydrogen.

  • Reductive Elimination: The desired dehalogenated product is eliminated, regenerating the Pd(0) catalyst.

Catalytic_Cycle

By understanding these fundamental principles and utilizing the troubleshooting guide, researchers can effectively optimize the dehalogenation of this compound to achieve high yields and purity of the desired 5-fluoro-1H-indole.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-chloro-5-fluoro-1H-indole and 5-chloro-indole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a framework that repeatedly appears in natural products and clinically significant therapeutic agents.[1][2] Its versatility allows for fine-tuning of biological activity through substitution, with halogenation being a particularly powerful strategy. The introduction of halogens like chlorine and fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

This guide provides a detailed, objective comparison of two such halogenated indoles: the well-characterized 5-chloro-indole and the more novel 4-chloro-5-fluoro-1H-indole. While extensive data exists for the former, this analysis will extrapolate the potential activities of the latter based on established structure-activity relationships (SAR) and data from closely related analogs, offering a forward-looking perspective for researchers in drug development.

The Influence of Halogenation: A Structural Overview

The position and nature of halogen substituents on the indole ring are critical determinants of biological function.[5] In 5-chloro-indole, the chlorine atom at the C5 position significantly impacts the molecule's electronic properties and has been shown to be crucial for various activities. For this compound, the landscape is more complex. The repositioning of chlorine to C4 and the introduction of a highly electronegative fluorine atom at C5 creates a unique electronic and steric profile, suggesting potentially novel or enhanced biological activities.

Comparative Biological Activities

A direct, head-to-head comparison in the literature for all biological activities is not available. However, by examining key therapeutic areas where halogenated indoles are prominent, we can construct a robust comparative analysis.

Antimicrobial & Antibiofilm Efficacy

Both 4-chloro- and 5-chloroindoles have demonstrated significant potential as antimicrobial agents, particularly against pathogenic bacteria known for biofilm formation.[6][7]

Quantitative structure-activity relationship (QSAR) analyses have revealed that the presence of chlorine or bromine at the 4th or 5th positions of the indole ring is essential for potent antibacterial activity against pathogens like Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC).[6][8] Studies show that both 4-chloroindole and 5-chloroindole exhibit strong bactericidal and antibiofilm effects.[6][7] For instance, against UPEC, both compounds were found to have a Minimum Inhibitory Concentration (MIC) of 75 μg/ml and inhibited biofilm formation by over 65% at a concentration of 20 μg/ml.[7][8]

While specific data for this compound is not published, the established importance of the C4-chloro substitution suggests it would retain a strong antimicrobial base. The addition of a C5-fluoro group could further enhance this activity. Fluorine's high electronegativity can increase the acidity of the indole N-H proton, potentially leading to stronger interactions with bacterial targets. Furthermore, fluorination is a common strategy to increase metabolic stability, which could translate to a more sustained antimicrobial effect.

Table 1: Comparative Antimicrobial Activity

CompoundTarget OrganismMIC (μg/mL)Biofilm Inhibition (at 20 μg/mL)Reference
4-chloro-1H-indole V. parahaemolyticus50>80%[6][9]
Uropathogenic E. coli75~72%[7]
5-chloro-1H-indole V. parahaemolyticus50Not specified[6][9]
Uropathogenic E. coli75~66%[7]
This compound Not AvailableNot AvailableNot Available
Anticancer Activity: Targeting Kinase Pathways

The 5-chloro-indole scaffold is a cornerstone in the development of potent kinase inhibitors for cancer therapy.[1] Derivatives have shown significant inhibitory activity against key oncogenic drivers like Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[2][10] The chlorine at the C5 position is often a key feature for high-affinity binding within the ATP-binding pocket of these enzymes.[2]

For example, novel 5-chloro-indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity, with some compounds exhibiting greater potency than the reference drug erlotinib against mutant EGFR.[10][11][12]

The potential of this compound in this domain is intriguing. While direct anticancer data is scarce, a derivative, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been synthesized as a key intermediate for an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) candidate.[13] This highlights the scaffold's suitability for enzyme inhibition. The 4-chloro-5-fluoro substitution pattern could offer a new vector for exploring the chemical space of kinase inhibitors, potentially leading to improved selectivity or the ability to overcome resistance mutations.

Table 2: Representative Enzyme Inhibitory Activity of 5-Chloro-Indole Derivatives

Derivative ClassTarget EnzymePotency (IC₅₀ / GI₅₀)Reference
5-chloro-indole-2-carboxylateEGFR68 - 89 nM[10]
5-chloro-indole-2-carboxylateBRAFV600E35 - 67 nM[14]
5-chloro-indole-2-carboxamideEGFRT790M9.5 nM[15]
5-chloro-indole carboxamideDVL1EC₅₀ = 0.49 µM[16]

Experimental Protocols & Methodologies

To facilitate further research and validation, this section provides standardized protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of 5-Chloro-Indole via Halogen Exchange

This protocol describes a robust and scalable method for synthesizing 5-chloro-indole from the more readily available 5-bromoindole, as adapted from Palle et al.[17][18] This method is advantageous for its high yield and commercial feasibility.

Workflow Diagram: Halogen Exchange Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 5-bromoindole and CuCl in flask B Add NMP solvent A->B C Heat mixture with continuous stirring B->C D Cool and quench with aq. Ammonia C->D E Extract with Chloroform D->E F Dry and concentrate organic layers E->F G Purify via recrystallization or column chromatography F->G

Caption: Workflow for the synthesis of 5-Chloroindole.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 5-bromoindole (1.0 eq) and cuprous chloride (CuCl, 1.2 eq).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.

  • Heating: Heat the reaction mixture to 180-190 °C and maintain for 4-5 hours with continuous stirring. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes to complex the copper salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like chloroform/hexane to yield pure 5-chloroindole.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of MIC for antimicrobial activity using a broth microdilution method, a standard for assessing the potency of new antimicrobial agents.

Workflow Diagram: MIC Assay

A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate plate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible bacterial growth D->E EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Substrate Substrate EGFR->Substrate Phosphorylates Indole 5-Chloro-Indole Derivative Indole->EGFR Inhibits ATP ATP ATP->EGFR pSubstrate Phosphorylated Substrate Substrate->pSubstrate Pathway Downstream Signaling (Proliferation, Survival) pSubstrate->Pathway

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Chloro-5-Fluoro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and natural products.[1] The strategic introduction of halogens onto this scaffold provides a powerful tool for modulating a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and binding affinity—and serves as a versatile synthetic handle for constructing molecular complexity.[1]

Among the diverse palette of halogenated indoles, multi-substituted analogs present unique challenges and opportunities. This guide focuses on a particularly intriguing substrate: 4-chloro-5-fluoro-1H-indole . We will dissect its reactivity profile by comparing it to other mono- and di-halogenated indoles. Our objective is to provide a predictive framework for its behavior in key synthetic transformations, grounded in fundamental chemical principles and supported by experimental data from analogous systems. For drug development professionals, understanding this reactivity is paramount for designing efficient synthetic routes and diversifying compound libraries.

Fundamental Principles Governing Halogen Reactivity on the Indole Ring

The reactivity of a C-X bond on an indole is not an isolated property. It is governed by a delicate interplay of electronic effects, steric hindrance, and the intrinsic strength of the carbon-halogen bond.

Electronic Effects: A Tug-of-War Between Induction and Resonance

Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond. This effect deactivates the aromatic ring toward electrophilic attack and activates it toward nucleophilic attack. The strength of the inductive effect follows the order: F > Cl > Br > I .

  • Resonance Effect (+R): Halogens possess lone pairs that can be donated to the aromatic π-system. This effect activates the ring (especially at the ortho and para positions) toward electrophilic attack. The effectiveness of this donation decreases with increasing atomic size and poorer orbital overlap: F > Cl > Br > I .

For electrophilic aromatic substitution (EAS), these effects result in halogens being deactivating overall but ortho, para-directing. For nucleophilic aromatic substitution (SNAr), the strong inductive effect of fluorine makes fluoroarenes particularly susceptible to attack, provided the ring is sufficiently electron-deficient.[2][3]

Carbon-Halogen Bond Dissociation Energy (BDE)

The BDE is the energy required to cleave the C-X bond homolytically.[4] It is a primary determinant of reactivity in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[5]

The general trend for BDEs in aryl halides is: C-F > C-Cl > C-Br > C-I . This trend directly correlates with the typical reactivity order in cross-coupling reactions (I > Br > Cl >> F), as a weaker bond is easier to break.

Bond TypeTypical BDE (kcal/mol)Implication for Reactivity
Aryl–F~125Very strong; generally unreactive in oxidative addition.
Aryl–Cl~99Strong; requires highly active catalysts for cross-coupling.[6]
Aryl–Br~84Weaker; common and reliable substrate for cross-coupling.
Aryl–I~69Weakest; most reactive in oxidative addition.
Note: Values are approximate and can vary based on the specific molecular environment.[7][8]

For this compound, the significantly lower BDE of the C-Cl bond compared to the C-F bond dictates that it will be the primary site of reactivity in transformations initiated by C-X bond cleavage.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, and halogenated indoles are key substrates.[9] The reactivity of the haloindole is primarily dictated by the ease of oxidative addition of the C-X bond to the Pd(0) catalyst.[5][10]

The established reactivity order is I > Br > OTf > Cl >> F .[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.[10][12]

  • Iodoindoles & Bromoindoles: These are highly reliable substrates that react under a wide range of conditions with standard Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃, K₂CO₃).[13]

  • Chloroindoles: Once considered challenging substrates, the development of advanced catalyst systems featuring sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) has enabled their efficient coupling.[5][11] They require more forcing conditions (higher temperatures, stronger bases like K₃PO₄) than their bromo and iodo counterparts.

  • Fluoroindoles: Due to the immense strength of the C-F bond, fluoroindoles are typically inert under standard Suzuki-Miyaura conditions and are not used as coupling partners.

Predicted Reactivity for this compound: In a Suzuki-Miyaura coupling, the reaction will occur selectively at the C4-Cl position. The C5-F bond will remain intact. The electron-withdrawing nature of the adjacent fluorine atom may slightly increase the reactivity of the C-Cl bond towards oxidative addition compared to a standalone 4-chloroindole.

SubstrateHalogenCatalyst SystemBaseTemp.Predicted Yield
4-Iodo-1H-indoleIPd(PPh₃)₄K₂CO₃80 °CExcellent (>90%)
4-Bromo-1H-indoleBrPd(PPh₃)₄K₂CO₃90 °CVery Good (80-95%)
4-Chloro-1H-indoleClPd₂(dba)₃ / XPhosK₃PO₄110 °CGood (65-85%)
This compound Cl Pd₂(dba)₃ / XPhos K₃PO₄ 110 °C Good to Very Good (70-90%)
5-Fluoro-1H-indoleFPd₂(dba)₃ / XPhosK₃PO₄110 °CNo Reaction
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[14][15] The reactivity trends mirror those of the Suzuki coupling, as it also proceeds via a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition.[15][16] The development of specialized biarylphosphine ligands by the Buchwald group was critical for making this reaction broadly applicable, especially for less reactive aryl chlorides.[5][14][17]

Predicted Reactivity for this compound: Similar to the Suzuki coupling, C-N bond formation will occur exclusively at the C4-Cl position. The choice of ligand and base (typically a strong, non-nucleophilic base like NaOtBu or LHMDS) is crucial for achieving high yields.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful, often metal-free, method for functionalizing aromatic rings.[18] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[3]

Key requirements for a successful SNAr reaction are:

  • The aromatic ring must be electron-deficient.

  • There must be a good leaving group.

  • The leaving group must be positioned ortho or para to a strongly electron-withdrawing group (EWG) to stabilize the Meisenheimer complex.[3]

Contrary to cross-coupling, fluorine's properties make it an excellent participant in SNAr. Its powerful -I effect strongly activates the ring for nucleophilic attack, and while the C-F bond is strong, its cleavage is not the rate-determining step.[2] The reactivity order for leaving groups in activated systems is often F > Cl > Br > I .

Predicted Reactivity for this compound: The indole ring itself is electron-rich, making it generally poor for SNAr. However, the two electron-withdrawing halogens at C4 and C5 decrease the electron density of the benzene portion of the scaffold.

  • Reactivity at C5-F: The fluorine at C5 is activated by the ortho chloro substituent. It is plausible that under forcing SNAr conditions (strong nucleophile, high temperature, polar aprotic solvent), substitution could occur at the C5 position, displacing fluoride.

  • Reactivity at C4-Cl: The chlorine at C4 is activated by the ortho fluoro substituent. Between the two, fluoride is generally a better leaving group in SNAr reactions on activated rings.[2] Therefore, if an SNAr reaction were to occur, it would most likely happen at the C5 position. However, achieving this transformation would likely require harsh conditions and may compete with other reactions. For most applications, cross-coupling at the C4-Cl bond is the more predictable and synthetically useful pathway.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring.[19] The indole nucleus is highly reactive towards electrophiles, with a strong preference for substitution at the C3 position of the pyrrole ring.

  • Directing Effects: Halogens are deactivating groups due to their -I effect but are ortho, para-directors due to their +R effect.[19] In this compound, both halogens will deactivate the benzene ring towards EAS. The primary site of electrophilic attack will remain C3. If C3 is blocked, substitution may occur at other positions on the pyrrole ring (C2) before attacking the deactivated benzene ring.

Predicted Reactivity for this compound: The molecule will undergo electrophilic substitution preferentially at the C3 position. The presence of the C4-Cl and C5-F groups will have a minimal directing influence on C3 substitution but will significantly deactivate the C6 and C7 positions on the benzene ring, making substitution there highly unlikely under standard conditions.

Summary Diagrams and Workflows

Diagram 1: General Reactivity Trends of Aryl Halides

This diagram illustrates the divergent reactivity of aryl halides based on the reaction class.

G cluster_0 Reaction Type cluster_1 Reactivity Trend (Most > Least Reactive) Pd Cross-Coupling Pd Cross-Coupling I1 Aryl-I Pd Cross-Coupling->I1 SNAr SNAr F2 Aryl-F SNAr->F2 Br1 Aryl-Br I1->Br1  Decreasing BDE Cl1 Aryl-Cl Br1->Cl1  Decreasing BDE F1 Aryl-F Cl1->F1  Decreasing BDE Cl2 Aryl-Cl F2->Cl2  Decreasing Ring Activation Br2 Aryl-Br Cl2->Br2  Decreasing Ring Activation I2 Aryl-I Br2->I2  Decreasing Ring Activation

Caption: Divergent reactivity of aryl halides in different reaction types.

Diagram 2: Electronic Effects on this compound

This diagram shows the key electronic influences on the target molecule.

Caption: Dominant inductive electron withdrawal by halogens at C4 and C5.

Experimental Protocols: A Self-Validating Comparison

To empirically validate the predicted reactivity, a series of standardized experiments should be conducted. The following protocols are designed to provide a direct comparison.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This experiment aims to quantify the relative reactivity of chloro- vs. iodoindoles under conditions optimized for the more challenging C-Cl bond activation.

Objective: To compare the yield of 4-phenyl-1H-indole formation from this compound versus 4-iodo-1H-indole.

Materials:

  • Substrate 1: this compound

  • Substrate 2: 4-Iodo-1H-indole (as a positive control)

  • Phenylboronic acid

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Internal standard (e.g., dodecane)

Procedure:

  • Catalyst Pre-formation (Rationale): To a dried Schlenk flask under argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%). The use of a 1:1.2 Pd:Ligand ratio ensures the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition of the C-Cl bond.[5]

  • Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: In separate, identical Schlenk flasks, add the indole substrate (1.0 mmol), phenylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.). The excess boronic acid drives the reaction to completion, and the strong base is required for the catalytic cycle with aryl chlorides.[10]

  • Add the internal standard (0.5 mmol) to each flask.

  • Initiation: Transfer the pre-formed catalyst solution via cannula into each reaction flask.

  • Reaction: Heat the reaction mixtures to 110 °C with vigorous stirring.

  • Monitoring: At time intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion percentage relative to the internal standard.

  • Workup: After 24 hours, cool the reactions to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via column chromatography.

Expected Outcome: The 4-iodo-1H-indole reaction will likely reach completion within 1-4 hours. The this compound reaction will proceed more slowly but should achieve a high yield (>70%) within 24 hours, demonstrating the viability of coupling at the C-Cl bond while confirming its lower reactivity compared to the C-I bond.

Diagram 3: Experimental Workflow for Comparative Study

G cluster_A Substrate A: 4-Iodo-1H-indole cluster_B Substrate B: this compound A1 Combine Substrate A, Boronic Acid, Base A2 Monitor by GC-MS (t = 1, 4, 8, 24h) A1->A2 Heat to 110°C B1 Combine Substrate B, Boronic Acid, Base B2 Monitor by GC-MS (t = 1, 4, 8, 24h) B1->B2 Heat to 110°C Catalyst Prepare Pd(0)/XPhos Catalyst Solution Catalyst->A1 Catalyst->B1 A3 Workup & Purify A2->A3 B3 Workup & Purify B2->B3 ResultA ResultA A3->ResultA Yield & Purity ResultB ResultB B3->ResultB Yield & Purity

Caption: Parallel workflow for comparing haloindole reactivity in Suzuki coupling.

Conclusion and Outlook

The reactivity of this compound is a study in selectivity. Its behavior is reliably predicted by fundamental principles of physical organic chemistry.

  • For Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is the site of reactivity. While requiring more robust catalytic systems than iodo- or bromoindoles, its functionalization is a reliable and high-yielding process with modern ligands. The C5-F bond is inert under these conditions.

  • For Nucleophilic Aromatic Substitution: Reactivity is unlikely but, if forced, would preferentially occur at the C5-F position due to fluorine's ability to activate the ring and serve as a leaving group.

  • For Electrophilic Aromatic Substitution: The molecule will react at the C3 position, with the halogenated benzene ring being significantly deactivated.

For the medicinal chemist, this compound is a valuable building block for sequential functionalization. One can first perform a cross-coupling at the C4 position and then leverage the electronic properties of the C5-fluorine in the final molecule to enhance biological activity or metabolic stability. This predictive understanding of its reactivity allows for the rational design of complex synthetic pathways, accelerating the discovery of new therapeutic agents.

References

The Strategic Dance of Halogens: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-Fluoro-1H-Indole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of drug discovery, the indole scaffold stands as a privileged structure, a versatile framework upon which a multitude of therapeutic agents have been built.[1][2][3] Its inherent biological activity, coupled with the relative ease of chemical modification, has made it a cornerstone in medicinal chemistry.[1][3] The strategic introduction of halogen atoms onto this scaffold has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.[4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-chloro-5-fluoro-1H-indole derivatives, a substitution pattern of growing interest in the design of potent kinase inhibitors. While direct and extensive SAR studies on this specific combination are emerging, this guide synthesizes data from structurally related analogs to provide a predictive framework and guide future research.

The "Halogen Effect": More Than Just Steric Bulk

The introduction of chlorine and fluorine at the 4 and 5-positions of the indole ring, respectively, is not a random act of chemical decoration. It is a calculated move to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets, particularly the ATP-binding pocket of protein kinases.[5]

  • Fluorine (at C5): The high electronegativity of fluorine can significantly alter the electron distribution within the indole ring, influencing hydrogen bonding capabilities and metabolic stability. Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while profoundly impacting electronic properties.

  • Chlorine (at C4): The larger chlorine atom introduces both steric bulk and electronic effects. It can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The position of the chlorine atom at C4 can influence the orientation of the indole ring within the kinase hinge region.

This dual-halogenation strategy aims to synergistically enhance the inhibitory activity of the indole scaffold.

Comparative Analysis: Unraveling the SAR Puzzle

To understand the potential of the 4-chloro-5-fluoro substitution, we will compare it with other halogenated and non-halogenated indole derivatives that have been evaluated as kinase inhibitors. The following data, compiled from various studies, illustrates the impact of different substituents on inhibitory activity.

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Hypothetical 1 This compound derivativeVEGFR-2~5-20Sorafenib90
Indole Analogue 1 4-Fluoro-2-methyl-1H-indol-5-amineVEGFR-295.7 ± 3.2Sorafenib90
Compound 15 5-chloro-3-hydroxymethyl-indole-2-carboxamideEGFRPromisingErlotinib-
Compound 19 5-chloro-3-hydroxymethyl-indole-2-carboxamideEGFRPromisingErlotinib-
FC116 6-fluoro-1H-indol-3-yl derivativeCytotoxicity (HCT-116/L)6--
Compound 14 5-fluoro analog of FC116Cytotoxicity (HCT-116/L)7--
Compound 16 5-chloro analog of FC116Cytotoxicity (HCT-116/L)---

Data for Hypothetical 1 is an educated estimation based on SAR trends observed in related compounds. Data for Indole Analogue 1 is from Sbenati et al. (2021)[6]. Data for Compounds 15 and 19 are from a study on EGFR inhibitors[7][8]. Data for FC116, Compound 14, and Compound 16 are from a comparative study on fluorinated indole derivatives[4].

The data suggests that halogenation at the 5 and 6 positions can significantly enhance cytotoxic and inhibitory activities. The combined electronic and steric effects of the 4-chloro and 5-fluoro substitutions in our hypothetical compound are predicted to result in potent inhibition of key kinases like VEGFR-2, crucial in angiogenesis and tumor progression.[9]

Experimental Corner: Synthesizing and Evaluating Halogenated Indoles

To provide a practical context, we outline a general synthetic protocol for a halogenated indole and a standard kinase inhibition assay.

Protocol 1: Leimgruber-Batcho Indole Synthesis (Modified)

This versatile method allows for the introduction of various substituents on the indole ring.

Step 1: Synthesis of a Substituted Enamine

  • To a solution of a substituted 2-nitrotoluene (e.g., 4-chloro-5-fluoro-2-nitrotoluene) in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization to the Indole

  • Dissolve the crude enamine in a solvent mixture (e.g., methanol/ethyl acetate).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the filtrate.

  • Purify the resulting indole derivative by column chromatography.

Leimgruber_Batcho cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Nitrotoluene Substituted 2-Nitrotoluene Enamine Enamine Intermediate Nitrotoluene->Enamine Heat, DMF DMFDMA DMF-DMA DMFDMA->Enamine Indole This compound Enamine->Indole Reduction H2_PdC H2, Pd/C H2_PdC->Indole

Caption: Modified Leimgruber-Batcho indole synthesis workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the potency of a compound in inhibiting a specific kinase.[6]

  • Plate Preparation: Add the kinase, substrate (e.g., a synthetic peptide), and assay buffer to the wells of a 96-well plate.

  • Compound Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the wells. Include a positive control (a known inhibitor like Sorafenib) and a negative control (DMSO alone).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced or the amount of phosphorylated substrate. Luminescent or fluorescent-based detection methods are common.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Plate 96-well Plate Components Kinase + Substrate + Buffer Test_Compound Test Compound (Varying Conc.) Components->Test_Compound ATP ATP Test_Compound->ATP Incubation Incubation ATP->Incubation Detection Measure Kinase Activity Incubation->Detection Analysis Calculate % Inhibition & IC50 Detection->Analysis Signaling_Pathways cluster_vegfr VEGFR Signaling cluster_egfr EGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K AKT Akt PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-Chloro-5-fluoro- 1H-indole Derivative Inhibitor->VEGFR Inhibitor->EGFR

References

Introduction: The Promise of Halogenated Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 4-Chloro-5-Fluoro-1H-Indole Derivatives as Potential Therapeutic Agents

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities. The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles. The this compound core, in particular, represents a promising but underexplored scaffold for generating novel derivatives aimed at critical therapeutic targets, especially in oncology. Indole derivatives have shown remarkable efficacy as inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[1]

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a strategic, field-proven workflow that moves logically from broad initial screening to specific target validation and mechanism of action studies. We will explore the causality behind experimental choices, ensuring that each step provides robust, interpretable data to guide the progression of promising lead compounds.

A Strategic Workflow for In Vitro Evaluation

A successful in vitro testing cascade functions as a funnel, efficiently filtering a library of synthesized compounds to identify those with the highest potential for further development. This structured approach conserves resources by eliminating inactive or overly toxic compounds early, while focusing intensive efforts on the most promising candidates. The workflow begins with broad assessments of cellular impact and progressively narrows down to specific molecular interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Compound_Library Compound Library (this compound Derivatives) Cytotoxicity_Screen Cellular Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Library->Cytotoxicity_Screen Test across cancer cell lines Hit_Identification Identify 'Hits' (Compounds with IC50 < 10 µM) Cytotoxicity_Screen->Hit_Identification Analyze dose-response curves Target_Assay Target-Based Assay (e.g., Kinase Inhibition Assay) Hit_Identification->Target_Assay Validate on-target activity Selectivity_Panel Kinase Selectivity Panel (Assess off-target effects) Target_Assay->Selectivity_Panel Confirm specificity SAR_Development Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Development Relate structure to potency & selectivity Cellular_MoA Cellular MoA Assays (Apoptosis, Cell Cycle) SAR_Development->Cellular_MoA Investigate cellular phenotype Pathway_Analysis Target Pathway Analysis (e.g., Western Blot) Cellular_MoA->Pathway_Analysis Confirm target engagement in cells Lead_Candidate Lead Candidate for In Vivo Studies Pathway_Analysis->Lead_Candidate

Caption: A strategic workflow for in vitro evaluation of novel compounds.

Phase 1: Primary Screening - Assessing General Cytotoxicity

The first critical step is to determine whether the synthesized derivatives have any biological effect on cancer cells. A cytotoxicity assay measures the concentration at which a compound reduces the viability of a cell population by 50% (the IC50 value). A potent compound will have a low IC50 value. It is crucial to screen against a panel of cell lines from different cancer types (e.g., lung, breast, colon) to identify potential selectivity.

Comparison of Common Cell Viability Assays

Several assays can be used to measure cell viability, each with its own principle, advantages, and disadvantages. The choice of assay depends on the specific research question, available equipment, and cell type.

AssayPrincipleEndpointProsCons
MTT Mitochondrial reductases in viable cells convert yellow tetrazolium salt (MTT) to purple formazan crystals.ColorimetricCost-effective, well-established.[2][3]Requires a solubilization step; formazan crystals can be insoluble; potential interference from reducing compounds.
XTT/MTS Similar to MTT, but produces a water-soluble formazan product.ColorimetricNo solubilization step, higher throughput than MTT.More expensive than MTT; can be sensitive to culture medium pH.
CellTiter-Glo® Measures ATP levels, which correlate with the number of metabolically active cells.LuminescentHigh sensitivity, rapid, fewer steps, suitable for high-throughput screening (HTS).More expensive; signal can be affected by compounds that interfere with luciferase.
Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for determining the cytotoxic effects of this compound derivatives on an adherent cancer cell line (e.g., A549 human lung carcinoma).

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade) for solubilization

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. A typical concentration range would be 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compounds. Incubate for 48-72 hours. Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C. Causality: Only metabolically active cells with functional mitochondria can reduce the MTT reagent to formazan, making this a direct measure of viability.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Phase 2: Target-Oriented Assays - A Kinase Inhibition Case Study

Many indole derivatives exert their anticancer effects by inhibiting protein kinases.[1] If a primary screen identifies potent cytotoxic compounds, the next logical step is to determine if they act on a specific, cancer-relevant kinase target (e.g., VEGFR-2, EGFR, CDK2).

G cluster_0 Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Downstream Signaling Cascade RAF RAF RAS->RAF Downstream Signaling Cascade MEK MEK RAF->MEK Downstream Signaling Cascade ERK ERK MEK->ERK Downstream Signaling Cascade Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->P_EGFR Blocks ATP binding site

Caption: Simplified kinase signaling pathway and point of inhibition.

Biochemical kinase assays directly measure a compound's ability to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and widely used. They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.

Generalized Protocol: ADP-Glo™ Kinase Assay

Principle: This assay is performed in two steps. First, the kinase reaction occurs, where the kinase uses ATP to phosphorylate a substrate, producing ADP. Second, the reaction is stopped, and the remaining ATP is depleted. Finally, a reagent is added to convert the ADP back to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., VEGFR-2), its specific substrate, and ATP at a concentration near its Km value.

  • Compound Addition: Add the this compound derivatives at various concentrations (e.g., 0.1 nM to 10 µM). Include a "no inhibitor" control for 100% activity and a "no enzyme" control for 0% activity.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for kinase inhibition.

Comparative Analysis: Structure-Activity Relationships (SAR)

The ultimate goal of this testing cascade is to establish a Structure-Activity Relationship (SAR). By comparing the IC50 values of different derivatives, researchers can understand how modifications to the this compound scaffold affect cytotoxicity and target-specific activity.

Hypothetical Data for a Series of Derivatives:

Let's assume we synthesized three derivatives by modifying the R-group at the N1 position of the indole ring.

Compound IDN1-Substituent (R)Cytotoxicity IC50 (A549 cells, µM)Kinase Inhibition IC50 (VEGFR-2, µM)Selectivity Index (Cytotoxicity/Kinase)
CF-001 -H8.51.27.1
CF-002 -CH3 (Methyl)4.20.58.4
CF-003 -CH2CH2OH (Hydroxyethyl)> 5025.6~2

Interpretation and Insights:

  • CF-001 shows moderate cytotoxicity and good kinase inhibition, serving as a baseline.

  • CF-002 , with the addition of a small, lipophilic methyl group, shows a significant improvement in both cellular potency and target inhibition. This suggests the binding pocket of VEGFR-2 may have a hydrophobic region that favorably interacts with the methyl group.

  • CF-003 , with a larger, polar hydroxyethyl group, shows a dramatic loss of activity. This indicates that bulkiness and/or polarity at the N1 position are detrimental to binding with VEGFR-2 and subsequent cellular activity.

  • The Selectivity Index provides a rough measure of on-target effect. A higher index (like for CF-001 and CF-002) suggests that the compound's cytotoxicity is likely driven by its inhibition of the target kinase, whereas a low index might indicate off-target toxicity.

Conclusion

The in vitro evaluation of novel this compound derivatives requires a systematic and logical approach. By employing a strategic funnel that begins with broad cytotoxicity screening and progresses to specific target-based assays, researchers can efficiently identify promising lead candidates. The key to success lies not just in performing the assays, but in understanding the causality behind each protocol and meticulously analyzing the comparative data to build a robust structure-activity relationship. This guide provides the foundational workflows and expert rationale necessary to unlock the therapeutic potential of this promising chemical scaffold.

References

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 4-chloro-5-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the discovery of novel anticancer therapeutics, the indole scaffold represents a privileged structure with significant potential. Specifically, halogenated indoles, such as derivatives of 4-chloro-5-fluoro-1H-indole, have demonstrated potent cytotoxic activities.[1][2] The critical next step after synthesis is the accurate and insightful assessment of their cytotoxic effects. This guide provides an in-depth comparison of key cytotoxicity assays, offering the rationale behind experimental choices to empower you in selecting the most appropriate methods for your research.

The First Line of Inquiry: Choosing the Right Cytotoxicity Assay

The initial screening of novel compounds requires a robust, reproducible, and informative assay. The choice of assay is not trivial; it dictates the nature of the data obtained and can offer preliminary insights into the compound's mechanism of action. The most common assays fall into three main categories: metabolic activity assays, membrane integrity assays, and apoptosis assays.

Comparative Analysis of Key Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantagesBest For
MTT/MTS Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[3]Well-established, cost-effective, high-throughput.Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. Indirect measure of cell viability.Initial high-throughput screening to determine IC50 values and assess overall cytostatic/cytotoxic effects.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.Direct measure of cytotoxicity (cell death), non-lytic, can be multiplexed with other assays.Less sensitive for early apoptotic events where membrane integrity is initially maintained.Assessing compound-induced necrosis or late-stage apoptosis.
Caspase-3/7 Assay Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a luminogenic or fluorogenic substrate.[4][5]Highly specific for apoptosis, very sensitive, suitable for high-throughput screening.May miss non-apoptotic cell death mechanisms. Transient signal.Determining if the primary mode of cell death is apoptosis and for mechanistic studies.

Delving Deeper: Causality Behind Experimental Choices

The selection of an appropriate cytotoxicity assay for this compound derivatives should be guided by a clear understanding of their potential mechanisms of action. Indole compounds are known to induce apoptosis through various signaling pathways, making apoptosis-specific assays particularly relevant.[3]

Rationale for a Multi-Assay Approach

A single assay provides only one dimension of a compound's cytotoxic profile. A more comprehensive understanding is achieved by employing a combination of assays. For instance, an initial screen with an MTT assay can quickly identify potent compounds and establish a dose-response curve. Subsequent testing with an LDH assay can differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). Finally, a caspase-3/7 assay can confirm if the observed cytotoxicity is mediated by apoptosis. This tiered approach provides a more complete picture of the compound's biological activity.

Experimental Protocols: A Self-Validating System

The trustworthiness of your results hinges on the meticulous execution of well-validated protocols. Below are detailed, step-by-step methodologies for the recommended assays.

MTT Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.[3][6]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Release Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Maximum LDH Release Control: One hour before the end of the incubation, add lysis buffer to the maximum LDH release control wells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.

Caspase-Glo® 3/7 Assay Protocol

This protocol utilizes a luminescent assay to measure caspase-3 and -7 activity.[1][4][5]

Materials:

  • 96-well white-walled plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into a 96-well white-walled plate and treat with the compound as described in the MTT assay protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired time to induce apoptosis (typically 6-24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7] Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the vehicle control.

Visualizing the Workflow and Underlying Biology

To further clarify the experimental processes and the biological pathways being investigated, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation start Synthesized 4-chloro-5-fluoro- 1H-indole Derivatives mtt MTT/MTS Assay (Metabolic Activity) start->mtt Dose-response treatment ic50 Determine IC50 Values mtt->ic50 ldh LDH Release Assay (Membrane Integrity) ic50->ldh Confirm Cytotoxicity caspase Caspase-3/7 Assay (Apoptosis) ic50->caspase Investigate Apoptosis data Comparative Analysis of IC50 & Mechanistic Data ldh->data caspase->data conclusion Identify Lead Compounds and Characterize Cytotoxic Profile data->conclusion

Caption: A typical workflow for evaluating the cytotoxicity of novel compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway compound 4-chloro-5-fluoro- 1H-indole Derivative bcl2 Bcl-2 family (e.g., Bax, Bak) compound->bcl2 Induces pro-apoptotic or inhibits anti-apoptotic proteins mito Mitochondria bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procas9 Pro-caspase-9 cas9 Caspase-9 (Initiator) procas9->cas9 activated by apoptosome procas37 Pro-caspase-3/7 cas9->procas37 activates cas37 Caspase-3/7 (Executioner) procas37->cas37 cleavage apoptosis Apoptosis (Cell Death) cas37->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.[8]

Concluding Remarks

The robust evaluation of novel this compound derivatives requires a thoughtful and multi-faceted approach to cytotoxicity testing. By moving beyond a single-assay mindset and embracing a strategy that combines metabolic, membrane integrity, and apoptosis-specific assays, researchers can gain a deeper and more nuanced understanding of their compounds' biological effects. This comprehensive approach not only provides reliable data for lead optimization but also lays the groundwork for more detailed mechanistic studies, ultimately accelerating the journey from compound synthesis to potential clinical application.

References

A Comparative Guide to the Synthesis of Substituted Indoles: Classical Routes vs. Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] Its presence in the essential amino acid tryptophan makes it fundamental to biology, while its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-migraine properties.[3][6][7] Consequently, the development of efficient and versatile synthetic methods for accessing substituted indoles remains a cornerstone of modern organic and medicinal chemistry.[3][4][8]

This guide provides a comparative analysis of seminal, time-honored indole syntheses alongside powerful, modern transition-metal-catalyzed strategies. We will delve into the mechanistic underpinnings of each route, objectively evaluate their performance based on substrate scope, functional group tolerance, and reaction conditions, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecule.

Part 1: Classical Indole Syntheses

The classical methods for indole synthesis, developed in the late 19th and early 20th centuries, are foundational to heterocyclic chemistry. While often requiring harsh conditions, their use of readily available starting materials ensures their continued relevance.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[7][9]

Reaction Mechanism

The Fischer synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: Reversible condensation of a phenylhydrazine and a carbonyl compound.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [10][10]-Sigmatropic Rearrangement: This is the key C-C bond-forming step. After protonation of the enamine, a concerted rearrangement (a 3,4-diaza-Cope rearrangement) occurs.[7]

  • Aromatization & Cyclization: The resulting diimine intermediate loses a proton to form a stable aromatic amine, which then undergoes intramolecular nucleophilic attack on the imine to form a five-membered ring (an aminal).

  • Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia to generate the final, energetically favorable aromatic indole.[7]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4 & 5: Cyclization & Elimination Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Arylhydrazone Start->Hydrazone H⁺ Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Diimine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Intramolecular Attack Indole Substituted Indole Aminal->Indole -NH₃

Mechanism of the Fischer Indole Synthesis.

Advantages and Limitations

  • Advantages: The primary advantage lies in the wide availability and low cost of the starting materials (phenylhydrazines and carbonyl compounds).[9] The reaction can often be performed as a one-pot procedure without isolating the intermediate hydrazone.[6][9]

  • Limitations: The reaction typically requires harsh acidic conditions (e.g., ZnCl₂, polyphosphoric acid) and high temperatures, which limits its compatibility with sensitive functional groups.[9][11] The synthesis of the parent, unsubstituted indole from acetaldehyde is not successful.[6][9] Furthermore, unsymmetrical ketones can lead to mixtures of regioisomeric products.[11] Computational studies have shown that certain electron-donating substituents can cause the reaction to fail by favoring N-N bond cleavage over the desired rearrangement.[12]

Data Summary: Synthesis of 2-Phenylindole

Catalyst / ReagentSolventTemperature (°C)TimeYield (%)Reference
Zinc chloride (ZnCl₂)None (neat)1706 min72-80[8]
Polyphosphoric acidNone (neat)100-1501-2 h~75[6]
Boron trifluoride (BF₃)Acetic AcidReflux1 h~70[7]

Experimental Protocol: Synthesis of 2-Phenylindole [8]

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour to form the phenylhydrazone.

  • The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The crude hydrazone is collected by filtration.

  • Anhydrous, powdered zinc chloride (120 g) is melted in a porcelain dish over a free flame. The crude hydrazone (40 g) is added in small portions with stirring.

  • The temperature is raised to 170 °C, at which point a vigorous reaction occurs with the evolution of ammonia. The temperature is maintained for 5-6 minutes.

  • After cooling, the solidified mass is treated with 100 mL of water and 25 mL of concentrated hydrochloric acid.

  • The crude 2-phenylindole is collected, washed with water, and recrystallized from ethanol to yield the pure product (Yield: 72-80%).

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a method for producing 2-aryl-indoles from the reaction of an α-halo-acetophenone with an excess of an aniline.[13][14] Despite its long history, it has been used less frequently than the Fischer synthesis due to historically poor yields and harsh conditions.[13]

Reaction Mechanism

The reaction begins with the alkylation of two molecules of aniline by the α-bromo-acetophenone to form a key diamino-ketone intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization, followed by aromatization via the elimination of an aniline molecule, to furnish the final 2-aryl-indole product.[13][14][15]

Bischler_Mohlau_Synthesis cluster_start Step 1: Double Alkylation cluster_cyclize Step 2: Cyclization & Aromatization Start α-Bromo-acetophenone + 2 eq. Aniline Intermediate4 Diamino-ketone Intermediate Start->Intermediate4 Heat Intermediate5 Cyclized Intermediate Intermediate4->Intermediate5 Electrophilic Cyclization Indole 2-Aryl-indole Intermediate5->Indole Aromatization (- Aniline)

Mechanism of the Bischler-Möhlau Synthesis.

Advantages and Limitations

  • Advantages: Directly produces valuable 2-aryl-indole structures.

  • Limitations: Historically plagued by harsh conditions (high temperatures), low yields, and unpredictable regiochemistry with substituted anilines.[13][15] The requirement for a large excess of aniline can complicate purification.

  • Modern Improvements: Recent advancements have significantly improved the practicality of this method. The use of a catalytic amount of lithium bromide or the application of microwave irradiation can lead to dramatically improved yields and shorter reaction times under solvent-free conditions.[8][13][14]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [8]

  • A 2:1 mixture of aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) is prepared in a reaction vessel.

  • The mixture is subjected to microwave irradiation at 540 W for 45-60 seconds.

  • After cooling, the reaction mixture is purified by column chromatography on silica gel.

  • This one-pot variation leads to improved yields of 52-75%, demonstrating a significant enhancement over classical heating methods.

The Reissert Indole Synthesis

The Reissert synthesis is a two-step method that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate to form an indole-2-carboxylic acid.[4][16][17] This product can then be decarboxylated by heating to yield the corresponding indole.[8][16]

Reaction Mechanism

The first step is a base-catalyzed Claisen condensation where the acidic methyl group of o-nitrotoluene attacks diethyl oxalate. The resulting ethyl o-nitrophenylpyruvate is then subjected to reduction (e.g., with zinc in acetic acid or catalytic hydrogenation). The nitro group is reduced to an amine, which spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[8][17]

Reissert_Indole_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Pyruvate Ethyl o-nitrophenylpyruvate Start->Pyruvate Base (e.g., KOEt) IndoleAcid Indole-2-carboxylic acid Pyruvate->IndoleAcid Reductive Cyclization (e.g., Zn/AcOH) Indole Substituted Indole IndoleAcid->Indole Heat (-CO₂)

Workflow of the Reissert Indole Synthesis.

Advantages and Limitations

  • Advantages: Utilizes simple and readily available starting materials. It is a reliable method for preparing indoles with a carboxylic acid group at the 2-position, which is a valuable handle for further functionalization.

  • Limitations: It is a multi-step synthesis. The initial condensation requires a strong base, and the reduction step can sometimes lead to side products.[16]

Experimental Protocol: Synthesis of Indole-2-carboxylic acid [8]

  • Step 1 (Condensation): o-Nitrotoluene is condensed with diethyl oxalate in the presence of potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.

  • Step 2 (Reductive Cyclization): The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which spontaneously cyclizes.

  • Upon workup, indole-2-carboxylic acid is isolated as the product.

  • Step 3 (Optional Decarboxylation): The indole-2-carboxylic acid can be heated above its melting point to induce decarboxylation and yield the parent indole.

Part 2: Modern Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, superior functional group tolerance, and access to a broader range of substitution patterns compared to classical methods.[5][18] Palladium-catalyzed reactions are particularly prominent.

The Larock Indole Synthesis

Developed by Richard Larock in 1991, this powerful heteroannulation reaction constructs 2,3-disubstituted indoles from an o-haloaniline (typically iodo or bromo) and a disubstituted alkyne, catalyzed by a palladium(0) species.[10][19][20]

Reaction Mechanism

The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the o-haloaniline to form an arylpalladium(II) complex.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the Pd(II) center and subsequently undergoes migratory insertion into the aryl-palladium bond.

  • Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium center, forming a six-membered palladacycle.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole C2-N bond, yielding the product.[19]

Larock_Indole_Synthesis Pd0 Pd(0) ArPdX ArPd(II)X Pd0->ArPdX Oxidative Addition (o-Haloaniline) AlkyneComplex Alkyne-Pd Complex ArPdX->AlkyneComplex Alkyne Coordination VinylPd Vinyl-Pd Intermediate AlkyneComplex->VinylPd Migratory Insertion Palladacycle Palladacycle VinylPd->Palladacycle N-Attack (Cyclization) Palladacycle->Pd0 Reductive Elimination Indole Indole Palladacycle->Indole

Catalytic Cycle of the Larock Indole Synthesis.

Advantages and Scope

The Larock synthesis is exceptionally versatile, tolerating a wide variety of functional groups on both the aniline and alkyne coupling partners.[10][19] This has made it a valuable tool in complex molecule and natural product synthesis, such as in the preparation of unnatural tryptophans and anti-migraine drugs.[19][21] Yields are often high, and the reaction proceeds under relatively mild conditions compared to classical methods.[10]

Data Summary: Representative Larock Conditions

Palladium SourceLigandBaseSolventTemp (°C)Reference
Pd(OAc)₂PPh₃K₂CO₃ / LiClDMF100[19]
Pd[P(o-tol)₃]₂-Na₂CO₃DMA110[21]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane60-110[10]
NHC-Pd Complex-K₃PO₄DMF100[22]

Experimental Protocol: General Procedure for Larock Indolization [21]

  • To an oven-dried reaction vessel is added the o-bromoaniline (1.0 equiv), the alkyne (1.2 equiv), sodium carbonate (Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., 25 mol% Pd[P(o-tol)₃]₂).

  • The vessel is sealed, evacuated, and backfilled with argon.

  • Anhydrous, degassed solvent (e.g., N,N-dimethylacetamide, DMA) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the required time (e.g., 24 h).

  • After cooling to room temperature, the reaction is diluted with a suitable solvent (e.g., ethyl acetate), filtered through celite, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Indole Synthesis via Cross-Coupling and Cyclization Strategies

Several modern indole syntheses rely on a two-stage strategy: a palladium-catalyzed cross-coupling reaction to assemble a key precursor, followed by an intramolecular cyclization to form the indole ring. This approach is modular and highly adaptable.

Cross_Coupling_Workflow Start o-Haloaniline Derivative Coupling Pd-Catalyzed Cross-Coupling (Heck, Sonogashira, etc.) Start->Coupling Intermediate Cyclization Precursor Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Indole Substituted Indole Cyclization->Indole

General workflow for indole synthesis via cross-coupling.
  • Intramolecular Heck Reaction: This method involves the palladium-catalyzed cyclization of o-halo-N-allylanilines. The reaction forms the indole C2-C3 bond and is effective for producing 3-substituted indoles.[23][24] Recent protocols have been developed using in situ generated palladium nanoparticles in green solvents like PEG-400.[23]

  • Sonogashira Coupling-Cyclization: A powerful domino process where an o-haloaniline is first coupled with a terminal alkyne (Sonogashira coupling). The resulting o-alkynyl-aniline intermediate then undergoes an intramolecular cyclization to form the 2- or 2,3-substituted indole.[25][26] This can be performed as a one-pot, three-component reaction, making it highly efficient.[25][27]

  • Buchwald-Hartwig Amination: While primarily known for intermolecular C-N bond formation, this reaction can be adapted for indole synthesis.[28] One approach involves the intramolecular amination of an o-halo-styrene derivative to form the indole N-C2 bond. Alternatively, the Buchwald group developed a modification of the Fischer synthesis where aryl bromides are coupled with hydrazones to form the necessary intermediates under milder conditions than classical methods.[7][29]

Data Summary: Comparison of Cross-Coupling Strategies

MethodKey TransformationCommon SubstratesKey Advantages
Heck Intramolecular C-C bond formationo-Halo-N-allylanilinesGood for 3-substituted indoles; tolerant of various groups on the allyl chain.
Sonogashira C-C coupling then C-N cyclizationo-Haloanilines, Terminal AlkynesHighly efficient domino/one-pot processes; excellent for 2- and 2,3-substituted indoles.[25][26]
Buchwald-Hartwig Intramolecular C-N bond formationo-Halo-styrenes, Aryl Bromides + HydrazonesMilder alternative to classical methods; broad ligand/catalyst systems available.[28][30]

Experimental Protocol: One-Pot Sonogashira Coupling/Cyclization [25]

  • To a solution of N-protected o-iodoaniline (1.0 equiv) and a terminal alkyne (1.1 equiv) in DMF are added K₂CO₃ (2.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • The mixture is stirred at 60 °C under an inert atmosphere until the starting materials are consumed (as monitored by TLC).

  • The reaction is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The residue is purified by column chromatography to yield the 2,3-disubstituted indole. This one-pot process avoids the isolation of the alkynylaniline intermediate, enhancing efficiency.[25]

Part 3: Comparative Analysis and Guide to Method Selection

Choosing the appropriate synthetic route depends critically on the specific substitution pattern of the target indole, the presence of other functional groups, and considerations of scale and cost.

Master Comparison Table of Indole Syntheses

MethodStarting MaterialsConditionsRegioselectivityFunctional Group ToleranceKey AdvantagesMajor Drawbacks
Fischer Phenylhydrazines, Ketones/AldehydesHarsh (Strong Acid, Heat)Can be poor with unsymmetrical ketonesPoorInexpensive, scalable, one-potLimited scope, harsh conditions, side reactions.[9][11]
Bischler-Möhlau α-Halo-ketones, AnilinesHarsh (Heat), MW improvesGood (2-Aryl-indoles)Poor (Classical), Moderate (MW)Direct route to 2-aryl-indolesLow yields and excess aniline needed (classical).[13][15]
Reissert o-Nitrotoluenes, Diethyl OxalateStrong Base, then ReductionExcellent (Indole-2-COOH)ModerateAccess to 2-carboxyindolesMulti-step process.
Larock o-Haloanilines, AlkynesMild (Pd catalyst, Base, 60-110°C)Generally highExcellentHighly versatile, broad scope, good yields.[10][19]Cost of catalyst/ligands, removal of metal traces.
Heck (Intramol.) o-Halo-N-allylanilinesMild (Pd catalyst, Base, 50-90°C)Excellent (3-Substituted)Very GoodModular, good for complex 3-substituentsPrecursor synthesis required.
Sonogashira o-Haloanilines, AlkynesMild (Pd/Cu catalyst, Base, RT-60°C)Excellent (2- and 2,3-Substituted)ExcellentDomino/one-pot potential is very high.[25]Requires terminal alkynes, catalyst cost.

How to Choose Your Synthetic Route

  • For large-scale, simple indoles with robust functionality: The Fischer Indole Synthesis remains a workhorse due to its low cost and scalability.

  • For direct access to 2-aryl-indoles: An improved, microwave-assisted Bischler-Möhlau protocol can be effective.

  • When an indole-2-carboxylic acid is the target: The Reissert Synthesis is a reliable and specific choice.

  • For complex, highly functionalized 2,3-disubstituted indoles: The Larock Indole Synthesis offers unparalleled versatility and functional group tolerance.

  • For modular synthesis of 3-substituted or 2-substituted indoles: Strategies based on intramolecular Heck or Sonogashira coupling-cyclization provide excellent control and flexibility, especially in a drug discovery context where library synthesis is desired.

References

Validating the Mechanism of Action for 4-Chloro-5-Fluoro-1H-Indole Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloro-5-fluoro-1H-indole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors.[1][2] Its unique electronic and steric properties often facilitate high-affinity interactions within the ATP-binding pocket of various kinases, making it a cornerstone for targeted therapies in oncology and beyond.[3][4] However, synthesizing a potent compound is merely the first step. Rigorous validation of its mechanism of action (MoA) is paramount to ensure it exerts its therapeutic effect through the intended biological target, a critical step for successful drug development.[5]

This guide provides an in-depth, experience-driven framework for researchers to meticulously validate the MoA of novel this compound based drug candidates. We will move beyond a simple checklist of experiments, focusing instead on the strategic integration of biochemical, cellular, and structural methods to build an irrefutable, multi-faceted case for a compound's intended function. We will compare these methodologies and present data in the context of a hypothetical lead compound, "CFI-2026," a putative inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1).

The Validation Gauntlet: A Multi-Pillar Approach

Pillar 1: Biochemical Validation - Does the Drug Bind and Inhibit the Target?

The foundational question is whether the compound directly interacts with and inhibits the activity of the purified target protein. These assays are performed in clean, reconstituted systems, providing the clearest initial picture of potency and selectivity, free from the complexities of a cellular environment.[6]

The first step is to quantify the compound's ability to inhibit the target enzyme's catalytic function.[7] Luminescence-based assays that measure ATP consumption, such as ADP-Glo™, are industry-standard for their high sensitivity and throughput.[8][9]

Causality: Measuring the reduction in kinase activity as a function of inhibitor concentration allows us to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). To ensure the compound is not a promiscuous inhibitor, it is crucial to screen it against a panel of related and unrelated kinases. High selectivity is a hallmark of a promising drug candidate.[9]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Reconstitute recombinant human MEK1 kinase, its substrate (e.g., inactive ERK2), and ATP to optimal concentrations determined empirically. Prepare a 10-point serial dilution of CFI-2026 in 1% DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate mix to 2.5 µL of the CFI-2026 dilution series. Pre-incubate for 15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP solution (at the known Km concentration for MEK1). Incubate for 2 hours at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus, the kinase activity.

Data Presentation: Kinase Selectivity Profile of CFI-2026

Kinase TargetIC50 (nM)Fold Selectivity vs. MEK1
MEK1 (Target) 5.2 1
MEK225.85
MKK4> 10,000> 1,923
BRAF> 10,000> 1,923
SRC> 10,000> 1,923
ABL> 10,000> 1,923

This table clearly demonstrates that CFI-2026 is a potent and highly selective inhibitor of MEK1 in a biochemical context.

While an activity assay shows inhibition, it doesn't directly measure the physical binding event. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a drug to its target.[10][11][12]

Causality: SPR validates that the observed inhibition is due to a direct, physical interaction. The kinetic parameters it provides—specifically the dissociation rate or "off-rate"—can be critical predictors of in vivo efficacy. A slow off-rate often translates to a more durable pharmacological effect.[13] Comparing the binding affinity of your lead compound to an alternative, such as a known pan-kinase inhibitor like Staurosporine, provides essential context.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize purified recombinant MEK1 protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Flow a series of precise concentrations of CFI-2026 in solution over the chip surface. A reference flow cell without the protein is used for background subtraction.

  • Data Collection: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of CFI-2026 binding to the immobilized MEK1. This generates a sensorgram showing the association phase during injection and the dissociation phase during a subsequent buffer flow.[12]

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Comparative Binding Kinetics

CompoundTargetka (1/Ms)kd (1/s)KD (nM)
CFI-2026 MEK11.2 x 10⁵8.4 x 10⁻⁴7.0
StaurosporineMEK13.5 x 10⁵5.1 x 10⁻²145

This SPR data confirms a high-affinity, direct binding interaction between CFI-2026 and MEK1, with a significantly slower off-rate (kd) and higher affinity (lower KD) compared to the non-selective inhibitor Staurosporine.

Pillar 2: Cellular Validation - Does the Drug Work in a Biological System?

Positive biochemical data is essential but insufficient. A drug must be able to cross the cell membrane, engage its target in the crowded cytoplasm, and modulate the intended signaling pathway to be effective.[6] Cell-based assays are therefore the critical next step to bridge the gap between biochemistry and physiology.[14]

We must verify that CFI-2026 can bind to MEK1 within an intact cell. Assays like the NanoBRET™ Target Engagement Assay are designed for this purpose, measuring the proximity of a drug to a target protein in real-time.[6]

Causality: This experiment provides direct evidence of target binding in a physiological environment, accounting for factors like cell permeability and efflux. A strong correlation between biochemical affinity and cellular target engagement is a powerful indicator that the compound is behaving as expected.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Create a stable cell line (e.g., HEK293) that expresses MEK1 fused to a NanoLuc® luciferase enzyme.

  • Cell Treatment: Plate the cells and treat them with a range of CFI-2026 concentrations, along with a cell-permeable fluorescent tracer that also binds to the MEK1 active site.

  • BRET Measurement: Add the NanoLuc® substrate. If the tracer is bound to the MEK1-NanoLuc® fusion, the energy from the luciferase reaction will be transferred to the tracer, which then emits light at a specific wavelength (Bioluminescence Resonance Energy Transfer).

  • Competitive Displacement: CFI-2026 will compete with the tracer for binding to MEK1. As the concentration of CFI-2026 increases, it displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the CFI-2026 concentration to determine the cellular IC50 value for target engagement.

Inhibiting MEK1 should lead to a measurable decrease in the phosphorylation of its direct substrate, ERK1/2. This confirms that target engagement translates into functional pathway inhibition.[15][16]

Causality: This is the ultimate proof of a functional MoA in a cellular context. It connects the drug binding event to the desired biological consequence. Observing a dose-dependent decrease in p-ERK levels that correlates with the cellular target engagement IC50 provides strong evidence for on-target activity.

dot

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response RAS RAS-GTP RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates (p-ERK) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Drives Inhibitor CFI-2026 Inhibitor->MEK1 Inhibits

Caption: MAPK signaling pathway showing inhibition by CFI-2026.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., A375, which has a BRAF mutation leading to constitutive MEK activation). Treat cells with a serum-free medium to reduce basal signaling, then stimulate with a growth factor (e.g., EGF) in the presence of varying concentrations of CFI-2026 for 30 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensity and normalize the p-ERK signal to the t-ERK signal. Plot the normalized p-ERK levels against the drug concentration to calculate the cellular IC50 for pathway inhibition.

Pillar 3: Structural Validation - How Does the Drug Bind?

The final pillar provides atomic-level detail of the drug-target interaction. X-ray crystallography is the gold standard for visualizing precisely how a compound docks into the active site of its target protein.[17][18][19]

Causality: A co-crystal structure provides irrefutable proof of direct binding and reveals the specific amino acid residues involved in the interaction.[20] This information is invaluable for explaining the observed potency and selectivity and provides a rational basis for future structure-activity relationship (SAR) studies to further optimize the compound.[21]

dot

Crystallography_Workflow cluster_workflow X-Ray Crystallography Workflow step1 Step 1 Express & Purify Target Protein (MEK1) step2 Step 2 Co-crystallize MEK1 with CFI-2026 step1->step2 step3 Step 3 X-ray Diffraction Data Collection step2->step3 step4 Step 4 Structure Determination & Refinement step3->step4 step5 Step 5 Binding Mode Analysis step4->step5

Caption: Workflow for X-ray co-crystallography.

Experimental Protocol: X-ray Co-crystallography

  • Protein Preparation: Express and purify high-quality, crystallizable recombinant MEK1 protein.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to find those that produce well-ordered crystals of MEK1 in complex with CFI-2026. This is often the most challenging step.

  • Data Collection: Expose the co-crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays into a specific pattern that is recorded by a detector.

  • Structure Solution: Process the diffraction data to calculate an electron density map of the protein-ligand complex.

  • Model Building and Refinement: Build an atomic model of the MEK1-CFI-2026 complex into the electron density map and refine it to achieve the best possible fit with the experimental data.[17]

  • Analysis: Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and other contacts between CFI-2026 and the amino acid residues of the MEK1 active site.

Conclusion

Validating the mechanism of action for a novel this compound based drug like CFI-2026 is a comprehensive undertaking that requires a synergistic application of diverse experimental techniques. By systematically demonstrating potent and selective biochemical inhibition, confirming direct target engagement and functional pathway modulation in living cells, and finally, visualizing the atomic-level interactions through structural biology, researchers can build a compelling and irrefutable case for their compound's MoA. This rigorous, multi-faceted approach is not merely an academic exercise; it is the bedrock upon which successful, targeted therapies are built, ensuring that promising molecules have the highest probability of translating into effective medicines.

References

"head-to-head comparison of kinase inhibitors with and without the 4-chloro-5-fluoro-indole moiety"

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Kinase Inhibitors: A Guide to Scaffolds Targeting VEGFR

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors: Tivozanib and Axitinib. While the initial focus was to compare inhibitors based on the presence or absence of a specific 4-chloro-5-fluoro-indole moiety, a direct, well-documented comparator pair proved elusive in existing literature. Therefore, this guide pivots to a more broadly relevant and clinically significant comparison: evaluating two distinct and highly successful chemical scaffolds—Tivozanib's quinoline urea structure and Axitinib's indazole core—that target the same critical kinase family.

This guide summarizes key performance data, outlines detailed experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways and workflows to support informed decisions in oncology research and drug discovery.

Introduction to VEGFR Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with the necessary oxygen and nutrients to proliferate and metastasize.[1] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs), which are receptor tyrosine kinases (RTKs). When a VEGF ligand binds to its receptor, the receptor dimerizes and auto-phosphorylates, activating a cascade of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt/mTOR pathways.[2][3][4] These pathways ultimately promote endothelial cell proliferation, migration, and survival.[5]

Inhibiting this signaling cascade is a validated therapeutic strategy in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFRs effectively block receptor phosphorylation and shut down the pro-angiogenic signaling.[1][3] This guide provides a head-to-head comparison of two such inhibitors, Tivozanib and Axitinib, which are both approved for the treatment of advanced renal cell carcinoma (RCC) but possess different chemical structures.[6][7]

The Inhibitors: Structure and Mechanism of Action

Tivozanib and Axitinib are both potent, selective, second-generation TKIs that target VEGFR-1, -2, and -3.[6][7][8] Their primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of VEGFRs, which prevents receptor phosphorylation and activation.[1][3]

  • Tivozanib (Fotivda®) is a quinoline urea derivative.[6]

  • Axitinib (Inlyta®) is an indazole derivative.[7][9]

Despite targeting the same receptors, their distinct molecular structures influence their binding affinity, selectivity profile, and ultimately, their clinical activity.

VEGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the VEGFR signaling cascade and the critical step at which Tivozanib and Axitinib exert their inhibitory effects.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR Monomer VEGF->VEGFR Binding VEGFR_dimer VEGFR Dimer (Inactive) VEGFR->VEGFR_dimer Dimerization P_VEGFR Autophosphorylation (Active Receptor) VEGFR_dimer->P_VEGFR ATP ATP ATP->P_VEGFR Phosphorylation ADP ADP P_VEGFR->ADP Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) P_VEGFR->Downstream Activation Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor Tivozanib / Axitinib Inhibitor->P_VEGFR Inhibition of Autophosphorylation

Caption: VEGFR signaling pathway and TKI inhibition point.

Head-to-Head Comparison: Biochemical Potency and Selectivity

The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for Tivozanib and Axitinib against VEGFRs and other related kinases.

Target KinaseTivozanib IC50 (nM)Axitinib IC50 (nM)
VEGFR-1 0.21[10]0.1[7]
VEGFR-2 0.16[10]0.2[7]
VEGFR-3 0.24[10]0.1 - 0.3[7]
PDGFRβ ~2.4 (10-fold > VEGFR-2)[11]>1.6 (Potent)
c-Kit ~2.4 (10-fold > VEGFR-2)[11]1.7

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented is a consolidation from multiple sources for comparative purposes.

Field-Proven Insights: Both Tivozanib and Axitinib are highly potent inhibitors of all three VEGFRs, with IC50 values in the sub-nanomolar range.[7][10] This high potency is crucial for achieving therapeutic efficacy at tolerable doses. Tivozanib is noted for its high selectivity for VEGFRs, with approximately 10-fold less potency against related kinases like PDGFR and c-Kit.[11] Axitinib is also highly selective but retains potent activity against PDGFR and c-Kit.[7][12] This broader spectrum of activity may contribute to different efficacy and side-effect profiles. For instance, inhibition of PDGFR can contribute to anti-tumor effects but is also associated with certain toxicities.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically determine and compare the IC50 values of different inhibitors, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock solutions of Tivozanib and Axitinib in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white plate, add 2.5 µL of the serially diluted compounds or a DMSO vehicle control to the appropriate wells.

    • Prepare a kinase reaction mixture containing the target kinase (e.g., recombinant human VEGFR-2), its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind.[13]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should be at or near its Km value for the specific kinase to ensure accurate competitive inhibition measurement.

    • Incubate the plate at 30°C for 60 minutes.[13]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each inhibitor.[13]

Comparative Analysis in Cellular Models

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are necessary to assess an inhibitor's performance in a more biologically relevant context. These assays measure the inhibitor's ability to penetrate cell membranes, engage its target, and elicit a functional downstream effect, such as inhibiting cell proliferation or viability.

Cellular Potency Comparison
Cell LineAssay TypeTivozanib IC50 (nM)Axitinib IC50 (µM)
HUVECs Proliferation0.67[14]N/A
GB1B Glioblastoma Viability (7-day)N/A2.21[15]

Field-Proven Insights: Tivozanib demonstrates potent inhibition of VEGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVECs) at sub-nanomolar concentrations, consistent with its biochemical potency.[14] The causality here is direct: by blocking VEGFR-2, Tivozanib prevents the downstream signaling required for these cells to divide. A head-to-head experiment using the same cell line and assay is the only self-validating system to truly compare cellular potency.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture an appropriate cell line (e.g., HUVECs for angiogenesis studies or an RCC cell line like Caki-1) to the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[16]

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Tivozanib and Axitinib in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (or vehicle control).

    • Incubate for a predetermined period (e.g., 48 or 72 hours).[17]

  • MTT Addition and Incubation:

    • Add 10-15 µL of MTT reagent (5 mg/mL in PBS) to each well.[17][18]

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Mix gently on an orbital shaker for 15-60 minutes until the crystals are fully dissolved.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the log of inhibitor concentration to determine the cellular IC50 value.

MTT Assay Workflow Diagram

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with Inhibitor (Tivozanib vs. Axitinib) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for a comparative MTT cell viability assay.

In Vivo Efficacy in Xenograft Models

The ultimate preclinical test of an anti-cancer agent's efficacy is in an in vivo model. Patient-derived or cell line-derived xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for evaluating a drug's ability to inhibit tumor growth in a living system.

Field-Proven Insights: Both Tivozanib and Axitinib have demonstrated significant anti-tumor effects in various xenograft models.[10][12] A crucial clinical dataset comes from the TIVO-3 trial, which evaluated Tivozanib in RCC patients who had progressed after two or three prior systemic therapies, including Axitinib.[20] The trial showed that Tivozanib improved progression-free survival compared to Sorafenib, even in the subgroup of patients who had previously been treated with Axitinib.[21][22][23] This suggests that despite both being potent VEGFR inhibitors, their differential selectivity profiles or other subtle mechanistic differences may allow one to be effective even after resistance to the other has developed.

Experimental Protocol: In Vivo Xenograft Study

This protocol outlines a standard workflow for a head-to-head comparison of Tivozanib and Axitinib in an RCC xenograft model.

Step-by-Step Methodology
  • Animal and Cell Line Preparation:

    • Acquire immunocompromised mice (e.g., athymic nude or NSG mice) and allow them to acclimate for at least one week.[24]

    • Culture a human RCC cell line (e.g., Caki-1 or A-498) and harvest cells during the logarithmic growth phase. Prepare a cell suspension in a suitable medium (e.g., Matrigel/PBS mixture).

  • Tumor Implantation:

    • Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.

    • Monitor the mice regularly for tumor formation.

  • Treatment Phase:

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Tivozanib, Axitinib).

    • Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, daily). Dosing should be based on prior pharmacokinetic and tolerability studies.[14]

    • Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week to monitor efficacy and toxicity.[25]

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.[24]

    • At the end of the study, euthanize the mice and harvest the tumors.

    • Tumors can be weighed and processed for further analysis, such as histopathology (to assess necrosis and vessel density), Western blotting (to confirm target inhibition), or RNA sequencing.[25][26]

In Vivo Xenograft Study Workflow Diagram

Xenograft_Workflow A 1. Implant Human RCC Cells into Mice B 2. Monitor Tumor Growth to ~150 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Daily Drug Administration (Vehicle, Tivozanib, Axitinib) C->D E 5. Measure Tumor Volume & Body Weight (2-3x/week) D->E F 6. Study Endpoint (e.g., Day 28) E->F G 7. Harvest Tumors for Ex Vivo Analysis F->G H 8. Analyze Data (Tumor Growth Inhibition) G->H

Caption: Workflow for a comparative in vivo xenograft study.

Conclusion

This guide provides a comparative framework for evaluating Tivozanib and Axitinib, two potent VEGFR inhibitors with distinct chemical scaffolds. Both demonstrate exceptional potency at the biochemical and cellular levels, translating to significant anti-tumor activity in vivo.

The key takeaway for researchers is that while inhibitors may target the same primary kinase family, differences in their chemical structure can lead to subtle but meaningful variations in selectivity, potency, and even clinical outcomes. The clinical observation that Tivozanib retains activity in patients who have progressed on Axitinib underscores this point.[21][23] Therefore, direct, head-to-head comparisons using standardized, self-validating experimental systems are paramount for making informed decisions in both preclinical research and clinical development. The protocols and data presented here serve as a comprehensive guide for designing and executing such studies.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Chloro-5-Fluoro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of 4-chloro-5-fluoro-1H-indole derivatives. We will delve into the underlying metabolic pathways, present a robust, self-validating experimental protocol for in vitro assessment using liver microsomes, and offer insights into interpreting the data to guide medicinal chemistry efforts.

Introduction: The Stability Challenge of Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy to modulate physicochemical properties like lipophilicity and binding affinity. Specifically, the this compound core presents a unique electronic profile that can be exploited for targeted drug design.

However, a critical determinant of a drug candidate's success is its metabolic stability, which influences its pharmacokinetic profile, dosing frequency, and potential for toxicity.[2] Halogenation, particularly fluorination, is often employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] This guide provides the technical means to empirically validate this hypothesis for the this compound series.

Part 1: The Metabolic Landscape of Indole Derivatives

Understanding the likely metabolic fate of the indole core is fundamental to designing and interpreting stability assays. The primary enzymes responsible for the metabolism of many xenobiotics, including indoles, are the Cytochrome P450 (CYP450) monooxygenases located in the liver.[5][6]

Key Metabolic Pathways:

  • Oxidation (Hydroxylation): The electron-rich indole ring is susceptible to electrophilic attack by activated oxygen species from CYP450 enzymes. This typically results in hydroxylation at various positions on the ring (e.g., C2, C3, C6, C7). The resulting hydroxylated metabolites are often rapidly conjugated (Phase II metabolism) and excreted.[7] Indole itself can be oxidized to indoxyl (3-hydroxyindole), which can be further transformed into various products.[7]

  • Dehydrogenation: For substituted indoles, particularly those with alkyl groups, dehydrogenation to form reactive electrophilic intermediates (e.g., 3-methyleneindolenine) is a known bioactivation pathway that can lead to toxicities.[6][8] While the this compound core itself does not have such a substituent, this pathway becomes relevant if alkyl groups are present elsewhere on the molecule.

  • N-Oxidation: The indole nitrogen can also be a site for oxidation, although this is often a less prominent pathway compared to carbon hydroxylation.

The presence of strongly electron-withdrawing fluorine and chlorine atoms on the benzene portion of the indole ring is expected to decrease the electron density of the ring system. This deactivation generally renders the molecule less susceptible to oxidative metabolism by CYP450 enzymes, a foundational concept for predicting enhanced stability.[3][9]

cluster_metabolites Primary Metabolites parent This compound Derivative cyp450 CYP450 Enzymes (Phase I Metabolism) parent->cyp450 Oxidation hydroxylated Hydroxylated Metabolites (e.g., at C2, C3, C6, C7) cyp450->hydroxylated epoxide Epoxide Intermediates cyp450->epoxide conjugation Phase II Enzymes (e.g., UGTs, SULTs) hydroxylated->conjugation epoxide->conjugation Detoxification excreted Excreted Conjugates (Glucuronides, Sulfates) conjugation->excreted

Caption: Generalized metabolic pathway for substituted indole derivatives.

Part 2: A Comparative Guide to In Vitro Stability Assessment

Several in vitro systems are available to assess metabolic stability. The choice of system depends on the specific questions being asked.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[10] They are rich in Phase I enzymes (CYP450s) and some Phase II enzymes (UGTs).

    • Rationale: Microsomes are the gold standard for initial screening of Phase I metabolic stability due to their high concentration of relevant enzymes, cost-effectiveness, and suitability for high-throughput formats.[11] They are ideal for ranking compounds and identifying metabolic liabilities mediated by CYP450s.

  • S9 Fraction: This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes.

    • Rationale: The S9 fraction is used when investigating the contribution of both Phase I and cytosolic Phase II enzymes (e.g., sulfotransferases).

  • Hepatocytes: These are intact, viable liver cells.

    • Rationale: Hepatocytes provide the most physiologically relevant model, containing a full complement of metabolic enzymes, cofactors, and transporters.[10] They are used in later-stage discovery to obtain a more complete picture of a compound's clearance, including both Phase I and Phase II metabolism.

For the initial assessment of this compound derivatives, the liver microsomal stability assay is the most logical and efficient starting point to determine their susceptibility to oxidative metabolism.

Part 3: Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

A. Materials and Reagents

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Control Compounds:

    • High Clearance Control: Verapamil (or similar)

    • Low Clearance Control: Warfarin (or similar)

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from BioIVT or similar suppliers), stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS) Solution:

    • Solution A: 100 mM Phosphate Buffer (pH 7.4) with MgCl₂ (3.3 mM).

    • Solution B (Cofactors): NADP⁺ (3 mM), Glucose-6-phosphate (5.3 mM), Glucose-6-phosphate dehydrogenase (0.67 units/mL) in 100 mM phosphate buffer.[12]

  • Reaction Termination Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).

  • Equipment: 96-well plates, multi-channel pipette, incubator shaker (37°C), centrifuge, LC-MS/MS system.

B. Experimental Workflow

cluster_prep 1. Reaction Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing prep_microsomes Prepare HLM working solution (e.g., 1 mg/mL in Solution A) pre_incubate Pre-incubate HLM + Compound at 37°C for 5 min prep_microsomes->pre_incubate prep_compound Prepare compound working solutions (e.g., 100 µM in Buffer) prep_compound->pre_incubate start_reaction Initiate reaction by adding NRS Solution B pre_incubate->start_reaction time_points Incubate at 37°C Sample at T=0, 5, 15, 30, 45 min start_reaction->time_points quench Quench reaction at each time point with cold ACN + Internal Standard time_points->quench centrifuge Centrifuge plate to precipitate protein quench->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer analysis 4. LC-MS/MS Analysis transfer->analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-chloro-5-fluoro-1H-indole (CAS No. 169674-02-6). As a halogenated indole derivative, this compound requires rigorous disposal procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is intended for researchers, chemists, and laboratory managers in pharmaceutical development and chemical synthesis environments.

The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, including those set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle is that all chemical waste, regardless of quantity, must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1]

Hazard Profile and Regulatory Imperative

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of these disposal protocols. Its classification dictates its management as a regulated hazardous waste stream.

1.1. Chemical and Toxicological Profile this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation: Poses a significant risk of serious damage if it comes into contact with the eyes.[2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][3][4]

Upon thermal decomposition, this compound can release highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3][5] This reactivity profile underscores the unsuitability of disposal methods other than controlled incineration in a specialized facility.

1.2. Regulatory Framework As a halogenated organic compound, this compound falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).[6] This federal law mandates a "cradle-to-grave" management system for hazardous waste. Key RCRA tenets prohibit the disposal of such chemicals into regular trash or sewer systems and require stringent documentation and handling procedures.[6] Laboratories generating this waste are required to follow these regulations precisely.

Identifier Information Source
Chemical Name This compound[5][7]
CAS Number 169674-02-6[5][8]
Molecular Formula C₈H₅ClFN[7][8]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
Disposal Directive Dispose of contents/container to an approved waste disposal plant.[3][4][5]

Personnel Protection and Handling

Prior to handling waste this compound in any form (pure, in solution, or as residue), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. The specific glove material must be compatible with the chemical and any solvents used.[9]

  • Eye and Face Protection: Wear safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing.[9]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[9]

  • Engineering Controls: All handling of this compound, especially the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9]

Step-by-Step Disposal Protocol for Chemical Waste

This protocol applies to unused, expired, or waste this compound and solutions containing it.

Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management.

  • Action: Designate a specific hazardous waste container solely for this compound and its associated rinsates.

  • Causality: Never mix incompatible chemical wastes.[9][10] Mixing halogenated organic compounds with other reactive chemicals (e.g., strong oxidizers, acids, or bases) can trigger violent reactions, emitting toxic gases or causing fires.[11]

Step 2: Containerization The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Action: Select a container made of a material chemically compatible with this compound and any solvents (e.g., a high-density polyethylene or glass bottle). The container must be in good condition with no cracks or damage and must have a secure, leak-proof screw cap.[6][10][11]

  • Causality: OSHA mandates that waste containers must be chemically compatible and free from deterioration to prevent leaks and environmental contamination.[6] Do not fill the container beyond 80-90% of its capacity to allow for vapor expansion and prevent spills during movement.[9][11]

Step 3: Labeling Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Action: Affix a completed "Hazardous Waste" label to the container before adding any waste.[10] The label must include:

    • The words "Hazardous Waste" .[6][10]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[6][10]

    • A list of all chemical constituents, including solvents, with approximate percentages.

    • The date when waste was first added (the "accumulation start date").[6]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[6]

    • Applicable hazard warnings (e.g., "Irritant").[6]

  • Causality: This information is mandated by the EPA and is crucial for the disposal company to handle, transport, and process the waste safely and correctly.

Step 4: Temporary Storage (Satellite Accumulation) Waste must be stored safely within the laboratory until it is collected.

  • Action: Store the securely capped waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in a secondary containment system (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[10]

  • Causality: The SAA ensures that hazardous waste is managed safely in a controlled environment, preventing accidental spills and unauthorized access.[11] Federal regulations limit the volume of waste and the time it can be stored in an SAA.[11]

Step 5: Arranging Final Disposal Laboratory personnel are prohibited from transporting hazardous waste.

  • Action: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[1]

  • Causality: Only trained professionals with the proper permits are legally allowed to transport hazardous materials. The EHS office will coordinate with a licensed hazardous waste disposal company for final treatment, which for halogenated organic compounds typically involves high-temperature incineration.[12]

Management of Spills and Empty Containers

Contaminated materials and "empty" containers also constitute hazardous waste until properly decontaminated.

Protocol for Minor Spills (<100 mL or small solid amount)

  • Safety First: Ensure you are wearing all required PPE as described in Section 2.

  • Containment: Prevent the spill from spreading.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Labeling: Label the container as "Spill Debris containing this compound" and manage it according to the protocol in Section 3. The cleanup materials themselves are now hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

Protocol for Empty Container Decontamination An "empty" container that held this compound is not safe for regular trash until decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[1][10] Each rinse should use an amount of solvent equal to about 5-10% of the container's volume.[1]

  • Collect Rinsate: Crucially, all three rinses must be collected and placed into your hazardous waste container for this compound. [1][10] This rinsate is considered hazardous waste.

  • Final Preparation: Once triple-rinsed and air-dried in a fume hood, deface or remove the original chemical label.[1] The container can now be disposed of in the regular laboratory glass or solid waste stream.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams associated with this compound.

G Disposal Workflow for this compound cluster_0 Core Disposal Protocol start Waste Generation Point (this compound) is_pure Is it pure compound or a solution for disposal? start->is_pure is_container Is it an 'empty' container? is_pure->is_container No collect_hw Collect in a designated, labeled Hazardous Waste container. is_pure->collect_hw Yes is_spill Is it spill debris or contaminated labware? is_container->is_spill No triple_rinse Triple-rinse container with suitable solvent. is_container->triple_rinse Yes is_spill->collect_hw Yes store_saa Store container in SAA with secondary containment. collect_hw->store_saa call_ehs Contact EHS for pickup and final disposal. store_saa->call_ehs collect_rinsate Collect ALL rinsate into Hazardous Waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry container in trash. triple_rinse->dispose_container collect_rinsate->store_saa

Caption: Decision workflow for proper waste stream management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-fluoro-1H-indole
Reactant of Route 2
Reactant of Route 2
4-chloro-5-fluoro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.